HYNIC-iPSMA TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C33H38F3N7O11 |
|---|---|
Poids moléculaire |
765.7 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H37N7O9.C2HF3O2/c32-38-25-12-10-21(17-34-25)27(41)35-24(16-18-8-9-19-5-1-2-6-20(19)15-18)28(42)33-14-4-3-7-22(29(43)44)36-31(47)37-23(30(45)46)11-13-26(39)40;3-2(4,5)1(6)7/h1-2,5-6,8-10,12,15,17,22-24H,3-4,7,11,13-14,16,32H2,(H,33,42)(H,34,38)(H,35,41)(H,39,40)(H,43,44)(H,45,46)(H2,36,37,47);(H,6,7)/t22-,23-,24-;/m0./s1 |
Clé InChI |
PKIAQERMYBSXOA-NYTZCTPBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to HYNIC-iPSMA TFA: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HYNIC-iPSMA TFA (Hydrazinonicotinyl-inhibitor of Prostate-Specific Membrane Antigen, Trifluoroacetic acid salt) is a key molecule in the landscape of prostate cancer diagnostics and theranostics. It serves as a high-affinity ligand for the Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of prostate cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound, intended to support research and development in the field of nuclear medicine and oncology.
Chemical Structure and Properties
HYNIC-iPSMA is a conjugate molecule composed of two primary functional units: the PSMA-targeting pharmacophore and a chelating agent, 6-hydrazinonicotinamide (HYNIC). The iPSMA component, with the sequence Lys(Nal)-Urea-Glu, is a potent inhibitor that binds with high affinity to the enzymatic active site of PSMA.[1] The HYNIC moiety serves as a versatile chelator for radiometals, most notably Technetium-99m (99mTc), enabling its use as a single-photon emission computed tomography (SPECT) imaging agent.[2][3] The trifluoroacetic acid (TFA) salt form is a common result of the purification process using reverse-phase high-performance liquid chromatography (HPLC).
The chemical structure of HYNIC-iPSMA is presented below:
Sequence: Hydrazinonicotinyl-Lys(Nal)-Urea-Glu[1]
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H38F3N7O11 | [1] |
| Molecular Weight | 765.69 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Storage | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. | [1] |
Mechanism of Action and Signaling Pathway
HYNIC-iPSMA functions as a competitive inhibitor of PSMA. The urea-based pharmacophore mimics the natural substrate of PSMA, N-acetylaspartylglutamate (NAAG), and binds with high affinity to the enzyme's active site.[4] When radiolabeled, for instance with 99mTc, the resulting complex ([99mTc]Tc-EDDA/HYNIC-iPSMA) can be administered to patients, where it localizes to PSMA-expressing tissues, primarily prostate tumors and their metastases.[2][3] This allows for non-invasive visualization of the disease using SPECT imaging.
The binding of ligands like iPSMA to PSMA can modulate intracellular signaling pathways. PSMA has been shown to influence the PI3K-AKT-mTOR pathway, a critical signaling cascade involved in cell survival, proliferation, and growth.[5] Inhibition of PSMA can disrupt this pathway, potentially leading to anti-tumor effects. The diagram below illustrates the proposed signaling pathway.
Experimental Protocols
Synthesis of this compound
The synthesis of HYNIC-iPSMA is typically achieved through solid-phase peptide synthesis (SPPS) followed by purification.
Workflow for HYNIC-iPSMA Synthesis:
Methodology:
-
Solid-Phase Synthesis: The peptide backbone (Glu-urea-Lys(Nal)) is assembled on a solid support resin using standard Fmoc or Boc chemistry.
-
HYNIC Conjugation: 6-hydrazinonicotinic acid is then coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: The synthesized molecule is cleaved from the resin and all protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).[6]
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
-
Lyophilization: The purified this compound is lyophilized to obtain a stable powder.
Radiolabeling with Technetium-99m
The labeling of HYNIC-iPSMA with 99mTc is a critical step for its use in SPECT imaging. This process involves the reduction of 99mTc-pertechnetate and its chelation by the HYNIC moiety, stabilized by coligands.
Materials:
-
This compound
-
[99mTc]Sodium Pertechnetate (Na99mTcO4)
-
Ethylenediamine-N,N'-diacetic acid (EDDA) solution
-
Tricine (B1662993) solution
-
Stannous chloride (SnCl2) solution
-
Phosphate buffer (pH 7.0)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath
Protocol:
-
Reconstitute a lyophilized kit containing HYNIC-iPSMA, EDDA, and tricine with a sterile saline solution.
-
Add a sterile solution of stannous chloride (SnCl2) as a reducing agent.
-
Add the desired activity of [99mTc]Sodium Pertechnetate to the vial.
-
Incubate the reaction mixture at 95-100°C for 10-15 minutes.[7]
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-thin-layer chromatography (radio-TLC) or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for clinical use.
In Vitro PSMA Binding Affinity Assay
Determining the binding affinity of HYNIC-iPSMA to PSMA is essential to validate its potency. This is typically done through a competitive binding assay using PSMA-expressing prostate cancer cell lines, such as LNCaP.
Materials:
-
LNCaP cells (PSMA-positive)
-
A radiolabeled PSMA ligand with known high affinity (e.g., [125I]MIP-1072 or [18F]DCFPyL)
-
This compound at various concentrations
-
Cell culture medium and supplements
-
Binding buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
Gamma counter or scintillation counter
Protocol:
-
Cell Culture: Culture LNCaP cells to near confluency in appropriate cell culture flasks.
-
Cell Plating: Seed the LNCaP cells in 24- or 48-well plates and allow them to adhere overnight.
-
Competition Assay:
-
Prepare serial dilutions of non-radiolabeled this compound (competitor).
-
Add a fixed concentration of the radiolabeled PSMA ligand to each well.
-
Add the varying concentrations of this compound to the wells. Include wells with only the radioligand (total binding) and wells with a high concentration of a known PSMA inhibitor (non-specific binding).
-
Incubate the plate at 4°C or 37°C for a defined period (e.g., 1-2 hours).
-
-
Washing: Wash the cells with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma or scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of HYNIC-iPSMA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Table of Reported Binding Affinities for iPSMA Analogs:
| Compound | Cell Line | Radioligand | IC50 / Ki | Reference |
| HYNIC-iPSMA | LNCaP | [18F]DCFPyL | Ki: 3.11 ± 0.76 nM | [4] |
| 177Lu-DOTA-HYNIC-iPSMA | LNCaP | - | Kd: 6.33 ± 2.69 nM | [8] |
Conclusion
This compound is a well-characterized and highly effective targeting molecule for PSMA-positive prostate cancer. Its robust chemical properties, high binding affinity, and versatile radiolabeling capabilities have established it as a valuable tool for both diagnostic imaging and the development of targeted radiopharmaceutical therapies. The detailed protocols provided in this guide are intended to facilitate further research and application of this important compound in the ongoing effort to improve the management of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of HYNIC-iPSMA TFA
This technical guide provides an in-depth exploration of the mechanism of action, molecular characteristics, and experimental validation of HYNIC-iPSMA, a radiopharmaceutical agent designed for the detection of prostate cancer. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's interaction with its biological target, presents key quantitative data, and outlines the methodologies used for its evaluation.
Core Concept and Molecular Structure
HYNIC-iPSMA is a specialized ligand developed for molecular imaging, particularly for Single Photon Emission Computed Tomography (SPECT).[1][2] Its structure is a conjugate of two primary functional units: an inhibitor of Prostate-Specific Membrane Antigen (iPSMA) and a hydrazinonicotinamide (HYNIC) chelator.[3][4][5] The trifluoroacetate (B77799) (TFA) designation indicates the counterion present from the purification process.
-
iPSMA Moiety : This component is a urea-based small molecule, typically featuring a Lys-Urea-Glu pharmacophore, which serves as the targeting vector.[1] It is engineered to bind with high affinity and specificity to the extracellular active site of Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, making it an excellent biomarker for targeted imaging.[1]
-
HYNIC Chelator : 6-hydrazinonicotinamide acts as a bifunctional chelator.[3][6] It is covalently linked to the iPSMA molecule and serves to stably coordinate a radionuclide, most commonly Technetium-99m (⁹⁹mTc).[1][7] The chelation of ⁹⁹mTc often requires co-ligands, such as ethylenediamine-N,N'-diacetic acid (EDDA) and Tricine, to complete and stabilize the coordination sphere of the radiometal under mild conditions.[1][6]
The combination of these components allows the resulting radiopharmaceutical, [⁹⁹mTc]Tc-EDDA/HYNIC-iPSMA, to deliver a gamma-emitting radionuclide directly to PSMA-expressing tumor cells for diagnostic imaging.
References
- 1. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of HYNIC-iPSMA TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of HYNIC-iPSMA TFA (Trifluoroacetate), a promising precursor for the development of radiolabeled imaging and therapeutic agents targeting Prostate-Specific Membrane Antigen (PSMA). PSMA is a well-validated biomarker overexpressed in prostate cancer, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2] The following sections detail the key in vitro assays used to evaluate the performance of HYNIC-iPSMA and its radiolabeled counterpart, typically with Technetium-99m (99mTc).
Core In Vitro Characterization Parameters
The in vitro evaluation of HYNIC-iPSMA focuses on several key parameters to establish its potential as a PSMA-targeting radiopharmaceutical. These include its binding affinity to the PSMA receptor, the efficiency and stability of radiolabeling, and its interaction with cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from the in vitro characterization of 99mTc-EDDA/HYNIC-iPSMA.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Ki) | 3.11 ± 0.76 nM | LNCaP | [3] |
| Binding Affinity (Ki) | 38 nM | PSMA-expressing cells | [4] |
Table 1: Binding Affinity of HYNIC-iPSMA Conjugates.
| Parameter | Value | Conditions | Reference |
| Radiochemical Purity | >95% | Post-labeling | [1][5] |
| Stability in PBS (37°C) | ≥95% up to 4 h | Phosphate (B84403) Buffered Saline | [1] |
| Stability in Human Serum (37°C) | ≥95% up to 4 h | Human Serum | [1] |
| Stability in Saline and Serum | ≥ 96% up to 4 h | Saline and Serum | [6][7] |
Table 2: Radiolabeling Efficiency and Stability of 99mTc-EDDA/HYNIC-iPSMA.
| Assay | Result | Cell Line | Reference |
| Cellular Uptake | ~30% | LNCaP | [1] |
| Internalization | 7.5% to 9.7% | LNCaP | [1] |
| Specific Receptor Binding and Internalization | Demonstrated | LNCaP | [8][9] |
Table 3: Cellular Uptake and Internalization of 99mTc-EDDA/HYNIC-iPSMA.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radiosynthesis of 99mTc-EDDA/HYNIC-iPSMA
The radiolabeling of HYNIC-iPSMA with 99mTc is typically achieved through a kit-based formulation.[10]
Materials:
-
This compound
-
99mTc-pertechnetate (Na[99mTcO4])
-
Ethylenediamine-N,N'-diacetic acid (EDDA) as a co-ligand
-
Tricine as a co-ligand
-
Stannous chloride (SnCl2) as a reducing agent
-
Phosphate buffer (0.2 M, pH 7.0)
-
Sterile, pyrogen-free vials
-
Heating block
Procedure:
-
A lyophilized kit vial containing HYNIC-iPSMA, EDDA, tricine, and stannous chloride is typically used.
-
To the vial, add 1 mL of 0.2 M phosphate buffer (pH 7.0).
-
Immediately add the desired activity of 99mTc-pertechnetate (e.g., 555-740 MBq) in 1 mL of saline.[10]
-
The vial is then incubated in a heating block at 95°C for 10 minutes.[10]
-
After incubation, the vial is allowed to cool to room temperature.
-
The radiochemical purity is determined using methods such as reversed-phase radio-High-Performance Liquid Chromatography (radio-HPLC) and instant thin-layer chromatography (ITLC).[7][10]
In Vitro Stability Studies
The stability of the radiolabeled compound is assessed in physiologically relevant solutions.
Materials:
-
99mTc-EDDA/HYNIC-iPSMA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Human serum
-
Incubator at 37°C
-
Analytical equipment for radiochemical purity determination (radio-HPLC or ITLC)
Procedure:
-
An aliquot of 99mTc-EDDA/HYNIC-iPSMA is added to both PBS and human serum.
-
The solutions are incubated at 37°C.
-
At various time points (e.g., 1, 2, 4 hours), samples are taken from each solution.
-
The radiochemical purity of each sample is analyzed to determine the percentage of intact radiolabeled compound.[1]
Cell Culture
PSMA-positive human prostate cancer cell lines, such as LNCaP, are used for binding and uptake studies.[1][8] PC-3 cells can be used as a PSMA-negative control.[11] Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Competitive Binding Assay (Determination of Ki)
This assay determines the affinity of the non-radiolabeled HYNIC-iPSMA for the PSMA receptor by measuring its ability to compete with a known radioligand.
Materials:
-
LNCaP cells (or membrane preparations)
-
A suitable radioligand that binds to PSMA (e.g., [131I]I-MIP1095)[12]
-
Increasing concentrations of non-radiolabeled HYNIC-iPSMA
-
Binding buffer (e.g., Tris-HCl with MgCl2)
-
Gamma counter
Procedure:
-
LNCaP cells are seeded in multi-well plates and allowed to attach.
-
The cells are incubated with a fixed concentration of the radioligand and increasing concentrations of "cold" HYNIC-iPSMA.
-
After incubation to reach equilibrium, the unbound ligand is washed away.
-
The cells are lysed, and the amount of bound radioactivity is measured using a gamma counter.
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of HYNIC-iPSMA that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assays
These assays quantify the extent to which the radiolabeled compound binds to and is internalized by cancer cells.
Materials:
-
LNCaP (PSMA-positive) and PC-3 (PSMA-negative) cells
-
99mTc-EDDA/HYNIC-iPSMA
-
Cell culture medium
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
-
Lysis buffer (e.g., 1N NaOH)
-
Gamma counter
Procedure for Cellular Uptake:
-
Cells are seeded in multi-well plates.
-
The cells are incubated with a known concentration of 99mTc-EDDA/HYNIC-iPSMA for various time points.
-
To determine non-specific binding, a parallel set of wells is co-incubated with a large excess of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA).[3]
-
After incubation, the medium is removed, and the cells are washed with cold PBS.
-
The cells are lysed, and the radioactivity in the lysate is measured to determine total cell-associated radioactivity.
-
Specific uptake is calculated by subtracting the non-specific binding from the total binding.
Procedure for Internalization:
-
Following the incubation with the radiotracer, cells are washed with cold PBS.
-
The cells are then incubated with an acid wash buffer to strip the surface-bound radioactivity.
-
The acid wash supernatant (containing the membrane-bound fraction) is collected.
-
The remaining cells are washed and then lysed to release the internalized radioactivity.
-
The radioactivity in both the acid wash and the cell lysate is measured to determine the percentage of internalized radiotracer.[1]
Visualizations
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not merely a passive cell surface receptor but is actively involved in cellular signaling pathways that promote prostate cancer progression. Upon activation, PSMA can influence key signaling cascades, including the PI3K-AKT pathway, which is crucial for cell survival and proliferation.[13][14][15][16]
Caption: PSMA-mediated activation of the PI3K-AKT signaling pathway.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the typical workflow for the in vitro characterization of a novel PSMA-targeting radiopharmaceutical precursor like HYNIC-iPSMA.
Caption: Workflow for the in vitro characterization of HYNIC-iPSMA.
References
- 1. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Theranostic Optimization of PSMA-GCK01 Does Not Compromise the Imaging Characteristics of [99mTc]Tc-PSMA-GCK01 Compared to Dedicated Diagnostic [99mTc]Tc-EDDA/HYNIC-iPSMA in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 8. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. researchgate.net [researchgate.net]
Preclinical Profile of HYNIC-iPSMA TFA: A Technical Overview for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide on the preclinical evaluation of HYNIC-iPSMA TFA, a promising agent for diagnostic imaging in prostate cancer. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core methodologies and quantitative data from key preclinical studies, offering a detailed resource for further investigation and application.
This compound is a conjugate molecule composed of two key components: 6-hydrazinonicotinamide (HYNIC) and an inhibitor of Prostate-Specific Membrane Antigen (iPSMA)[1]. The HYNIC component serves as a versatile chelator for radiolabeling with isotopes like Technetium-99m (99mTc), while the iPSMA moiety provides high-affinity targeting to PSMA, a transmembrane protein significantly overexpressed on the surface of prostate cancer cells[1][2]. This targeted approach allows for sensitive and specific visualization of PSMA-positive tumors using single-photon emission computed tomography (SPECT)[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of 99mTc-labeled HYNIC-iPSMA.
Table 1: Radiolabeling and In Vitro Performance
| Parameter | Value | Cell Line | Reference |
| Radiochemical Purity | > 95% | N/A | [3][5] |
| Cell Uptake (~30%) | ~30% | LNCaP | [5] |
| Internalization | 7.5% - 9.7% | LNCaP | [5] |
Table 2: In Vivo Tumor Uptake in Xenograft Models
| Time Point | Tumor Uptake (%ID/g) | Animal Model | Reference |
| 1 hour p.i. | < 2% in non-target organs | Xenografts | [3] |
| 3 hours p.i. | 9.84 ± 2.63 | Xenografts | [3] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to facilitate reproducibility and further research.
Radiolabeling of HYNIC-iPSMA with 99mTc
The radiolabeling of HYNIC-iPSMA with 99mTc is a critical step for its use as a SPECT imaging agent. The following protocol is a synthesis of commonly reported methods.
Materials:
-
This compound
-
Sodium pertechnetate (B1241340) (Na99mTcO4)
-
Ethylenediaminediacetic acid (EDDA) solution (e.g., 20 mg/mL in 0.1 M NaOH)
-
Tricine solution (e.g., 40 mg/mL in 0.2 M PBS, pH 6.0)
-
Stannous chloride (SnCl2) solution (e.g., 1 mg/mL in 0.1 M HCl)
-
0.2 M Phosphate (B84403) Buffer Solution (PBS), pH 7.0
-
Heating block or boiling water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
A kit vial containing HYNIC-iPSMA is reconstituted with a phosphate buffer solution[3].
-
The required activity of Na99mTcO4 is added to the vial.
-
Co-ligands, such as EDDA and Tricine, are added to the mixture. These co-ligands help to stabilize the technetium complex[3][5].
-
A reducing agent, typically stannous chloride, is introduced to reduce the pertechnetate to a lower oxidation state, allowing it to be chelated by HYNIC[3].
-
The reaction mixture is incubated at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 15 minutes)[3][5].
-
After incubation, the final solution is ready for intravenous administration, with a pH typically between 6.5 and 7.5[3].
-
The radiochemical purity is assessed using radio-TLC or HPLC to ensure it is not less than 95%[3].
Radiolabeling workflow for [99mTc]Tc-HYNIC-iPSMA.
In Vitro Cell Binding and Internalization Assay
These assays are crucial for determining the specificity and affinity of the radiolabeled compound for PSMA-expressing cells.
Cell Line:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma cells), which are PSMA-positive.
Procedure:
-
LNCaP cells are cultured to a suitable confluency.
-
A known number of cells (e.g., 2 x 10^6) are incubated with a specific concentration of [99mTc]Tc-HYNIC-iPSMA in a suitable medium (e.g., RPMI-1640) at 37°C for various time points (e.g., 1 and 4 hours)[6].
-
For determining total cell-associated radioactivity (binding + internalization), the cells are washed with cold PBS to remove unbound tracer and then lysed. The radioactivity in the cell lysate is measured using a gamma counter.
-
To measure internalization, after incubation, the cells are treated with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound radioactivity before lysing the cells and counting the internalized radioactivity.
-
Binding is calculated as the difference between total cell-associated radioactivity and internalized radioactivity.
-
To demonstrate specificity, a parallel experiment is conducted where a large excess of a non-radiolabeled PSMA inhibitor is co-incubated to block specific binding.
Workflow for in vitro cell binding assay.
In Vivo Biodistribution Studies
Biodistribution studies in animal models are essential to evaluate the in vivo behavior of the radiotracer, including tumor uptake and clearance from non-target organs.
Animal Model:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID) bearing LNCaP cell xenografts.
Procedure:
-
LNCaP cells are subcutaneously inoculated into the mice. Tumors are allowed to grow to a suitable size (e.g., 4-8 mm in diameter)[7].
-
A known amount of [99mTc]Tc-HYNIC-iPSMA (e.g., 3-4 MBq) is injected intravenously into the tail vein of the tumor-bearing mice[7].
-
For competition studies to demonstrate specificity, a separate group of animals is co-injected with a blocking agent (e.g., a non-radiolabeled PSMA inhibitor)[7].
-
At various time points post-injection (e.g., 1, 3, 5, and 21 hours), the animals are euthanized[7].
-
Organs of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are harvested, weighed, and the radioactivity in each organ is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Workflow for in vivo biodistribution studies.
Signaling Pathway Context
While this compound is a diagnostic agent and its primary mechanism is binding to the extracellular domain of PSMA for imaging purposes, it is important to understand the biological context of its target. PSMA, also known as glutamate (B1630785) carboxypeptidase II (GCPII), is involved in several cellular processes. Its enzymatic activity is implicated in nutrient uptake and it may play a role in signal transduction pathways related to cell survival and proliferation through the PI3K/Akt pathway. However, the binding of iPSMA inhibitors is primarily designed to exploit the presence of the protein for targeted delivery of the radioisotope, rather than to modulate its signaling function in a therapeutic context.
Conceptual interaction of [99mTc]Tc-HYNIC-iPSMA with PSMA.
Conclusion
The preclinical data for this compound, particularly when radiolabeled with 99mTc, demonstrate its high potential as a specific and effective agent for SPECT imaging of prostate cancer. The straightforward and efficient radiolabeling process, coupled with high tumor uptake and favorable biodistribution profiles, underscores its utility for clinical translation. This technical guide provides the foundational information necessary for researchers to build upon these findings and further explore the applications of this promising diagnostic tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of a Novel PSMA-Targeted Agent 68Ga-NOTA-GC-PSMA for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to HYNIC-iPSMA for Prostate Cancer Molecular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-hydrazinonicotinamide-inhibitor of prostate-specific membrane antigen (HYNIC-iPSMA), a promising radiopharmaceutical for the molecular imaging of prostate cancer using single-photon emission computed tomography (SPECT). This document details the synthesis, radiolabeling, and preclinical and clinical evaluation of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA, offering valuable insights for researchers and professionals in the field of nuclear medicine and drug development.
Introduction
Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is overexpressed in the majority of prostate cancer cells, making it an ideal target for diagnostic imaging and targeted radionuclide therapy. Small-molecule inhibitors of PSMA, such as the glutamate-urea-lysine (Glu-Urea-Lys) motif, can be labeled with radionuclides to visualize PSMA-expressing tumors. HYNIC-iPSMA is a derivative of a PSMA inhibitor that incorporates the bifunctional chelator HYNIC, allowing for stable coordination of technetium-99m (⁹⁹ᵐTc), a readily available and cost-effective radioisotope for SPECT imaging. [⁹⁹ᵐTc]Tc-HYNIC-iPSMA has emerged as a valuable alternative to PET/CT imaging, particularly in regions where PET technology is less accessible.
Synthesis and Radiolabeling
The production of the imaging agent [⁹⁹ᵐTc]Tc-HYNIC-iPSMA involves two key stages: the chemical synthesis of the HYNIC-iPSMA precursor and its subsequent radiolabeling with ⁹⁹ᵐTc.
Synthesis of HYNIC-iPSMA Precursor
The HYNIC-iPSMA precursor is synthesized by conjugating a HYNIC moiety to the core Glu-Urea-Lys PSMA inhibitor. The synthesis is typically performed using solid-phase peptide synthesis (SPPS) techniques.
Experimental Protocol: Solid-Phase Synthesis of Glu-Urea-Lys PSMA Inhibitor
This protocol describes a general method for the solid-phase synthesis of the core PSMA inhibitor.
-
Resin Preparation: A 2-chlorotrityl chloride resin is swollen in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Fmoc-Lys(Alloc)-OH is coupled to the resin in the presence of N,N-diisopropylethylamine (DIPEA) in DCM. The reaction is allowed to proceed overnight.
-
Capping: Any remaining active sites on the resin are capped using a solution of DCM, methanol, and DIPEA.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the lysine (B10760008) residue using a solution of 4-methyl piperidine (B6355638) in dimethylformamide (DMF).
-
Urea (B33335) Moiety Formation: A solution of (S)-di-tert-butyl-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-L-glutamate in DCM and triethylamine (B128534) (Et₃N) is added to the resin to form the urea linkage.
-
Alloc Deprotection: The Alloc protecting group on the lysine side chain is removed using a solution of tetrakis(triphenylphosphine)palladium(0) and morpholine (B109124) in DCM.
-
HYNIC Conjugation: The HYNIC moiety is then coupled to the deprotected lysine amine.
-
Cleavage and Deprotection: The final HYNIC-iPSMA conjugate is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water.
-
Purification: The crude product is purified by high-performance liquid chromatography (HPLC).
Radiolabeling with Technetium-99m
[⁹⁹ᵐTc]Tc-HYNIC-iPSMA is typically prepared from a lyophilized kit formulation, which simplifies the radiolabeling process for clinical use. The labeling is achieved through the coordination of ⁹⁹ᵐTc with the HYNIC chelator, using co-ligands such as ethylenediamine-N,N'-diacetic acid (EDDA) and tricine (B1662993) to complete the technetium coordination sphere.
Experimental Protocol: Radiolabeling of HYNIC-iPSMA with ⁹⁹ᵐTc
-
Kit Reconstitution: A lyophilized kit containing HYNIC-iPSMA, EDDA, tricine, and a reducing agent (e.g., stannous chloride) is reconstituted with a sterile, non-pyrogenic solution of sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) eluted from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Incubation: The vial is heated in a boiling water bath or a block heater at 95-100°C for 10-15 minutes.[1][2]
-
Quality Control: The radiochemical purity of the final product is determined using instant thin-layer chromatography (ITLC) or radio-HPLC. A radiochemical purity of >95% is generally required for clinical use.[1]
Table 1: Typical Components of a HYNIC-iPSMA Radiolabeling Kit
| Component | Quantity | Purpose |
| HYNIC-iPSMA | 50 µg | PSMA-targeting ligand and chelator |
| EDDA | 10 mg | Co-ligand |
| Tricine | 20 mg | Co-ligand |
| Stannous Chloride (SnCl₂) | 25 µg | Reducing agent for ⁹⁹ᵐTc |
Preclinical Evaluation
Preclinical studies are essential to determine the in vitro and in vivo characteristics of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA before its application in humans.
In Vitro Studies
In vitro assays are performed to assess the binding affinity and specificity of the radiotracer for PSMA-expressing cells.
Experimental Protocol: In Vitro Competitive Binding Assay
-
Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured to near confluence in appropriate media.
-
Incubation: Cells are incubated with a fixed concentration of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA and varying concentrations of a non-radiolabeled PSMA inhibitor (competitor) for a defined period at 37°C.
-
Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound radiotracer.
-
Cell Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The binding affinity (Ki) can then be calculated.
Experimental Protocol: Cell Uptake and Internalization Assay
-
Cell Culture: LNCaP cells are seeded in multi-well plates and allowed to adhere.
-
Incubation: Cells are incubated with [⁹⁹ᵐTc]Tc-HYNIC-iPSMA for various time points (e.g., 30, 60, 120 minutes) at 37°C.
-
Surface-Bound vs. Internalized Radioactivity: At each time point, the supernatant is collected. The cells are then treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip the surface-bound radioactivity. The cells are then washed and lysed to determine the internalized radioactivity.
-
Counting: The radioactivity in the supernatant, acid wash, and cell lysate is measured using a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a function of total cell-associated radioactivity.
In Vivo Studies
In vivo studies are conducted in animal models of prostate cancer to evaluate the biodistribution, tumor uptake, and pharmacokinetics of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA.
Animal Models: Commonly used animal models for prostate cancer imaging studies include immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous or orthotopic xenografts of human prostate cancer cell lines such as LNCaP (PSMA-positive) and PC-3 (PSMA-negative, used as a control).
Experimental Protocol: Biodistribution Study in Tumor-Bearing Mice
-
Radiotracer Administration: Tumor-bearing mice are injected intravenously with a known amount of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), the animals are euthanized, and major organs and tissues (including the tumor) are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 2: Preclinical Biodistribution of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA in LNCaP Xenograft Mice (%ID/g)
| Organ | 1 hour p.i. | 4 hours p.i. |
| Blood | 1.5 ± 0.4 | 0.5 ± 0.1 |
| Tumor | 9.8 ± 2.6 | 8.5 ± 2.1 |
| Kidneys | 15.2 ± 3.1 | 10.1 ± 2.5 |
| Liver | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Spleen | 0.9 ± 0.2 | 0.6 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 |
Data are representative and may vary between studies.
Clinical Application in Prostate Cancer Imaging
[⁹⁹ᵐTc]Tc-HYNIC-iPSMA has shown significant promise in the clinical setting for the detection of primary, recurrent, and metastatic prostate cancer.
Patient Preparation and Imaging Protocol
Patient Preparation: Patients are typically well-hydrated before the scan. In some protocols, a diuretic such as furosemide (B1674285) may be administered to enhance the clearance of the radiotracer from the urinary tract and improve visualization of pelvic lesions.
Experimental Protocol: Clinical SPECT/CT Imaging
-
Radiopharmaceutical Administration: Patients are administered an intravenous injection of 555-740 MBq (15-20 mCi) of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA.[1][2]
-
Imaging Time: Imaging is typically performed 2 to 4 hours post-injection.[1]
-
Acquisition Parameters:
-
Whole-body planar imaging: Acquired to provide an overview of the radiotracer distribution.
-
SPECT/CT: Performed over specific regions of interest (e.g., chest, abdomen, pelvis).
-
SPECT: 360° rotation, 128x128 matrix, energy window centered at 140 keV.
-
CT: Low-dose CT for attenuation correction and anatomical localization.
-
-
Clinical Performance
Clinical studies have demonstrated the high diagnostic accuracy of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA SPECT/CT.
Table 3: Clinical Performance of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA SPECT/CT
| Parameter | Result | Citation |
| Overall Detection Rate | 77.5% - 81.5% | [1][3] |
| Detection Rate by PSA Level | ||
| 0-2 ng/mL | 16.6% | [3] |
| >2-10 ng/mL | 83.3% | [3] |
| >10 ng/mL | 89.2% | [3] |
| Change in Patient Management | 40.7% - 42.5% | [1][3] |
| Radiochemical Purity (Clinical Batches) | Mean: 92.5% (Range: 90-96%) | [1] |
Biodistribution and Dosimetry in Humans
Normal physiological biodistribution of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA includes uptake in the lacrimal and salivary glands, liver, spleen, kidneys, and intestines, with excretion primarily through the urinary system.[1] Dosimetry studies have shown that the radiation-absorbed doses to critical organs are within acceptable limits for a diagnostic procedure.
Table 4: Absorbed Radiation Doses for [⁹⁹ᵐTc]Tc-HYNIC-iPSMA (mGy/MBq)
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.0384 |
| Spleen | 0.0094 |
| Liver | 0.0143 |
| Salivary Glands | 0.0129 |
| Small Intestine | 0.0032 |
| Effective Dose (mSv/MBq) | 0.0049 |
Data adapted from dosimetry studies of similar ⁹⁹ᵐTc-PSMA agents.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Binding and internalization of [⁹⁹ᵐTc]Tc-HYNIC-iPSMA in a PSMA-expressing cell.
Caption: Workflow for the radiolabeling of HYNIC-iPSMA with ⁹⁹ᵐTc.
References
The Advent of HYNIC-iPSMA TFA: A Technical Deep Dive into its Discovery and Synthesis for Prostate Cancer Imaging
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and preclinical evaluation of HYNIC-iPSMA TFA, a significant prostate-specific membrane antigen (PSMA)-targeting ligand for diagnostic imaging of prostate cancer. This document outlines the core chemical principles, experimental methodologies, and quantitative data supporting its development.
Introduction: The Clinical Need for Advanced PSMA-Targeted Imaging Agents
Prostate cancer remains a leading cause of cancer-related mortality in men worldwide. The overexpression of prostate-specific membrane antigen (PSMA) on the surface of prostate cancer cells, particularly in advanced and metastatic disease, has made it an exceptional biomarker for targeted imaging and therapy.[1][2] While PET imaging with agents like ⁶⁸Ga-PSMA-11 has shown remarkable success, the accessibility and cost of PET radionuclides can be limiting. This has driven the development of SPECT-based imaging agents utilizing the readily available and cost-effective technetium-99m (⁹⁹mTc).[3] this compound has emerged as a promising candidate for ⁹⁹mTc-based SPECT imaging, offering high sensitivity and specificity for PSMA-expressing tumors.[4][5]
The Discovery of this compound: A Fusion of Targeting and Chelating Moieties
This compound is a conjugate molecule comprising two key functional components: the PSMA-targeting inhibitor (iPSMA) and the bifunctional chelator, 6-hydrazinonicotinamide (HYNIC).[4][6] The iPSMA portion is a urea-based peptidomimetic, typically with a Lys-Urea-Glu or similar pharmacophore, that binds with high affinity to the active site of PSMA. The HYNIC moiety serves as a versatile chelator for radiolabeling with ⁹⁹mTc. The inclusion of HYNIC has been shown to improve the molecule's lipophilicity, which can enhance its interaction with hydrophobic regions of the PSMA protein.[7] The trifluoroacetate (B77799) (TFA) salt form is a common result of the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC).[8]
Synthesis and Radiolabeling of this compound
The synthesis of HYNIC-iPSMA is typically achieved through solid-phase peptide synthesis (SPPS).[8] The process involves the sequential coupling of amino acid derivatives and the urea-forming moiety onto a solid support resin. The HYNIC chelator is then conjugated to the N-terminus of the peptide. Final cleavage from the resin and deprotection of side chains are commonly performed using a solution of trifluoroacetic acid, yielding the crude product which is then purified by HPLC.[8]
Radiolabeling with ⁹⁹mTc is a critical step for its use as a SPECT imaging agent. The process generally involves the reduction of ⁹⁹mTc-pertechnetate, typically with stannous chloride, and its subsequent chelation by the HYNIC moiety in the presence of co-ligands such as ethylenediamine-N,N'-diacetic acid (EDDA) and tricine.[3][9] These co-ligands are essential to complete the coordination sphere of the technetium core, ensuring the formation of a stable radiolabeled complex.[9]
Experimental Protocol: Synthesis of HYNIC-iPSMA
The following is a representative protocol for the solid-phase synthesis of HYNIC-iPSMA, based on methodologies described in the literature.[8]
-
Resin Preparation: A suitable resin, such as a pre-loaded Wang or Rink amide resin, is swelled in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Alloc)-OH) are sequentially coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Fmoc deprotection is achieved using a solution of piperidine (B6355638) in DMF.
-
Urea (B33335) Moiety Formation: Following the coupling of the lysine (B10760008) residue, the urea linkage is formed. This can be achieved through various chemical strategies, often involving the reaction of an isocyanate or a related precursor.
-
HYNIC Conjugation: The N-terminal Fmoc group is removed, and a protected HYNIC derivative (e.g., Boc-HYNIC-OSu) is coupled to the free amine.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).[8]
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and then purified using semi-preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: The purified fractions containing the desired product are pooled and lyophilized to obtain this compound as a white powder.
-
Characterization: The final product is characterized by analytical HPLC to confirm purity and mass spectrometry to verify the molecular weight.[8]
Experimental Protocol: Radiolabeling with ⁹⁹mTc
The following protocol outlines a typical procedure for the radiolabeling of HYNIC-iPSMA with ⁹⁹mTc.[3]
-
Kit Formulation: A lyophilized kit containing HYNIC-iPSMA, a stannous salt (e.g., SnCl₂), and co-ligands (e.g., EDDA, tricine) is prepared.
-
Reconstitution: The kit is reconstituted with a sterile solution of sodium pertechnetate (B1241340) ([⁹⁹mTc]NaTcO₄) obtained from a ⁹⁹Mo/⁹⁹mTc generator.
-
Incubation: The mixture is incubated at an elevated temperature (e.g., 100°C) for a specified time (e.g., 15 minutes) to facilitate the chelation of ⁹⁹mTc.
-
Quality Control: The radiochemical purity of the final product, [⁹⁹mTc]Tc-EDDA/HYNIC-iPSMA, is determined using methods such as instant thin-layer chromatography (ITLC) and radio-HPLC.[9] A high radiochemical purity of >95% is generally required for clinical use.[9]
Quantitative Data and Performance Characteristics
The performance of this compound and its ⁹⁹mTc-labeled counterpart has been evaluated through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 3.11 ± 0.76 nM | |
| Binding Affinity (Kd) | 5.42 nM | [10] |
| Radiochemical Purity | >99% | [11] |
| Log D Value | -2.55 ± 0.130 | [9] |
| Table 1: In Vitro Performance Characteristics of HYNIC-iPSMA and its ⁹⁹mTc Complex. |
| Parameter | Value | Time Point | Model | Reference |
| Tumor Uptake | 9.84 ± 2.63 %ID/g | 3 h | LNCaP Xenografts | [3] |
| Tumor Uptake | 1.91 ± 0.91 %ID/g | 1 h | 22Rv1 Xenografts | [9] |
| Tumor Uptake | 1.68 ± 0.16 %ID/g | 4 h | 22Rv1 Xenografts | [9] |
| Spleen Uptake | 23.4 ± 6.40 %ID/g | 1 h | LNCaP Xenografts | [8] |
| Kidney Uptake | 49.06 ± 9.20 %ID/g | 2 h | LNCaP Xenografts | [10] |
| Table 2: In Vivo Biodistribution Data of [⁹⁹mTc]Tc-EDDA/HYNIC-iPSMA (% Injected Dose per Gram). |
Visualizing the Molecular Environment and Experimental Processes
To better understand the biological context and the experimental procedures involved in the development of HYNIC-iPSMA, the following diagrams have been generated.
Caption: PSMA-mediated redirection of signaling from the MAPK/ERK pathway to the PI3K/AKT pathway.[1][12][13]
Caption: General experimental workflow for the synthesis and radiolabeling of HYNIC-iPSMA.
Conclusion and Future Directions
This compound represents a significant advancement in the field of nuclear medicine, providing a readily accessible and effective agent for the SPECT imaging of prostate cancer. Its high binding affinity for PSMA, favorable biodistribution, and the convenience of a kit-based radiolabeling procedure make it a valuable diagnostic tool.[3] Future research may focus on the development of theranostic pairs, where a diagnostic isotope like ⁹⁹mTc can be replaced with a therapeutic radionuclide for targeted radiotherapy of PSMA-positive tumors. Further optimization of the linker and chelator system could also lead to improved tumor-to-background ratios and reduced off-target accumulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. urotoday.com [urotoday.com]
- 3. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]
- 8. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical evaluation of [99mTc]Tc-PSMA-P1: a promising SPECT radiotracer for prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
HYNIC-iPSMA TFA: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
HYNIC-iPSMA TFA (6-hydrazinonicotinamide-inhibitor of Prostate-Specific Membrane Antigen, Trifluoroacetic Acid salt) is a key precursor in the development of radiopharmaceuticals for the imaging and therapy of prostate cancer. As a derivative of a PSMA-targeting peptide, its physicochemical properties, particularly solubility and stability, are critical determinants of its successful formulation, storage, and ultimately, its performance as a radiopharmaceutical component. This technical guide provides an in-depth overview of the available information and outlines standardized protocols for the comprehensive assessment of the solubility and stability of this compound.
Core Properties of this compound
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C33H38F3N7O11 | [1] |
| Molecular Weight | 765.69 g/mol | [1] |
| Sequence | Hydrazinonicotinyl-Lys(Nal)-Urea-Glu | [1] |
| Appearance | White to off-white solid | |
| Purity (Lyophilized Solid) | 98.25% |
Solubility Profile
Understanding the solubility of this compound is paramount for the preparation of stock solutions and formulations for both research and clinical applications.
Quantitative Solubility Data
Currently, detailed quantitative solubility data in a wide range of solvents is not extensively available in the public domain. The primary reported solubility is in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (130.60 mM) | Ultrasonic assistance may be required. | [1] |
Experimental Protocol for Solubility Determination
To establish a comprehensive solubility profile, a systematic approach should be employed. The following protocol outlines a standardized method for determining the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents and aqueous buffers.
Materials:
-
This compound
-
Solvents: DMSO, Ethanol, Methanol, Acetonitrile, Water, Phosphate Buffered Saline (PBS) at various pH values (e.g., 5.4, 7.4, 8.4)
-
Vials, magnetic stirrers, orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of vials.
-
Ensure a solid excess is visible to confirm saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the solutions to stand undisturbed to permit the settling of undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated HPLC method.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mmol/L for each solvent.
-
Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.
-
Caption: Workflow for Solubility Determination of this compound.
Stability Profile
The stability of this compound is a critical quality attribute that can impact its safety and efficacy. Stability testing is essential to define appropriate storage conditions and shelf-life.
Recommended Storage Conditions
The following storage conditions are recommended for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -80 °C | 2 years | [1] |
| -20 °C | 1 year | [1] | |
| In Solvent (e.g., DMSO) | -80 °C | 6 months | [1] |
| -20 °C | 1 month | [1] |
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of this compound under various stress conditions. This information is vital for the development and validation of stability-indicating analytical methods.
Experimental Protocol for Forced Degradation:
Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80 °C) in an oven for a defined period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
-
-
Data Analysis:
-
Determine the percentage of degradation for each condition.
-
Characterize the degradation products using their retention times, UV spectra, and mass spectral data.
-
Propose potential degradation pathways.
-
Caption: Workflow for Forced Degradation Studies of this compound.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The urea (B33335) linkage and the peptide bonds are susceptible to hydrolysis under acidic or basic conditions. The hydrazine (B178648) moiety of HYNIC is prone to oxidation. The glutamic acid and lysine (B10760008) residues can also undergo various modifications.
Caption: Potential Degradation Pathways for HYNIC-iPSMA.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.
Experimental Protocol for Method Development and Validation
Objective: To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Method Development:
-
Column Selection: Screen various C18 and other stationary phases to achieve optimal separation.
-
Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/water or methanol/water) with various additives (e.g., trifluoroacetic acid, formic acid) and pH values to optimize peak shape and resolution.
-
Gradient Elution: Develop a gradient elution program to ensure the separation of the parent compound from all potential degradation products generated during forced degradation studies.
-
Detection Wavelength: Determine the optimal UV detection wavelength for sensitive and specific detection of this compound and its impurities.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While some basic information is available, comprehensive experimental data is needed to fully characterize these critical physicochemical properties. The outlined protocols offer a standardized approach for researchers and drug development professionals to generate the necessary data to support the formulation and advancement of HYNIC-iPSMA-based radiopharmaceuticals. It is important to note that the detailed experimental protocols and degradation pathways presented herein are representative examples based on common pharmaceutical practices and chemical knowledge, as specific experimental data for this compound was not found in the public domain.
References
HYNIC-iPSMA TFA: A Technical Guide to a Promising PSMA Inhibitor for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer research and clinical practice. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant forms of the disease, has driven the development of a new class of diagnostic and therapeutic agents. Among these, HYNIC-iPSMA TFA stands out as a potent and versatile PSMA inhibitor. This small molecule, which comprises 6-hydrazinonicotinamide (HYNIC) conjugated to a PSMA-inhibiting moiety, serves as a valuable tool for researchers and drug developers. When chelated with a radionuclide such as Technetium-99m (99mTc), it becomes a powerful imaging agent for Single Photon Emission Computed Tomography (SPECT), enabling the visualization of PSMA-expressing tumors. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its application in a research setting.
Mechanism of Action: PSMA Inhibition and Downstream Signaling
HYNIC-iPSMA functions as a competitive inhibitor, binding with high affinity to the enzymatic pocket of PSMA. This binding event not only allows for the targeted delivery of imaging or therapeutic payloads but also has implications for the downstream signaling pathways regulated by PSMA.
Recent research has elucidated a significant role for PSMA in modulating intracellular signaling cascades crucial for cancer cell survival and proliferation. Specifically, PSMA expression has been shown to activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a key driver of cell growth, survival, and metabolic activity in cancer. The proposed mechanism involves the interaction of PSMA with the scaffolding protein RACK1, which in turn disrupts the canonical signaling from the β1 integrin and Insulin-like Growth Factor 1 Receptor (IGF-1R) complex to the MAPK pathway, redirecting it towards the activation of the PI3K-Akt pathway. By inhibiting PSMA, HYNIC-iPSMA has the potential to interfere with this pro-survival signaling, a facet that warrants further investigation in therapeutic applications.
Quantitative Data
The following tables summarize key quantitative data for HYNIC-iPSMA, providing a basis for experimental design and comparison with other PSMA inhibitors.
| Parameter | Value | Cell Line | Reference |
| IC50 | 2.9 ± 0.7 nM | LNCaP | [1](--INVALID-LINK--) |
| Ki (average) | 3.11 nM | LNCaP | [1](--INVALID-LINK--) |
Table 1: In Vitro Binding Affinity of HYNIC-iPSMA.
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h post-injection |
| Blood | 0.3 ± 0.1 |
| Heart | 0.1 ± 0.0 |
| Lungs | 0.4 ± 0.1 |
| Liver | 0.8 ± 0.2 |
| Spleen | 1.2 ± 0.4 |
| Kidneys | 45.3 ± 20.5 |
| Muscle | 0.2 ± 0.1 |
| Bone | 0.5 ± 0.2 |
| LNCaP Tumor | 10.3 ± 2.76 |
Table 2: Preclinical Biodistribution of 99mTc-EDDA/HYNIC-iPSMA in LNCaP Tumor-Bearing Mice.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis, radiolabeling, and evaluation of HYNIC-iPSMA.
Protocol 1: Synthesis and Radiolabeling of 99mTc-HYNIC-iPSMA
This protocol describes the preparation of 99mTc-HYNIC-iPSMA from a lyophilized kit formulation.
Materials:
-
This compound
-
Lyophilized kit containing:
-
HYNIC-Glu-Urea-A (e.g., 10 mg)
-
EDDA (ethylenediamine-N,N'-diacetic acid) solution (e.g., 20 mg/mL in 0.1 M NaOH)
-
Tricine solution (e.g., 40 mg/mL in 0.2 M PBS, pH 6.0)
-
Stannous chloride (SnCl2) solution (e.g., 1 mg/mL in 0.1 M HCl)
-
-
Sodium pertechnetate (B1241340) (Na99mTcO4) solution (1110 to 2220 MBq)
-
0.2 M Phosphate (B84403) Buffer Solution (PBS), pH 7.0
-
Sterile, bacterial endotoxin-free water for injection
-
0.22 µm sterile filter
-
Heating block or boiling water bath
Procedure:
-
Reconstitution of the Lyophilized Kit:
-
Radiolabeling:
-
Cooling and Sterilization:
-
Allow the vial to cool to room temperature.
-
The final solution should be an aqueous, transparent solution with a pH of 6.5–7.5.[3]
-
For in vivo applications, filter the final product through a 0.22 µm sterile filter.
-
Protocol 2: Quality Control of 99mTc-HYNIC-iPSMA
This protocol outlines the methods for determining the radiochemical purity (RCP) of the final product.
Method A: Radio-Thin Layer Chromatography (Radio-TLC)
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: Saline (0.9% NaCl) or Acetone (B3395972).
-
Procedure:
-
Spot a small amount of the radiolabeled product onto the origin of two ITLC-SG strips.
-
Develop one strip using saline as the mobile phase. In this system, 99mTc-HYNIC-iPSMA and any colloidal 99mTcO2 will remain at the origin (Rf = 0), while free pertechnetate (99mTcO4-) will move with the solvent front (Rf = 1).
-
Develop the second strip using acetone as the mobile phase. In this system, 99mTc-HYNIC-iPSMA and free pertechnetate will remain at the origin (Rf = 0), while colloidal 99mTcO2 will move with the solvent front (Rf = 1).
-
Analyze the strips using a radio-TLC scanner to determine the distribution of radioactivity.
-
Calculate the RCP by the following formula: RCP (%) = 100% - (% free 99mTcO4-) - (% colloidal 99mTcO2). A radiochemical purity of >95% is generally considered acceptable.[3][4]
-
Method B: High-Performance Liquid Chromatography (HPLC)
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4][5]
-
Mobile Phase: A gradient system is typically used. For example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 95% A/5% B to 20% A/80% B over 20-30 minutes.
-
-
Flow Rate: 1 mL/min.
-
Detection: A UV detector (at 220 or 254 nm) in series with a radioactivity detector.
-
Procedure:
-
Inject a small volume of the radiolabeled product onto the HPLC system.
-
Monitor the chromatogram for peaks corresponding to 99mTc-HYNIC-iPSMA and potential impurities like free pertechnetate and colloids.
-
Calculate the RCP by integrating the peak areas from the radioactivity detector.
-
Protocol 3: In Vitro Cellular Uptake and Internalization Assay
This protocol details the procedure to assess the specific uptake and internalization of 99mTc-HYNIC-iPSMA in PSMA-positive cells.
Materials:
-
LNCaP cells (PSMA-positive human prostate cancer cell line).
-
PC-3 cells (PSMA-negative human prostate cancer cell line, for control).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
24-well plates.
-
99mTc-HYNIC-iPSMA.
-
2-PMPA (2-(phosphonomethyl)pentanedioic acid) or another potent PSMA inhibitor for blocking studies.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Glycine (B1666218) buffer (50 mM, pH 2.8) or an equivalent acidic wash buffer.
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed LNCaP and PC-3 cells in 24-well plates at a density of approximately 1 x 105 cells/well and allow them to adhere overnight.
-
Uptake Experiment:
-
Wash the cells twice with pre-warmed serum-free medium.
-
For blocking experiments, pre-incubate a subset of wells with a high concentration of 2-PMPA (e.g., 10 µM) for 30 minutes at 37°C.
-
Add 99mTc-HYNIC-iPSMA (e.g., 0.1-1 nM) to each well (total and blocking groups).
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
-
Harvesting and Measurement (Total Uptake):
-
At each time point, aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with 1 M NaOH and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
-
Internalization Assay:
-
Following the incubation with the radiotracer, aspirate the medium and wash the cells twice with ice-cold PBS.
-
To remove the surface-bound radioactivity, incubate the cells with ice-cold glycine buffer for 5-10 minutes on ice. Collect this "acid wash" fraction.
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells with 1 M NaOH to collect the "internalized" fraction.
-
Measure the radioactivity in both the acid wash and the internalized fractions using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of total uptake relative to the total added radioactivity.
-
Determine the specific uptake by subtracting the uptake in the blocked group from the total uptake.
-
Calculate the percentage of internalization as (radioactivity in internalized fraction) / (radioactivity in internalized fraction + radioactivity in acid wash fraction) x 100%.
-
Protocol 4: In Vivo Biodistribution Study
This protocol describes the methodology for evaluating the biodistribution of 99mTc-HYNIC-iPSMA in a preclinical tumor model.
Materials:
-
Male athymic nude mice (4-6 weeks old).
-
LNCaP cells for tumor xenograft implantation.
-
Matrigel.
-
99mTc-HYNIC-iPSMA.
-
Anesthetic (e.g., isoflurane).
-
Dissection tools.
-
Gamma counter.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of LNCaP cells (e.g., 5 x 106 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm3).
-
-
Radiotracer Administration:
-
Administer a known amount of 99mTc-HYNIC-iPSMA (e.g., 1-5 MBq in 100-200 µL saline) to each tumor-bearing mouse via tail vein injection.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize groups of mice (n=3-5 per group) by an approved method.
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
-
Measurement and Calculation:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizations
The following diagrams illustrate key concepts related to HYNIC-iPSMA.
PSMA-mediated PI3K/Akt signaling pathway and its inhibition.
Preclinical evaluation workflow for HYNIC-iPSMA.
Conclusion
This compound is a valuable molecular tool for the investigation of PSMA biology and the development of novel diagnostic and therapeutic agents for prostate cancer. Its high binding affinity and the well-established protocols for radiolabeling with 99mTc make it an accessible and reliable agent for preclinical research. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to effectively utilize HYNIC-iPSMA in their studies, ultimately contributing to advancements in the fight against prostate cancer.
References
- 1. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 5. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 99mTc Radiolabeling of HYNIC-iPSMA TFA
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker significantly overexpressed on the surface of prostate cancer cells.[1] This characteristic makes it an excellent target for diagnostic imaging and targeted radionuclide therapy. 99mTc-HYNIC-iPSMA is a radiopharmaceutical designed for Single Photon Emission Computed Tomography (SPECT) imaging of PSMA-expressing tissues.[1][2] The molecule consists of an inhibitor of PSMA (iPSMA) for targeting, a HYNIC (6-hydrazinonicotinamide) chelator to securely bind the radioisotope, and the gamma-emitting radionuclide Technetium-99m (99mTc).[3]
The use of freeze-dried, kit-based formulations simplifies the radiolabeling process, allowing for rapid and efficient preparation in a clinical setting without the need for post-labeling purification.[2][4] This document provides a detailed protocol for the radiolabeling of HYNIC-iPSMA using a common co-ligand system (EDDA and Tricine) and outlines the necessary quality control procedures.
Radiolabeling Protocol
This protocol is based on commonly used kit formulations.[5][6] Researchers should always refer to the specific instructions provided with their particular HYNIC-iPSMA kit.
1. Materials and Reagents
-
HYNIC-iPSMA TFA in a lyophilized kit formulation. Kits typically contain the HYNIC-iPSMA precursor, a reducing agent (e.g., Stannous Chloride, SnCl2), and co-ligands (e.g., EDDA, Tricine).[6][7]
-
Sodium Pertechnetate (B1241340) (Na[99mTcO4]) solution, freshly eluted from a 99Mo/99mTc generator.
-
0.2 M Phosphate (B84403) Buffer (pH 7.0) or sterile water for injection/saline as specified by the kit manufacturer.[5]
-
Heating block or water bath capable of maintaining 95-100°C.
-
Lead-shielded vial for the reaction.
-
Syringes and needles for transfer of radioactive solutions.
-
Dose calibrator for activity measurement.
-
Quality control supplies (see Quality Control section).
2. Experimental Workflow Diagram
Caption: Workflow for 99mTc Radiolabeling of HYNIC-iPSMA.
3. Step-by-Step Labeling Procedure
-
Preparation: In a lead-shielded environment, place the lyophilized this compound kit vial.
-
Reconstitution: Using a sterile syringe, add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the kit vial to dissolve the contents.[5][6]
-
Addition of 99mTc: Draw the desired amount of [99mTc]NaTcO4 (e.g., 555-740 MBq) into a separate syringe.[5] Add the radioactive solution to the reconstituted kit vial.
-
Incubation: Gently mix the contents of the vial. Place the vial in a pre-heated heating block or water bath at 95-100°C for 10-15 minutes.[5][8]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature for approximately 10 minutes.
-
Final Product: The resulting solution, [99mTc]Tc-EDDA/HYNIC-iPSMA, is ready for quality control testing. No further purification is typically required.[8]
Quantitative Data Summary
The following table summarizes various reported reaction conditions for the 99mTc labeling of HYNIC-based PSMA inhibitors. These variations highlight the robustness of the HYNIC chelation system.
| Parameter | Method 1 | Method 2 | Method 3 |
| Precursor | HYNIC-iPSMA Kit[5] | HYNIC-ALUG[8] | HYNIC-conjugated ligand[9] |
| 99mTc Activity | 555 - 740 MBq | 1110 - 2220 MBq | ~740 MBq |
| Co-Ligands | EDDA, Tricine (in kit) | 0.5 mL EDDA (20 mg/mL) 0.5 mL Tricine (40 mg/mL) | 250 µL EDDA (2 mg/mL) 250 µL Tricine (4 mg/mL) |
| Reducing Agent | SnCl2 (in kit) | 25 µL SnCl2 (1 mg/mL) | 20 µL SnCl2 (20 mg/mL) |
| Buffer | 1 mL of 0.2 M Phosphate | 0.2 M PBS (in Tricine) | 0.2 M PBS (in Tricine) |
| Incubation Temp. | 95°C | 100°C | 80°C |
| Incubation Time | 10 min | 15 min | 20 min |
| Reported RCP | >98% | >95% | >95% |
Quality Control Protocols
To ensure the safety and efficacy of the radiopharmaceutical, radiochemical purity (RCP) must be determined. The acceptable limit for clinical use is typically >95%.
1. Instant Thin Layer Chromatography (ITLC)
ITLC is a rapid method to separate the labeled product from impurities like free pertechnetate ([99mTc]TcO4-) and reduced/hydrolyzed technetium (99mTc-colloid).[10]
-
Materials: ITLC strips (silica gel impregnated), chromatography chambers, suitable mobile phases.
-
Procedure:
-
System 1 (for free [99mTc]TcO4-):
-
Mobile Phase: Methyl Ethyl Ketone (MEK).
-
Method: Spot a small drop of the radiopharmaceutical on an ITLC strip. Develop the strip in a chamber containing MEK.
-
Interpretation: The labeled [99mTc]Tc-HYNIC-iPSMA and 99mTc-colloid remain at the origin (Rf = 0), while free [99mTc]TcO4- moves with the solvent front (Rf = 1).[11]
-
-
System 2 (for 99mTc-colloid):
-
Mobile Phase: 0.1 M Sodium Citrate (pH 5) or Methanol/1M Ammonium Acetate (1:1 v/v).[10]
-
Method: Spot a second ITLC strip and develop it in the chosen mobile phase.
-
Interpretation: The 99mTc-colloid remains at the origin (Rf = 0), while both [99mTc]Tc-HYNIC-iPSMA and free [99mTc]TcO4- move with the solvent front (Rf = 1).
-
-
-
RCP Calculation: % RCP = 100% - (% free [99mTc]TcO4-) - (% 99mTc-colloid)
2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a more detailed analysis of the product's purity and is considered the gold standard.[5][9]
-
System: An HPLC system equipped with a quaternary pump, a UV detector (220 nm), and a radioactivity detector.[9]
-
Column: Reverse-phase C18 column (e.g., Luna C18, 250 x 4.6 mm).[9]
-
Mobile Phase: A gradient system is typically used, for example:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes.
-
-
Interpretation: The radio-chromatogram will show distinct peaks corresponding to the labeled product and any radioactive impurities. The retention time of the main radioactive peak should correspond to the [99mTc]Tc-HYNIC-iPSMA complex.
Chemical and Logical Relationships
The formation of the final radiopharmaceutical involves the coordination of 99mTc by the HYNIC chelator and supplementary co-ligands, all attached to the PSMA-targeting vector.
Caption: Components of the 99mTc-HYNIC-iPSMA complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theranostic Potential of the iPSMA-Bombesin Radioligand in Patients with Metastatic Prostate Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for SPECT Imaging of Prostate Cancer Animal Models Using ⁹⁹ᵐTc-HYNIC-iPSMA TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of HYNIC-iPSMA TFA, a potent prostate-specific membrane antigen (PSMA) inhibitor, in conjunction with Single Photon Emission Computed Tomography (SPECT) for preclinical imaging in animal models of prostate cancer.
Introduction
Prostate-specific membrane antigen (PSMA) is a well-established biomarker that is overexpressed in the majority of prostate cancers, making it an excellent target for diagnostic imaging and targeted radionuclide therapy.[1] HYNIC-iPSMA is a small molecule inhibitor of PSMA that can be readily labeled with Technetium-99m (⁹⁹ᵐTc), a widely available and cost-effective radionuclide for SPECT imaging.[2][3] The resulting radiopharmaceutical, ⁹⁹ᵐTc-HYNIC-iPSMA, demonstrates high affinity and specificity for PSMA-expressing tumors, enabling sensitive in vivo visualization.[2][4] These protocols outline the necessary steps for radiolabeling, animal model preparation, SPECT/CT imaging, and biodistribution studies.
Radiolabeling Protocol: ⁹⁹ᵐTc-HYNIC-iPSMA
This protocol describes the preparation of ⁹⁹ᵐTc-HYNIC-iPSMA using a kit-based formulation with ethylenediamine-N,N'-diacetic acid (EDDA) as a co-ligand.
Materials:
-
This compound ligand
-
Freeze-dried kit containing:
-
Gluconic acid sodium salt
-
Stannous chloride (SnCl₂)
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
-
Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) elution from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
0.9% Sodium Chloride (NaCl) solution
-
Sterile, pyrogen-free vials
-
Heating block or water bath
-
Radio-thin layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) system for quality control
Procedure:
-
Reconstitution of HYNIC-iPSMA: Dissolve the this compound in sterile water or 0.9% NaCl to a desired concentration (e.g., 1 mg/mL).
-
Kit Preparation: Add the required volume of Na⁹⁹ᵐTcO₄ (e.g., up to 740 MBq in 1-2 mL of 0.9% NaCl) to the freeze-dried kit vial. Gently swirl to dissolve the contents.
-
Addition of Ligand: Transfer a specific amount of the reconstituted HYNIC-iPSMA solution to the kit vial.
-
Incubation: Incubate the reaction vial at 95-100°C for 15-20 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be greater than 95%.[5]
Animal Models for Prostate Cancer Imaging
The selection of an appropriate animal model is critical for obtaining clinically relevant data. Xenograft models using human prostate cancer cell lines are commonly employed.
Recommended Cell Lines:
-
LNCaP: Androgen-sensitive human prostate adenocarcinoma cells that express high levels of PSMA.[2][4]
-
PC-3: Androgen-independent human prostate cancer cells. Wild-type PC-3 has low PSMA expression, but PSMA-expressing variants can be used.
-
DU145: Androgen-independent human prostate cancer cells with low to moderate PSMA expression.[6]
Animal Strains:
-
Immunocompromised mice (e.g., BALB/c nude, SCID) are required for xenograft models to prevent tumor rejection.[7]
Tumor Induction Protocol (Subcutaneous Xenograft):
-
Cell Culture: Culture the selected prostate cancer cell line under appropriate conditions.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Cell Suspension: Resuspend the cells in a mixture of PBS and Matrigel® (or similar extracellular matrix) at a concentration of 1-5 x 10⁶ cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mouse.[8]
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers. Imaging studies are typically performed when the tumors reach a size of 100-500 mm³.
SPECT/CT Imaging Protocol
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (1-2% in oxygen) or another appropriate anesthetic agent.
-
Place the animal on the imaging bed and maintain anesthesia throughout the imaging procedure.
-
Monitor the animal's vital signs (e.g., respiration rate, temperature).
Radiotracer Administration:
-
Intravenously inject 18.5-37 MBq (0.5-1.0 mCi) of ⁹⁹ᵐTc-HYNIC-iPSMA through the tail vein.
SPECT/CT Acquisition:
-
Imaging Time Points: Acquire images at various time points post-injection (p.i.), typically 1, 2, and 4 hours, to assess tracer uptake and clearance.[6][9]
-
SPECT Parameters:
-
Scanner: Any preclinical SPECT/CT system.
-
Collimator: Low-energy, high-resolution parallel-hole collimator.
-
Energy Window: 140 keV ± 10%.
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Projection Data: Acquire 60-120 projections over 360°.
-
Acquisition Time: 20-30 minutes per scan.
-
-
CT Parameters:
-
Tube Voltage: 40-80 kVp.
-
Tube Current: 100-500 µA.
-
Acquisition Time: 1-5 minutes.
-
-
Image Reconstruction: Reconstruct the SPECT images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) and co-register with the CT images for anatomical localization.
Biodistribution Studies
Ex vivo biodistribution studies are essential for quantifying the uptake of the radiotracer in tumors and various organs.
Procedure:
-
Animal Groups: Use groups of tumor-bearing mice (n=3-5 per group) for each time point to be evaluated (e.g., 1, 2, 4, and 24 hours p.i.).
-
Radiotracer Injection: Administer a known amount of ⁹⁹ᵐTc-HYNIC-iPSMA (e.g., 0.74 MBq or 20 µCi) via the tail vein.
-
Euthanasia and Organ Harvesting: At the designated time points, euthanize the mice and dissect the major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of ⁹⁹ᵐTc-HYNIC-iPSMA.
Table 1: Radiochemical and In Vitro Properties
| Parameter | Value | Reference |
| Radiochemical Yield | 94-96% | [9] |
| Radiochemical Purity | >95% | [2] |
| Plasma Protein Binding | 8.3 ± 2.1% | [2] |
| IC₅₀ (LNCaP cells) | 2.9 ± 0.7 nM | [2] |
Table 2: Biodistribution of ⁹⁹ᵐTc-EDDA/HYNIC-iPSMA in LNCaP Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour p.i. | 2 hours p.i. | Reference |
| Blood | 1.15 ± 0.38 | 0.52 ± 0.12 | [4] |
| Heart | 0.45 ± 0.12 | 0.23 ± 0.05 | [4] |
| Lungs | 1.01 ± 0.34 | 0.51 ± 0.14 | [4] |
| Liver | 1.39 ± 0.28 | 1.05 ± 0.22 | [4] |
| Spleen | 23.4 ± 6.40 | 15.2 ± 3.80 | [4] |
| Kidneys | 45.3 ± 20.5 | 30.1 ± 10.5 | [4] |
| Tumor | 10.3 ± 2.76 | 8.7 ± 1.3 | [2][4] |
Visualizations
Caption: Workflow for preclinical SPECT imaging with ⁹⁹ᵐTc-HYNIC-iPSMA.
Caption: Process for radiolabeling HYNIC-iPSMA with Technetium-99m.
Caption: Design of an ex vivo biodistribution study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2017222362A1 - 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Animal models of human prostate cancer: The Consensus Report of the New York Meeting of the Mouse Models of Human Cancers Consortium Prostate Pathology Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Biodistribution of HYNIC-iPSMA TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo biodistribution studies involving the trifluoroacetic acid (TFA) salt of HYNIC-conjugated prostate-specific membrane antigen (PSMA) inhibitors, specifically focusing on [99mTc]Tc-HYNIC-iPSMA. This document includes detailed experimental protocols, quantitative biodistribution data, and a visualization of the relevant signaling pathway to support research and development in the field of radiopharmaceuticals for prostate cancer.
Introduction
Prostate-specific membrane antigen (PSMA) is a well-established biomarker for prostate cancer, with its expression levels correlating with tumor aggressiveness and metastasis. This has led to the development of PSMA-targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. HYNIC-iPSMA is a potent inhibitor of PSMA that can be readily labeled with Technetium-99m (99mTc), a widely available and cost-effective radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging. [99mTc]Tc-HYNIC-iPSMA has emerged as a promising agent for the sensitive detection of prostate cancer lesions.[1][2] Understanding its in vivo biodistribution is critical for assessing its diagnostic efficacy, dosimetry, and potential therapeutic applications.
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data for [99mTc]Tc-HYNIC-iPSMA from preclinical studies in mice and clinical studies in prostate cancer patients.
Preclinical Biodistribution in Tumor-Bearing Mice (%ID/g)
The biodistribution of [99mTc]Tc-HYNIC-iPSMA has been evaluated in xenograft mouse models bearing PSMA-positive tumors. The data, presented as the percentage of injected dose per gram of tissue (%ID/g), reveals high uptake in tumors and primary clearance through the kidneys.
| Organ/Tissue | 1 h p.i. | 2 h p.i. | 3 h p.i. | 4 h p.i. |
| Blood | - | - | < 2% | - |
| Liver | - | - | < 2% | - |
| Spleen | 23.4 ± 6.40 | - | < 2% | - |
| Kidneys | 45.3 ± 20.5 | - | - | - |
| Intestine | - | - | < 2% | - |
| Tumor | 10.3 ± 2.76 | 8.8 ± 3.4 | 9.84 ± 2.63 | 12 ± 2.8 |
Data presented as mean ± standard deviation. Data compiled from multiple preclinical studies in different tumor models.[3][4][5]
Clinical Biodistribution in Prostate Cancer Patients (SUV)
In human studies, the biodistribution of [99mTc]Tc-HYNIC-iPSMA is typically quantified using Standardized Uptake Values (SUV) from SPECT/CT imaging. The tracer exhibits physiological uptake in several organs, with the highest concentration observed in the kidneys.
| Organ/Region | SUVmax (Localized Disease) | SUVmean (Localized Disease) | SUVmax (Oligometastatic Disease) | SUVmean (Oligometastatic Disease) |
| Parotid Gland | 12.3 ± 4.5 | 8.1 ± 2.9 | 11.8 ± 3.9 | 7.8 ± 2.5 |
| Submandibular Gland | 14.2 ± 5.1 | 9.5 ± 3.3 | 13.5 ± 4.8 | 9.1 ± 3.1 |
| Liver | 5.8 ± 1.8 | 4.1 ± 1.2 | 6.1 ± 2.0 | 4.3 ± 1.3 |
| Spleen | 7.2 ± 2.5 | 5.0 ± 1.7 | 7.5 ± 2.8 | 5.2 ± 1.9 |
| Kidneys | 35.1 ± 10.2 | 24.5 ± 7.1 | 34.2 ± 9.8 | 23.9 ± 6.8 |
| Bowel | 4.5 ± 1.5 | 3.1 ± 1.0 | 4.8 ± 1.7 | 3.3 ± 1.1 |
| Bone (Normal) | 2.1 ± 0.7 | 1.5 ± 0.5 | 2.3 ± 0.8 | 1.6 ± 0.6 |
| Primary Prostate Tumor | 15.8 ± 6.2 | 10.9 ± 4.3 | - | - |
| Lymph Node Metastases | - | - | 12.5 ± 5.5 | 8.7 ± 3.8 |
| Bone Metastases | - | - | 18.9 ± 7.8 | 13.2 ± 5.4 |
Data presented as mean ± standard deviation. SUV values can vary based on patient population, imaging protocol, and reconstruction parameters.[6][7][8]
Experimental Protocols
Radiolabeling of HYNIC-iPSMA with 99mTc
This protocol describes the preparation of [99mTc]Tc-HYNIC-iPSMA for in vivo studies.
Materials:
-
HYNIC-iPSMA TFA salt
-
Sodium pertechnetate (B1241340) ([99mTc]NaTcO4) solution
-
Stannous chloride (SnCl2) solution in 0.1 M HCl
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath (95-100°C)
-
ITLC or HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve 50 mg of tricine and 5 mg of EDDA in 0.5 mL of 0.1 M phosphate buffer (pH 7.4).
-
Add 20 µg of HYNIC-iPSMA to the vial.
-
Add 20 µL of a 1 mg/mL SnCl2 solution.
-
Add 0.6–1 GBq of [99mTc]NaTcO4 solution to the vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 95°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using ITLC or HPLC to determine the radiochemical purity. The radiochemical purity should be >95%.
In Vivo Biodistribution Study in Mice
This protocol outlines the procedure for conducting a biodistribution study of [99mTc]Tc-HYNIC-iPSMA in a xenograft mouse model of prostate cancer.
Materials:
-
[99mTc]Tc-HYNIC-iPSMA radiotracer
-
Tumor-bearing mice (e.g., nude mice with LNCaP or PC-3 PIP xenografts)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection and blood collection
-
Gamma counter
-
Calibrated scale for weighing organs
-
Dissection tools
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a known amount of [99mTc]Tc-HYNIC-iPSMA (e.g., 1-5 MBq) via tail vein injection.
-
At predetermined time points (e.g., 1, 2, 4, and 24 hours post-injection), euthanize a cohort of mice.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging and therapy but also plays a role in prostate cancer cell signaling. Its expression can lead to a shift from the MAPK/ERK pathway to the pro-survival PI3K/AKT pathway.
Caption: PSMA redirects signaling from MAPK to the pro-survival PI3K-AKT pathway.
Experimental Workflow for Biodistribution Studies
The following diagram illustrates the typical workflow for conducting in vivo biodistribution studies of [99mTc]Tc-HYNIC-iPSMA.
Caption: Workflow for preclinical in vivo biodistribution studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for HYNIC-iPSMA TFA in Prostate Cancer Cell Line Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HYNIC-iPSMA TFA for the imaging of prostate cancer cell lines. This document outlines the necessary protocols for radiolabeling, in vitro cell binding assays, and in vivo imaging, supported by quantitative data and visual workflows.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is overexpressed in prostate cancer cells, making it an excellent target for diagnostic imaging and targeted radionuclide therapy.[1] this compound is a potent and specific ligand for PSMA. It consists of two key components: 6-hydrazinonicotinamide (HYNIC), which serves as a chelator for radiometals, and an inhibitor of Prostate-Specific Membrane Antigen (iPSMA). This construct, when radiolabeled, allows for the sensitive and specific visualization of PSMA-expressing prostate cancer cells. This document details the application of this compound, primarily focusing on its use when labeled with Technetium-99m (99mTc), a readily available radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging.
Quantitative Data Summary
The following tables summarize the binding affinity, in vitro cell uptake, and in vivo biodistribution of 99mTc-labeled HYNIC-iPSMA and related compounds in prostate cancer cell lines.
Table 1: Binding Affinity of PSMA Ligands
| Compound | Cell Line | Assay Type | Binding Affinity (nM) | Reference |
| HYNIC-iPSMA | LNCaP | Competition (Ki) | 3.11 | [2] |
| 99mTc-MIP-1404 | LNCaP | Saturation (Kd) | 1.07 ± 0.89 | [3] |
| 99mTc-MIP-1405 | LNCaP | Saturation (Kd) | 4.35 ± 0.35 | [3] |
| 99mTc-PSMA-T4 | LNCaP | Saturation (Kd) | ~5.4 | [4] |
| 99mTcO-ABX474 | LNCaP | Saturation (Kd) | 6.1 ± 1.7 | [5] |
Table 2: In Vitro Cellular Uptake of 99mTc-HYNIC-iPSMA in LNCaP Cells
| Time Point | Uptake (% of added activity) | Internalization (% of total uptake) | Reference |
| 30 min | Not Specified | ~7.5 - 9.7 (for similar HYNIC-PSMA compounds) | [1] |
| 1 hour | 15.2 ± 1.2 | Not Specified | [6] |
| 2 hours | Not Specified | Not Specified | |
| 4 hours | Not Specified | Not Specified |
Table 3: Biodistribution of 99mTc-HYNIC-iPSMA in LNCaP Xenograft Mouse Models (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | 1 hour p.i. | 3 hours p.i. | Reference |
| Blood | < 2 | Not Specified | [7] |
| Heart | < 2 | Not Specified | [7] |
| Lungs | < 2 | Not Specified | [7] |
| Liver | < 2 | Not Specified | [7] |
| Spleen | < 2 | Not Specified | [7] |
| Kidneys | 45.3 ± 20.5 | Not Specified | [2] |
| Muscle | < 2 | Not Specified | [7] |
| Tumor | 10.3 ± 2.76 | 9.84 ± 2.63 | [2][7] |
Experimental Protocols
Cell Culture
1. LNCaP (PSMA-positive, androgen-sensitive):
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging.
2. PC-3 (PSMA-negative, androgen-independent):
-
Medium: F-12K Medium or RPMI-1640 supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[4][9]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculture: These cells are highly adherent. Wash with PBS and detach using 0.05% Trypsin-EDTA for 5-10 minutes. Neutralize, collect, and passage as described for LNCaP cells.
3. DU-145 (PSMA-negative, androgen-independent):
-
Medium: RPMI-1640 supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin.[10]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]
-
Subculture: Follow standard procedures for adherent cell lines as described for LNCaP.
Radiolabeling of this compound with 99mTc
This protocol is based on a kit formulation for ease of use.
Materials:
-
This compound lyophilized kit (containing HYNIC-iPSMA, a coligand like EDDA or Tricine, and a reducing agent like SnCl₂).
-
Sterile, pyrogen-free 99mTc-pertechnetate (Na99mTcO₄) solution from a 99Mo/99mTc generator.
-
Heating block or water bath at 100°C.
-
ITLC-SG strips and appropriate solvent system (e.g., acetone (B3395972) and saline) for quality control.
Procedure:
-
Add a sterile solution of Na99mTcO₄ (e.g., 1-2 mL containing the desired radioactivity) to the lyophilized this compound kit vial.
-
Gently swirl the vial to dissolve the contents completely.
-
Incubate the vial in a heating block or boiling water bath at 100°C for 15-20 minutes.[6]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC). The RCP should be >95%.
-
The final product is ready for in vitro or in vivo use.
In Vitro Competition Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Ki) of non-radiolabeled this compound.
Procedure:
-
Cell Seeding: Seed LNCaP cells in 24-well plates at a density of 0.5 x 10⁶ cells/well and allow them to attach overnight.[11]
-
Preparation of Reagents:
-
Prepare a stock solution of the competing ligand (non-radiolabeled this compound) and perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a solution of 99mTc-HYNIC-iPSMA at a fixed concentration (typically below the Kd value).
-
-
Assay:
-
Wash the cells once with binding buffer (e.g., serum-free RPMI).
-
Add increasing concentrations of the non-radiolabeled this compound to the wells.
-
Add the fixed concentration of 99mTc-HYNIC-iPSMA to all wells.
-
Incubate the plate at 37°C for 1 hour.[11]
-
-
Cell Lysis and Counting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with 1N NaOH.
-
Collect the lysate and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Cellular Uptake and Internalization Assay
Objective: To quantify the cellular uptake and internalization of 99mTc-HYNIC-iPSMA.
Procedure:
-
Cell Seeding: Seed LNCaP and PC-3 cells in 12-well or 24-well plates and allow them to attach overnight.
-
Uptake Assay:
-
Wash the cells with serum-free medium.
-
Add 99mTc-HYNIC-iPSMA (at a specific concentration, e.g., 1 nM) to each well.
-
For blocking experiments, pre-incubate a set of wells with a high concentration of non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) for 15 minutes before adding the radiotracer.
-
Incubate at 37°C for various time points (e.g., 30, 60, 120 minutes).[12]
-
-
Internalization Assay:
-
At each time point, aspirate the radioactive medium.
-
To determine surface-bound activity, add an acidic buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) and incubate for 5-10 minutes on ice. Collect this fraction.[12]
-
To determine internalized activity, wash the cells with PBS and then lyse them with 1N NaOH. Collect this fraction.
-
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis: Express the uptake as a percentage of the added dose. Calculate the internalization as the ratio of internalized activity to the total cell-associated activity.
In Vivo SPECT/CT Imaging in a Mouse Xenograft Model
Procedure:
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude or NSG) aged 6-8 weeks.
-
Tumor Inoculation: Subcutaneously inject LNCaP cells (e.g., 5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Intravenously inject 99mTc-HYNIC-iPSMA (e.g., 5-10 MBq) into the tail vein of the tumor-bearing mice.[13]
-
SPECT/CT Imaging:
-
Anesthetize the mice at desired time points post-injection (e.g., 1, 2, and 4 hours).
-
Acquire whole-body SPECT and CT images using a dedicated small-animal SPECT/CT scanner.
-
Typical SPECT parameters: low-energy high-resolution collimator, 20% energy window centered at 140 keV, step-and-shoot acquisition over 360° with 60-120 projections.
-
Typical CT parameters: 50-70 kVp, 500 µA, 180-360 projections.
-
-
Image Analysis: Reconstruct and co-register the SPECT and CT images. Draw regions of interest (ROIs) over the tumor and various organs to quantify the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
PSMA Signaling Pathway
Caption: PSMA-mediated activation of the PI3K/Akt signaling pathway.
Experimental Workflow: In Vitro Binding Assay
Caption: Workflow for the in vitro competition binding assay.
Experimental Workflow: In Vivo SPECT/CT Imaging
References
- 1. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen for molecular imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 10. Cell culture and treatment [bio-protocol.org]
- 11. imtm.cz [imtm.cz]
- 12. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of HYNIC-iPSMA TFA Kits for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker for the diagnosis and staging of prostate cancer.[1] The development of radiolabeled ligands targeting PSMA has significantly advanced molecular imaging in this field.[2][3] Among these, Technetium-99m labeled HYNIC-iPSMA ([⁹⁹mTc]Tc-HYNIC-iPSMA) offers a practical and cost-effective solution for SPECT/CT imaging, providing an accessible alternative to PET-based agents.[4][5] The use of a lyophilized kit formulation for radiolabeling simplifies the preparation process, making it suitable for routine clinical applications without the need for complex synthesis or purification steps.[2]
HYNIC-iPSMA TFA (Trifluoroacetate) is a precursor ligand composed of two key functional units: 6-hydrazinonicotinamide (HYNIC) and an inhibitor of Prostate-Specific Membrane Antigen (iPSMA).[3][6] The HYNIC moiety serves as a bifunctional chelator for labeling with ⁹⁹mTc, while the iPSMA component ensures high-affinity binding to PSMA expressed on prostate cancer cells.[3][6][7] This document provides detailed protocols for the preparation and quality control of [⁹⁹mTc]Tc-HYNIC-iPSMA using TFA kits for clinical research purposes.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical research studies involving [⁹⁹mTc]Tc-HYNIC-iPSMA.
Table 1: Radiopharmaceutical Preparation and Quality Control
| Parameter | Value | Reference |
| Radiochemical Purity | 97.5 ± 1.2% | [8] |
| Radioactivity Concentration | 341 ± 63 MBq/mL | [8] |
| Mean Injected Activity | 705 ± 70 MBq (19.1 ± 1.9 mCi) | [8] |
| Radiochemical Yield | > 99% | [2] |
Table 2: Detection Rates of [⁹⁹mTc]Tc-HYNIC-iPSMA SPECT/CT in Biochemical Recurrence of Prostate Cancer
| PSA Level (ng/mL) | Detection Rate (%) | Reference |
| >0.2 - 2 | 48.6% | [8] |
| >2 - 5 | 85.1% | [8] |
| >5 - 10 | 92.1% | [8] |
| >10 | 96.3% | [8] |
| Overall | 80.3% | [2][8] |
Table 3: Lesion Detection Sites in Biochemical Recurrence
| Location | Detection Rate (%) | Reference |
| Lymph Nodes | 49.7% | [8] |
| Bone | 32.7% | [8] |
| Local Recurrence (Prostate) | 9.5% | [8] |
| Visceral | 2.0% | [8] |
Experimental Protocols
Protocol 1: Reconstitution and Radiolabeling of this compound Kit
This protocol describes the procedure for radiolabeling the lyophilized this compound kit with ⁹⁹mTc.
Materials:
-
Lyophilized this compound kit containing HYNIC-iPSMA, stannous chloride (SnCl₂), and co-ligands (e.g., EDDA, Tricine).[4][9]
-
Sodium pertechnetate (B1241340) ([⁹⁹mTc]NaTcO₄) solution from a ⁹⁹Mo/⁹⁹mTc generator.
-
Sterile, pyrogen-free saline for injection.
-
Heating block or boiling water bath.
-
Dose calibrator.
-
Lead-shielded vial.
Procedure:
-
Initial Preparations:
-
Allow the lyophilized this compound kit to reach room temperature before use.
-
Using a dose calibrator, measure the activity of the [⁹⁹mTc]NaTcO₄ eluate. The recommended activity for labeling is typically between 1110 to 2220 MBq.[2]
-
-
Reconstitution:
-
Aseptically add the required volume of [⁹⁹mTc]NaTcO₄ solution to the lyophilized kit vial.
-
Gently swirl the vial to ensure complete dissolution of the contents.
-
-
Incubation:
-
Cooling:
-
After incubation, allow the vial to cool down to room temperature in a lead-shielded container.
-
-
Final Activity Measurement:
-
Measure the total radioactivity of the final [⁹⁹mTc]Tc-HYNIC-iPSMA preparation using a dose calibrator.
-
-
Quality Control:
-
Perform quality control as described in Protocol 2 to determine the radiochemical purity before patient administration.
-
Protocol 2: Quality Control of [⁹⁹mTc]Tc-HYNIC-iPSMA
This protocol outlines the use of Instant Thin Layer Chromatography (ITLC) to assess the radiochemical purity of the prepared radiopharmaceutical.
Materials:
-
ITLC strips (Silica Gel).
-
Mobile phase solvents:
-
0.1 M Sodium Citrate (pH 5) to determine non-peptide bound ⁹⁹mTc co-ligand and free ⁹⁹mTcO₄⁻.[5]
-
Mixture of methanol/1M ammonium (B1175870) acetate (B1210297) (1:1 v/v) to determine ⁹⁹mTc colloid.[5]
-
-
Developing chamber.
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Sample Spotting:
-
Spot a small drop of the [⁹⁹mTc]Tc-HYNIC-iPSMA solution onto the origin of two separate ITLC strips.
-
-
Chromatographic Development:
-
Place the first strip in a developing chamber containing 0.1 M Sodium Citrate. In this system, free pertechnetate (⁹⁹mTcO₄⁻) and non-peptide bound ⁹⁹mTc co-ligand will move with the solvent front (Rf = 1), while [⁹⁹mTc]Tc-HYNIC-iPSMA and colloidal ⁹⁹mTc will remain at the origin (Rf = 0).[5]
-
Place the second strip in a chamber with the methanol/ammonium acetate mixture. In this system, [⁹⁹mTc]Tc-HYNIC-iPSMA will move with the solvent front, while colloidal ⁹⁹mTc will remain at the origin.
-
-
Analysis:
-
Allow the solvent front to travel near the top of the strips.
-
Remove the strips and allow them to dry.
-
Analyze the distribution of radioactivity on each strip using a radio-TLC scanner.
-
-
Calculation of Radiochemical Purity:
-
Calculate the percentage of colloidal ⁹⁹mTc from the second strip.
-
Calculate the percentage of free ⁹⁹mTcO₄⁻ and non-peptide bound co-ligand from the first strip.
-
The radiochemical purity of [⁹⁹mTc]Tc-HYNIC-iPSMA is calculated as: % Radiochemical Purity = 100% - (% Free ⁹⁹mTcO₄⁻ + % Colloidal ⁹⁹mTc)
-
The radiochemical purity should be ≥ 95% for clinical use.
-
Visualizations
Caption: Workflow for the radiolabeling of this compound kits.
Caption: Quality control workflow for [⁹⁹mTc]Tc-HYNIC-iPSMA.
Caption: Simplified mechanism of [⁹⁹mTc]Tc-HYNIC-iPSMA tumor targeting.
References
- 1. urologytimes.com [urologytimes.com]
- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 5. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 9. Theranostic Potential of the iPSMA-Bombesin Radioligand in Patients with Metastatic Prostate Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Theranostic Applications of HYNIC-iPSMA TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the management of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1][2] This has paved the way for the development of PSMA-targeted agents for both diagnostic imaging and targeted radionuclide therapy, a concept known as "theranostics."[2] HYNIC-iPSMA (6-hydrazinonicotinamide-inhibitor of Prostate-Specific Membrane Antigen) is a versatile ligand that, when chelated with different radionuclides, serves as a powerful tool in this theranostic paradigm.[3] This document provides detailed application notes and protocols for the use of HYNIC-iPSMA trifluoroacetate (B77799) (TFA) in preclinical and clinical research settings.
HYNIC-iPSMA can be labeled with Technetium-99m (⁹⁹mTc) for diagnostic imaging using Single Photon Emission Computed Tomography (SPECT/CT) or with Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[4][5] The trifluoroacetate salt form (TFA) is a common counter-ion used during the purification of the peptide-based ligand.
Diagnostic Applications: ⁹⁹mTc-HYNIC-iPSMA
[⁹⁹mTc]Tc-HYNIC-iPSMA is a radiopharmaceutical used for the detection of PSMA-positive lesions in patients with prostate cancer through SPECT/CT imaging.[6][7] Clinical studies have demonstrated its high sensitivity and specificity in identifying primary tumors, lymph node involvement, and distant metastases.[6][8]
Quantitative Data Summary: Diagnostic Imaging with ⁹⁹mTc-HYNIC-iPSMA
| Parameter | Value | Reference |
| Radiochemical Purity | >98% | [8] |
| Administered Activity | 555-740 MBq | [8] |
| Detection Rate (Overall) | 77.5% - 80.3% | [6][7] |
| Detection by PSA Level | ||
| 0-2 ng/mL | 16.6% - 48.6% | [7][9] |
| >2-10 ng/mL | 83.3% - 85.1% | [7][9] |
| >10 ng/mL | 89.2% - 96.3% | [7][9] |
| Tumor-to-Background Ratio (TBR) at 4h | Prostate: 35.9 ± 45.2 | [8] |
| Bone: 15.4 ± 18.9 | [8] | |
| Lymph Nodes: 19.1 ± 51.7 | [8] |
Experimental Protocol: Radiolabeling of HYNIC-iPSMA with ⁹⁹mTc
This protocol is a synthesis of methodologies reported in the literature.[8][10][11]
Materials:
-
HYNIC-iPSMA TFA
-
Sodium pertechnetate (B1241340) (⁹⁹mTcO₄⁻) solution (555-740 MBq)
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Tricine
-
Stannous chloride (SnCl₂) dihydrate
-
0.1 M Phosphate (B84403) buffer (pH 7.0-7.4)
-
0.1 M Hydrochloric acid (HCl)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath (95°C)
-
Radiochemical purity analysis equipment (e.g., radio-HPLC or ITLC)
Procedure:
-
Kit Preparation (Lyophilized Formulation): A lyophilized kit formulation is often used for convenience and consistency.[8][11] A typical kit may contain HYNIC-iPSMA, EDDA, tricine, and stannous chloride.
-
Reconstitution: Reconstitute the lyophilized formulation with 1.0 mL of 0.2 M phosphate buffer (pH 7.0).[11]
-
Addition of Pertechnetate: Add 1.0 mL (containing 555-740 MBq) of the sodium pertechnetate (⁹⁹mTcO₄⁻) solution to the reconstituted vial.[11]
-
Incubation: Incubate the reaction mixture at 95°C for 10-15 minutes in a heating block or boiling water bath.[10][11]
-
Quality Control: After cooling to room temperature, determine the radiochemical purity using radio-HPLC or ITLC. The radiochemical purity should be greater than 98%.[8]
Experimental Workflow: ⁹⁹mTc-HYNIC-iPSMA SPECT/CT Imaging
Caption: Workflow for ⁹⁹mTc-HYNIC-iPSMA SPECT/CT imaging.
Theranostic Applications: ¹⁷⁷Lu-HYNIC-iPSMA
[¹⁷⁷Lu]Lu-DOTA-HYNIC-iPSMA is the therapeutic counterpart to the diagnostic agent, enabling targeted radionuclide therapy for patients with metastatic castration-resistant prostate cancer (mCRPC).[4][12][13] Lutetium-177 is a beta-emitter with a half-life of 6.7 days, which allows for sustained radiation delivery to tumor cells.[2]
Quantitative Data Summary: ¹⁷⁷Lu-HYNIC-iPSMA Therapy
| Parameter | Value | Reference |
| Therapeutic Activity per Cycle | 3.7 or 7.4 GBq | [12][14] |
| Number of Cycles | 1 to 4 cycles every 8-10 weeks | [12][14] |
| PSA Decrease (≥50%) | 40% of patients (4/10) | [12] |
| Reduction in Radiotracer Uptake | 70% of patients | [12] |
| Blood Half-life (fast component) | 1.1 hours | [12][14] |
| Blood Half-life (slow components) | 9.2 hours and 79.6 hours | [12][14] |
Dosimetry of ¹⁷⁷Lu-HYNIC-iPSMA
Accurate dosimetry is crucial for planning and evaluating radionuclide therapy to maximize the dose to the tumor while minimizing toxicity to healthy organs.
| Organ | Mean Absorbed Dose (Gy/GBq) | Reference |
| Kidneys | 0.88 | [12][14] |
| Liver | 0.28 | [12][14] |
| Spleen | 0.23 | [14] |
| Salivary Glands | 1.17 | [14] |
Experimental Protocol: Radiolabeling of DOTA-HYNIC-iPSMA with ¹⁷⁷Lu
This protocol is based on the principles of DOTA chelation for therapeutic radiopharmaceuticals.[12]
Materials:
-
DOTA-HYNIC-iPSMA
-
Lutetium-177 chloride (¹⁷⁷LuCl₃) solution (e.g., 3.7 or 7.4 GBq)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0-5.5)
-
Gentisic acid/ascorbic acid solution (radioprotectant)
-
Sterile, pyrogen-free water for injection
-
Heating block or water bath (95-100°C)
-
Radiochemical purity analysis equipment (e.g., radio-HPLC or ITLC)
Procedure:
-
Preparation of Reaction Vial: In a sterile vial, add DOTA-HYNIC-iPSMA and the radioprotectant solution.
-
Addition of Lutetium-177: Add the required activity of ¹⁷⁷LuCl₃ solution to the vial.
-
Buffering: Add ammonium acetate buffer to adjust the pH to 5.0-5.5.
-
Incubation: Incubate the reaction mixture at 95-100°C for 20-30 minutes.
-
Quality Control: After cooling, determine the radiochemical purity. A radiochemical purity of >98% is typically required for clinical use.[12][14]
Theranostic Workflow: From Diagnosis to Therapy
Caption: Theranostic workflow using HYNIC-iPSMA.
Signaling Pathway: PSMA-Targeted Radiopharmaceutical Action
Caption: Mechanism of action for ¹⁷⁷Lu-HYNIC-iPSMA.
Conclusion
This compound is a valuable precursor for the development of both diagnostic and therapeutic radiopharmaceuticals targeting PSMA. The use of ⁹⁹mTc for SPECT/CT imaging allows for effective patient selection and disease staging, while ¹⁷⁷Lu-based therapy offers a targeted treatment option for patients with advanced prostate cancer. The straightforward, kit-based radiolabeling procedures for ⁹⁹mTc-HYNIC-iPSMA enhance its accessibility for widespread clinical application.[7] Further research and clinical trials are warranted to continue to optimize the theranostic potential of this promising agent.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. openmedscience.com [openmedscience.com]
- 5. oncidiumfoundation.org [oncidiumfoundation.org]
- 6. urologytimes.com [urologytimes.com]
- 7. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.5. Radiolabeling of PSMA-HYNIC Derivatives [bio-protocol.org]
- 11. Theranostic Potential of the iPSMA-Bombesin Radioligand in Patients with Metastatic Prostate Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 177Lu-DOTA-HYNIC-Lys(Nal)-Urea-Glu: Biokinetics, Dosimetry, and Evaluation in Patients with Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CA3093819A1 - 177lu-dota-hynic-ipsma as a therapeutic radiopharmaceutical targeting prostate-specific membrane antigen - Google Patents [patents.google.com]
- 14. 177Lu-DOTA-HYNIC-Lys(Nal)-Urea-Glu: Biokinetics, Dosimetry, and Evaluation in Patients with Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HYNIC-iPSMA TFA in Targeted Radionuclide Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 6-hydrazinonicotinamide-inhibitor of Prostate-Specific Membrane Antigen (HYNIC-iPSMA) in targeted radionuclide therapy research. The information compiled from peer-reviewed literature is intended to guide researchers in the synthesis, radiolabeling, and preclinical evaluation of HYNIC-iPSMA-based radiopharmaceuticals.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an exceptional target for both diagnostic imaging and targeted radionuclide therapy.[1][2] Small molecule inhibitors of PSMA, such as iPSMA, can be conjugated with a chelator like HYNIC to facilitate radiolabeling with therapeutic or diagnostic radionuclides. HYNIC-iPSMA, when radiolabeled, binds with high affinity to PSMA-expressing cells, leading to the targeted delivery of radiation.[3][4] This document outlines the protocols for working with HYNIC-iPSMA, focusing on its radiolabeling with Technetium-99m (99mTc), a readily available and cost-effective radionuclide for SPECT imaging.[5][6]
PSMA Signaling Pathway
PSMA is not merely a passive cell surface marker; it actively participates in signaling pathways that promote prostate cancer progression. Its enzymatic activity can influence the tumor microenvironment and intracellular signaling cascades. Notably, PSMA has been shown to modulate the PI3K-AKT-mTOR and MAPK signaling pathways, which are critical for cell survival, proliferation, and growth.[7][8][9] Understanding these pathways is crucial for the rational design and evaluation of PSMA-targeted therapies.
Caption: PSMA-mediated activation of the PI3K-AKT-mTOR signaling pathway.
Synthesis and Radiolabeling of 99mTc-HYNIC-iPSMA
The synthesis of the HYNIC-iPSMA precursor can be achieved through solid-phase peptide synthesis.[10] However, for many research applications, commercially available HYNIC-iPSMA TFA is utilized. The radiolabeling of HYNIC-iPSMA with 99mTc is often performed using a convenient kit-based formulation.
Materials
-
This compound
-
Lyophilized kit containing:
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Tricine
-
Stannous chloride (SnCl₂)
-
-
Sodium pertechnetate (B1241340) (Na99mTcO₄) from a 99Mo/99mTc generator
-
0.2 M Phosphate (B84403) buffer (pH 7.0)
-
Sterile, pyrogen-free water for injection
-
Heating block or boiling water bath
-
Radio-TLC or HPLC system for quality control
Experimental Protocol: Kit-Based Radiolabeling
This protocol is based on a commonly described kit formulation for the preparation of 99mTc-HYNIC-iPSMA.[5][6]
-
Reconstitution of the Lyophilized Kit:
-
Aseptically add 1.0 mL of 0.2 M phosphate buffer (pH 7.0) to the lyophilized kit vial.
-
Gently swirl the vial until the contents are completely dissolved.
-
-
Addition of Technetium-99m:
-
In a lead-shielded container, add 1.0 mL of sterile Na99mTcO₄ solution (activity ranging from 740 to 2220 MBq) to the reconstituted kit.
-
-
Incubation:
-
Securely cap the vial and place it in a heating block at 95-100°C for 15 minutes. Alternatively, the vial can be incubated in a boiling water bath for the same duration.
-
-
Cooling and Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) using radio-TLC or HPLC. The RCP should be greater than 95%.
-
Caption: A streamlined workflow for the kit-based radiolabeling of HYNIC-iPSMA.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Radiochemical Purity (RCP) | > 95% | [5] |
| Radiochemical Yield | > 99% | [5] |
| Stability in Human Serum | High (>90% after 24h) | [11] |
In Vitro Studies: PSMA Binding Affinity
In vitro binding assays are essential to determine the affinity of HYNIC-iPSMA for the PSMA receptor. These are typically competitive binding assays using PSMA-positive prostate cancer cell lines like LNCaP.
Materials
-
LNCaP (PSMA-positive) and PC-3 (PSMA-negative, as a control) cell lines
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
99mTc-HYNIC-iPSMA
-
Unlabeled HYNIC-iPSMA or a known PSMA inhibitor (e.g., 2-PMPA) for competition
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Gamma counter
Experimental Protocol: Competitive Binding Assay
-
Cell Culture:
-
Culture LNCaP and PC-3 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and seed them in 24-well plates at a density of approximately 1 x 10⁵ cells per well. Allow the cells to adhere overnight.
-
-
Binding Assay:
-
Wash the cells twice with cold binding buffer.
-
Add a constant concentration of 99mTc-HYNIC-iPSMA to each well.
-
Add increasing concentrations of unlabeled HYNIC-iPSMA to compete for binding.
-
Incubate the plates at 4°C for 1 hour to prevent internalization.
-
-
Washing and Cell Lysis:
-
Aspirate the medium and wash the cells three times with cold binding buffer to remove unbound radioligand.
-
Lyse the cells by adding a lysis buffer (e.g., 1 M NaOH).
-
-
Measurement and Data Analysis:
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled competitor.
-
Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibition constant) using non-linear regression analysis.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference(s) |
| IC₅₀ | LNCaP | 2.9 ± 0.7 nM | [11] |
| Kᵢ | LNCaP | 3.11 nM | [10][12] |
In Vivo Studies: Biodistribution in Animal Models
Biodistribution studies in tumor-bearing animal models are critical for evaluating the tumor-targeting efficacy and clearance profile of 99mTc-HYNIC-iPSMA.
Materials
-
Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
LNCaP cells for tumor xenograft implantation
-
Matrigel
-
99mTc-HYNIC-iPSMA
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Gamma counter
Experimental Protocol: Biodistribution Study
-
Tumor Xenograft Model:
-
Subcutaneously inject a suspension of LNCaP cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-300 mm³).[13]
-
-
Radiotracer Administration:
-
Anesthetize the tumor-bearing mice.
-
Intravenously inject a defined activity of 99mTc-HYNIC-iPSMA (e.g., 5-10 MBq) via the tail vein.[13]
-
-
SPECT/CT Imaging:
-
At various time points post-injection (e.g., 1, 4, and 24 hours), acquire whole-body SPECT/CT images of the mice.[13]
-
-
Ex Vivo Biodistribution:
-
At the end of the imaging study or at predefined time points, euthanize the mice.
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Analyze the SPECT/CT images to visualize the biodistribution and tumor uptake.
-
Caption: Workflow for in vivo biodistribution studies of 99mTc-HYNIC-iPSMA.
Quantitative Data Summary: Biodistribution in LNCaP Xenografts (%ID/g)
| Organ/Tissue | 1 hour p.i. | 3 hours p.i. | Reference(s) |
| Tumor | < 2% | 9.84 ± 2.63 | [5][14] |
| Blood | Low | Low | [6] |
| Liver | Low | Low | [5][14] |
| Spleen | Low | Low | [5][14] |
| Kidneys | High | High | [5][14] |
| Muscle | Very Low | Very Low | [6] |
Note: "Low" and "High" are qualitative descriptors based on the provided references. Specific %ID/g values can vary between studies.
Conclusion
HYNIC-iPSMA is a versatile and valuable tool for targeted radionuclide therapy research. Its straightforward radiolabeling with 99mTc, high binding affinity for PSMA, and favorable in vivo biodistribution profile make it an excellent candidate for preclinical studies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own investigations into the therapeutic potential of HYNIC-iPSMA-based radiopharmaceuticals.
References
- 1. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: HYNIC-iPSMA TFA in Non-Prostate Cancer PSMA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), despite its name, is a well-established target in prostate cancer, but its expression is not confined to prostatic tissue. A growing body of evidence highlights the significant expression of PSMA in the neovasculature of a wide range of non-prostatic solid tumors, making it a promising pan-cancer target for imaging and therapy.[1][2][3][4][5][6][7][8][9][10] This upregulation in tumor-associated endothelial cells, in contrast to the minimal expression in healthy vasculature, provides a high-contrast target for therapeutic and diagnostic agents.[4][11]
The radiopharmaceutical precursor, HYNIC-iPSMA TFA (6-hydrazinonicotinamide-inhibitor of Prostate-Specific Membrane Antigen, Trifluoroacetic Acid salt), is a ligand that can be radiolabeled with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging.[12][13] This technology offers a widely available and cost-effective alternative to PET imaging for the visualization of PSMA expression. These application notes provide a summary of PSMA expression in various non-prostate cancers and detailed protocols for the use of this compound.
Quantitative Data on PSMA Expression in Non-Prostate Cancers
The following tables summarize the reported prevalence of PSMA expression in the neovasculature and/or tumor cells of various non-prostate cancers, as determined by immunohistochemistry (IHC) and molecular imaging.
Table 1: PSMA Expression in Non-Prostate Cancer Neovasculature (Immunohistochemistry)
| Cancer Type | Number of Samples/Patients | Percentage of PSMA-Positive Neovasculature | Reference(s) |
| Glioblastoma | 5 | 80% (Moderate to strong staining) | [8] |
| Melanoma | 10 | 70% (Moderate to strong staining) | [8] |
| Non-Hodgkin's Lymphoma | 10 | 60% (Moderate to strong staining) | [8] |
| Osteosarcoma | 7 | 43% (Moderate to strong staining) | [8] |
| Myeloma | 5 | 40% (Moderate to strong staining) | [8] |
| Angiosarcoma | 3 | 67% (Weak staining) | [8] |
| Testicular Cancers | 5 | 0% | [8] |
| Soft Tissue/Bone Tumors | 779 | 19.38% | [5] |
| Rhabdomyosarcoma | 20 | 15% (Strong neovascular expression) | [5] |
| Malignant Peripheral Nerve Sheath Tumors | 21 | 19.05% (Strong neovascular expression) | [5] |
| Synovial Sarcoma | 16 | 35.29% (Strong neovascular expression) | [5] |
| Undifferentiated Pleomorphic Sarcoma | 33 | 18.18% (Strong neovascular expression) | [5] |
| Gastric Adenocarcinoma | 76% of samples showed neovasculature PSMA expression. | [5] | |
| Oral Squamous Cell Carcinoma | 75% of cases demonstrated PSMA expression in the tumor neovasculature. | [5] | |
| Bladder Carcinoma | 10 | >80% (Moderate to strong staining) | [8] |
| Ovarian Carcinoma | 10 | >80% (Moderate to strong staining) | [8] |
| Pancreatic Carcinoma | 10 | >80% (Moderate to strong staining) | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | - | ~59% | [14] |
| Squamous Cell Carcinoma (Lung) | - | 64% | [14] |
| Large Cell Carcinoma (Lung) | - | 71% | [14] |
| Adenocarcinoma (Lung) | - | 45% | [14] |
| Small Cell Lung Cancer (SCLC) | - | ~70% | [14] |
| Breast Cancer | 92 | 90% | [1] |
| Salivary Gland Cancers | - | >90% in some subtypes | [2] |
Table 2: PSMA Expression in Non-Prostate Cancer Cells (Immunohistochemistry)
| Cancer Type | Number of Samples/Patients | Percentage of PSMA-Positive Tumor Cells | Reference(s) |
| Salivary Gland Tumors | - | Detected in tumor cells | [1] |
| Pancreatic Ductal Adenocarcinoma | - | 67% of cases | [2] |
| Glioblastoma Multiforme (GBM) | - | 5% of tumor cells | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | - | ~16% | [14] |
| Small Cell Lung Cancer (SCLC) | - | 0% | [14] |
Table 3: Quantitative Imaging Data of PSMA Radiotracer Uptake in Non-Prostate Cancers
| Cancer Type | Radiotracer | Number of Patients | Key Findings | Reference(s) |
| Salivary Gland Carcinoma (AdCC and SDC) | 68Ga-PSMA | - | AdCC SUVmax range: 1.1 - 30.2; SDC SUVmax range: 0.3 - 25.9 | [1] |
| Pancreatic Cancer | 68Ga-PSMA vs 18F-FDG | 1 | Higher specificity for PSMA (90% vs. 57.1%) | [1] |
| Non-Small Cell Lung Cancer | 111In-J591 and 68Ga-PSMA | - | High uptake in primary tumors, lymph nodes, and bone metastases. | [5] |
| Renal Cell Carcinoma (ccRCC) | - | - | Standardized uptake values ranging between 1.7 and 35 in metastatic lesions. | [14] |
Signaling Pathways
PSMA's role in tumor angiogenesis is multifaceted, involving the modulation of key signaling pathways within endothelial cells.[1][11] A critical mechanism involves PSMA's interaction with the extracellular matrix and cellular adhesion molecules.
References
- 1. Prostate-Specific Membrane Antigen Regulates Angiogenesis by Modulating Integrin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate-specific membrane antigen regulates angiogenesis by modulating integrin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Expression of PSMA in tumor neovasculature of high grade sarcomas including synovial sarcoma, rhabdomyosarcoma, undifferentiated sarcoma and MPNST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PSMA expression on neovasculature of solid tumors. | Semantic Scholar [semanticscholar.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. GCPII Imaging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugation of HYNIC-iPSMA to Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] Targeting PSMA with specifically designed ligands allows for the precise delivery of therapeutic payloads to tumor sites, enhancing efficacy while minimizing off-target toxicity. This document provides a detailed methodology for the development of a PSMA-targeted drug delivery system by conjugating a HYNIC-functionalized PSMA inhibitor (HYNIC-iPSMA) to drug-loaded nanoparticles.
The strategy involves the synthesis of a potent PSMA-inhibiting ligand functionalized with 6-hydrazinonicotinamide (HYNIC), the preparation of drug-encapsulated polymeric nanoparticles, and the covalent conjugation of the HYNIC-iPSMA ligand to the nanoparticle surface. The HYNIC moiety, while often used for radiolabeling with Technetium-99m for imaging purposes, also provides a versatile chemical handle for conjugation to nanoparticles.[3][4][5] This dual functionality opens avenues for theranostic approaches.
These protocols are intended to guide researchers through the synthesis, conjugation, and characterization of HYNIC-iPSMA conjugated nanoparticles for preclinical drug delivery studies.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of HYNIC-iPSMA Ligand
This protocol is based on established solid-phase peptide synthesis (SPPS) techniques for creating urea-based PSMA inhibitors.[3][4][6]
Materials:
-
Wang resin
-
Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Dde)-OH)
-
Coupling reagents: 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate (B91526) (COMU)
-
Base: N,N-diisopropylethylamine (DIPEA)
-
Deprotection reagents: 20% piperidine (B6355638) in DMF, 2% hydrazine (B178648) in DMF
-
6-Boc-hydrazinonicotinic acid
-
Triisopropylsilane (TIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solvents for purification (acetonitrile, water)
-
Solid-phase peptide synthesis vessel
-
HPLC system for purification
Procedure:
-
Resin Preparation: Swell Wang resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the resin using COMU and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Urea Formation: React the exposed amine with a protected lysine (B10760008) derivative to form the core Lys-Urea-Glu structure.
-
Second Amino Acid Coupling: Couple Fmoc-Lys(Dde)-OH.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Linker/Spacer Addition (Optional): Couple any desired spacer amino acids.
-
Dde Deprotection: Remove the Dde protecting group from the lysine side chain using 2% hydrazine in DMF.
-
HYNIC Conjugation: Couple 6-Boc-hydrazinonicotinic acid to the deprotected lysine side chain using COMU and DIPEA.
-
Cleavage and Deprotection: Cleave the ligand from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude HYNIC-iPSMA ligand by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Preparation of Drug-Loaded PLGA Nanoparticles
This protocol describes the formulation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation (solvent displacement) method.[2][7][8][9] PLGA is a biodegradable and biocompatible polymer widely used in drug delivery.[10]
Materials:
-
PLGA-COOH (carboxyl-terminated)
-
Hydrophobic drug of choice (e.g., docetaxel)
-
Acetone (or other suitable water-miscible organic solvent)
-
Surfactant solution (e.g., 1% w/v polyvinyl alcohol (PVA) in deionized water)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA-COOH and the hydrophobic drug in acetone.
-
Aqueous Phase Preparation: Prepare the aqueous surfactant solution.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Continue stirring for several hours in a fume hood or use a rotary evaporator to remove the acetone.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C.
Protocol 3: Conjugation of HYNIC-iPSMA to Drug-Loaded PLGA Nanoparticles
This protocol utilizes a two-step EDC/NHS coupling chemistry to covalently link the amine group on the HYNIC-iPSMA ligand to the carboxyl groups on the surface of the PLGA nanoparticles.[11][12][13][14]
Materials:
-
Drug-loaded PLGA-COOH nanoparticles from Protocol 2
-
HYNIC-iPSMA ligand from Protocol 1
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M ethanolamine (B43304) or glycine, pH 8.5
-
Ultracentrifuge
Procedure:
-
Nanoparticle Preparation: Resuspend the drug-loaded PLGA-COOH nanoparticles in cold Activation Buffer.
-
Carboxyl Group Activation: Add freshly prepared EDC and NHS solutions to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming NHS esters.
-
Washing: Pellet the activated nanoparticles by ultracentrifugation and wash with cold Coupling Buffer to remove excess EDC and NHS.
-
Ligand Conjugation: Immediately resuspend the activated nanoparticles in Coupling Buffer containing the HYNIC-iPSMA ligand. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quenching: Add the Quenching Solution to the reaction mixture and incubate for 30 minutes to deactivate any unreacted NHS esters.
-
Final Washing: Pellet the conjugated nanoparticles by ultracentrifugation and wash multiple times with PBS to remove unreacted ligand and quenching agent.
-
Final Product: Resuspend the final HYNIC-iPSMA conjugated nanoparticles in a suitable buffer for storage and further characterization.
Characterization and Quantification Protocols
Protocol 4: Characterization of Nanoparticles
A. Size and Polydispersity Index (PDI) Analysis:
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer. Measure the hydrodynamic diameter and PDI using a DLS instrument. Compare the size of unconjugated nanoparticles with the HYNIC-iPSMA conjugated nanoparticles. An increase in size is expected after conjugation.
B. Surface Charge Analysis:
-
Procedure: Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer. Measure the zeta potential. A change in surface charge (typically becoming less negative) after conjugation provides evidence of successful surface modification.
C. Morphology Analysis:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure: Prepare samples by drying a dilute nanoparticle suspension on a grid. Image the nanoparticles to observe their size, shape, and surface morphology.
Protocol 5: Quantification of Drug Loading and Ligand Conjugation
A. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Procedure:
-
Lyse a known amount of drug-loaded nanoparticles using a suitable solvent (e.g., acetonitrile (B52724) or DMSO) to release the encapsulated drug.
-
Quantify the amount of drug using HPLC or UV-Vis spectrophotometry against a standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
B. Ligand Conjugation Efficiency:
-
Technique: Bicinchoninic Acid (BCA) Assay or other amine-quantification assays (e.g., fluorescamine (B152294) assay).[10][18][19]
-
Procedure (Indirect Method):
-
After the conjugation reaction (Protocol 3, Step 4), collect the supernatant and all subsequent wash solutions.
-
Quantify the amount of unreacted HYNIC-iPSMA in the combined supernatant and washes using the BCA assay against a standard curve of the ligand.
-
Calculate the amount of conjugated ligand by subtracting the unreacted amount from the initial amount added.
-
Conjugation Efficiency (%) = [(Initial mass of ligand - Mass of unreacted ligand) / Initial mass of ligand] x 100 Note: EDC can interfere with the BCA assay. It is crucial to use a modified protocol or a different assay if interference is significant.[18]
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the characterization of the nanoparticles.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Drug-loaded PLGA NP | e.g., 150 ± 5 | e.g., 0.15 ± 0.02 | e.g., -25 ± 2 |
| HYNIC-iPSMA-NP | e.g., 165 ± 6 | e.g., 0.18 ± 0.03 | e.g., -18 ± 3 |
Table 2: Drug Loading and Ligand Conjugation Efficiency
| Nanoparticle Formulation | Drug Loading Content (DLC, % w/w) | Encapsulation Efficiency (EE, %) | Ligand Conjugation Efficiency (%) | Ligand Density (µg ligand / mg NP) |
| HYNIC-iPSMA-NP | e.g., 5.2 ± 0.4 | e.g., 75 ± 5 | e.g., 60 ± 7 | e.g., 30 ± 3.5 |
Visualizations
Caption: Workflow for synthesis and conjugation of HYNIC-iPSMA to nanoparticles.
Caption: EDC-NHS conjugation chemistry for linking HYNIC-iPSMA to nanoparticles.
References
- 1. Preparation of Drug-Loaded PLGA-PEG Nanoparticles by Membrane-Assisted Nanoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 3. PL239934B1 - Derivatives of PSMA inhibitors for â¹â¹áµTc labelling by HYNIC, radiopharmaceutical kit, radiopharmaceutical preparations and their use in the diagnosis of prostate cancer - Google Patents [patents.google.com]
- 4. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLGA nanoparticles prepared by nanoprecipitation: drug loading and release studies of a water soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00087K [pubs.rsc.org]
- 10. Frontiers | Reproducible and controlled peptide functionalization of polymeric nanoparticles [frontiersin.org]
- 11. Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Autoradiography Studies with Radiolabeled HYNIC-iPSMA TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-validated biomarker significantly overexpressed in prostate cancer, making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[1][2] HYNIC-iPSMA TFA is a potent ligand designed for molecular imaging, consisting of two key components: iPSMA (Inhibitor of Prostate-Specific Membrane Antigen), which provides high-affinity binding to PSMA, and HYNIC (6-hydrazinonicotinamide), a versatile chelator used to attach radioactive isotopes like Technetium-99m (99mTc).[3][4][5]
The resulting radiolabeled compound, particularly [99mTc]Tc-EDDA/HYNIC-iPSMA, serves as a specific tracer for SPECT (Single Photon Emission Computed Tomography) imaging, offering excellent sensitivity for detecting prostate cancer lesions.[3][6] Autoradiography is a powerful preclinical imaging technique that utilizes the emissions from such radiolabeled substances within tissue sections to visualize their distribution at a microscopic level.[7] This allows for detailed investigation of tracer uptake, binding specificity, and localization within the tumor microenvironment.
These application notes provide detailed protocols for the radiolabeling of this compound, its application in in vitro and ex vivo autoradiography, and a summary of relevant quantitative data to guide researchers in their study design and data interpretation.
PSMA Signaling Pathway in Prostate Cancer
PSMA is not merely a passive cell-surface marker; it actively contributes to prostate cancer progression by modulating critical cell survival signaling pathways.[8][9] Research indicates that increased PSMA expression dysregulates the β1-integrin/IGF-1R (Insulin-like Growth Factor 1 Receptor) axis.[10] Specifically, PSMA interacts with the scaffolding protein RACK1, which disrupts the canonical signaling cascade from the IGF-1R complex to the MAPK/ERK1/2 pathway, a pathway associated with proliferation.[8][11] This disruption redirects the signal towards the pro-survival PI3K-AKT pathway, thereby promoting tumor growth, survival, and progression.[8][9][10][12] Understanding this pathway is crucial for contextualizing the biological significance of PSMA-targeted imaging and therapy.
Caption: PSMA redirects signaling from the MAPK to the pro-survival PI3K-AKT pathway.
Experimental Protocols
Protocol for 99mTc-Labeling of HYNIC-iPSMA
This protocol describes the preparation of [99mTc]Tc-EDDA/HYNIC-iPSMA using a kit-based formulation. The HYNIC chelator requires co-ligands, such as EDDA and Tricine, to complete and stabilize the technetium coordination sphere.[13]
Workflow for Radiolabeling HYNIC-iPSMA
Caption: Workflow for the radiolabeling of HYNIC-iPSMA with Technetium-99m.
Materials:
-
Lyophilized kit containing HYNIC-iPSMA, EDDA, Tricine, and Stannous Chloride (SnCl2).
-
Sterile, pyrogen-free Sodium Pertechnetate ([99mTc]NaTcO4) eluate.
-
0.2 M Phosphate Buffer Solution (PBS), pH 7.0.
-
Heating block or boiling water bath (95-100°C).
-
Radio-TLC or Radio-HPLC system for quality control.
Procedure:
-
Obtain the sterile eluate of Na[99mTc]O4 from a 99Mo/99mTc generator.
-
Reconstitute the lyophilized HYNIC-iPSMA kit with a defined activity of Na[99mTc]O4 (e.g., 1110 to 2220 MBq) and 1.0 mL of 0.2 M phosphate buffer.[6]
-
Gently mix the vial to ensure complete dissolution of the contents.
-
Incubate the reaction vial in a heating block or boiling water bath at 95-100°C for 15 minutes.[6]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity (RCP). The RCP should be ≥95% as determined by radio-TLC or radio-HPLC.[6][14]
-
The final product should be a clear, aqueous solution with a pH between 6.5 and 7.5, ready for intravenous administration.[6]
Protocol for In Vitro Autoradiography
This protocol outlines the steps for visualizing the binding of [99mTc]Tc-EDDA/HYNIC-iPSMA on tissue sections from preclinical models or patient biopsies.[7][15]
Materials:
-
Frozen tissue blocks (e.g., prostate tumor xenografts, patient-derived tissues).
-
Cryostat.
-
Superfrost® slides.
-
Incubation buffer (e.g., 50 mM Tris, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris, pH 7.4).
-
[99mTc]Tc-EDDA/HYNIC-iPSMA.
-
Non-labeled PSMA inhibitor (e.g., 2-PMPA) for determining non-specific binding.
-
Humidified incubation chamber.
-
Phosphor imaging screen or autoradiography film.
-
Phosphorimager or film developer.
Procedure:
-
Tissue Sectioning: Cut frozen tissue blocks into thin sections (e.g., 20 µm) using a cryostat. Thaw-mount the sections onto Superfrost® slides.[15]
-
Pre-incubation: Once at room temperature, pre-incubate the slides in incubation buffer for 30 minutes with gentle agitation to rehydrate the tissue and remove endogenous substances.[15]
-
Incubation:
-
Total Binding: Place slides horizontally in a humidified chamber. Cover each section with a solution of [99mTc]Tc-EDDA/HYNIC-iPSMA in incubation buffer (concentration to be optimized, typically in the low nM range). Incubate for 60-90 minutes at room temperature.[15]
-
Non-specific Binding: For a parallel set of slides, perform the incubation as above, but include a high concentration (e.g., 10 µM) of a non-labeled PSMA inhibitor in the incubation solution to block specific binding.
-
-
Washing: Rapidly aspirate the incubation solution and immediately place the slides in ice-cold wash buffer. Perform three consecutive washes of 5 minutes each to remove unbound radiotracer.[15]
-
Drying: Briefly dip the slides in distilled water and dry them under a stream of cool air.[15]
-
Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. Expose for a suitable duration (e.g., 1-5 days), depending on the tissue radioactivity.[15]
-
Imaging and Analysis: Scan the phosphor screen using a phosphorimager. Analyze the resulting digital autoradiograph by drawing regions of interest (ROIs) over the tissue sections to quantify radiotracer binding. Specific binding is calculated by subtracting the non-specific binding from the total binding.[15]
General Workflow for Autoradiography
The overall process of an autoradiography study involves several key stages, from sample collection to final data analysis. This workflow is applicable to both in vitro and ex vivo studies.[16]
Caption: General experimental workflow for tissue autoradiography.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for HYNIC-iPSMA and related compounds from preclinical studies. This data is essential for comparing the performance of different tracers and for designing binding and biodistribution experiments.
Table 1: In Vitro Binding Affinity of PSMA Ligands
Binding affinity is a measure of how strongly a ligand binds to its target. It is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.
| Compound | Cell Line | Ki (nM) | Kd (nM) | Citation(s) |
| HYNIC-iPSMA | LNCaP | 3.11 | - | [17] |
| PSMA-T3 | LNCaP | - | ~5.7 | [18] |
| PSMA-T4 | LNCaP | - | ~5.7 | [18] |
| 99mTc-EDDA/HYNIC-iPSMA | - | - | 3.11 | [19] |
| PSMA-11 | LNCaP | - | 11.4 | [18] |
| HTK03180 | LNCaP | 11.6 | - | [17] |
| KL01099 | LNCaP | 9.38 | - | [17] |
| KL01127 | LNCaP | 8.96 | - | [17] |
Note: Ki and Kd values are method-dependent and should be compared with caution across different studies.
Table 2: Ex Vivo Biodistribution of [99mTc]Tc-EDDA/HYNIC-iPSMA
Biodistribution studies measure the uptake of a radiotracer in different organs and tissues at various time points after administration in animal models. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ/Tissue | 1 h post-injection (%ID/g) | 3 h post-injection (%ID/g) | Citation(s) |
| LNCaP Tumor | 18.8 ± 4.5 | 9.84 ± 2.63 | [6][17] |
| Blood | 0.23 ± 0.05 | - | [17] |
| Heart | 0.16 ± 0.04 | - | [17] |
| Lungs | 0.40 ± 0.11 | - | [17] |
| Liver | 0.41 ± 0.09 | - | [17] |
| Spleen | 1.15 ± 0.23 | - | [17] |
| Kidneys | 15.3 ± 2.8 | - | [17] |
| Salivary Glands | 1.19 ± 0.26 | - | [17] |
Data presented as mean ± standard deviation. Studies were performed in LNCaP tumor-bearing mice.
Normal physiological uptake of [99mTc]Tc-HYNIC-iPSMA is observed in the kidneys, liver, spleen, and salivary glands, which are known sites of PSMA expression or tracer clearance.[6][20] The high tumor uptake relative to most non-target organs demonstrates the tracer's potential for effective imaging.[17]
References
- 1. Expression of prostate-specific membrane antigen in normal, benign, and malignant prostate tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiograph - Wikipedia [en.wikipedia.org]
- 8. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. tandfonline.com [tandfonline.com]
- 11. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical evaluation of [99mTc]Tc-PSMA-P1: a promising SPECT radiotracer for prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Development and Characterization of 99mTc-scFvD2B as a Potential Radiopharmaceutical for SPECT Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 99mTc Labeling Efficiency of HYNIC-iPSMA TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 99mTc labeling of HYNIC-iPSMA TFA. Our aim is to help you optimize your radiolabeling process and achieve high radiochemical purity and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the 99mTc labeling of HYNIC-iPSMA, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (<95%) | Incorrect pH of the reaction mixture: The optimal pH for the labeling reaction is crucial for efficient complexation of 99mTc. | Ensure the final pH of the reaction mixture is between 6.5 and 7.5.[1] Use a calibrated pH meter or pH strips to verify. Adjust with appropriate buffers if necessary. |
| Suboptimal Incubation Temperature or Time: Inadequate heating can lead to incomplete labeling. | Incubate the reaction mixture at 95-100°C for 15 minutes.[1][2] Ensure the heating block or water bath is properly calibrated. | |
| Poor Quality of Sodium Pertechnetate (B1241340) (Na99mTcO4): The presence of oxidizing agents or other impurities in the pertechnetate solution can interfere with the reduction of 99mTc by stannous chloride. | Use a fresh elution from a 99Mo/99mTc generator. Ensure the generator has been eluted within the last 24 hours. | |
| Degradation of Stannous Chloride (SnCl2): SnCl2 is susceptible to oxidation, which reduces its ability to act as a reducing agent. | Use a freshly prepared SnCl2 solution for each labeling procedure. Store SnCl2 powder in a desiccator and protected from light. | |
| High Percentage of Free Pertechnetate (99mTcO4-) | Insufficient Reducing Agent: Not enough SnCl2 to reduce all the 99mTcO4-. | Verify the concentration and volume of the SnCl2 solution. A common concentration is 1 mg/mL in 0.1 M HCl.[2] |
| Oxidation of Reduced 99mTc: Presence of oxygen in the reaction vial can re-oxidize the reduced technetium. | Purge the reaction vial with nitrogen gas before adding the reagents to create an inert atmosphere. | |
| Formation of 99mTc-Colloids | Incorrect pH: A pH outside the optimal range can promote the formation of technetium colloids. | As mentioned above, maintain the reaction pH between 6.5 and 7.5.[1] |
| Hydrolysis of Stannous Chloride: At higher pH, SnCl2 can hydrolyze to form stannous hydroxide (B78521) colloids, which can trap 99mTc. | Prepare the SnCl2 solution in a dilute acid (e.g., 0.1 M HCl) to prevent hydrolysis.[2] | |
| Inconsistent Labeling Efficiency | Variability in Reagent Preparation: Inconsistent concentrations of HYNIC-iPSMA, co-ligands (e.g., EDDA, Tricine), or SnCl2. | Standardize all reagent preparation procedures. Use calibrated pipettes and analytical balances. |
| Inconsistent Reaction Conditions: Fluctuations in incubation temperature or time. | Use a reliable and calibrated heating system. Monitor the incubation time carefully. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the 99mTc labeling of HYNIC-iPSMA?
The optimal pH for the reaction is between 6.5 and 7.5.[1] This pH range ensures the stability of the components and facilitates the efficient formation of the 99mTc-HYNIC-iPSMA complex.
2. What are the recommended co-ligands for this labeling procedure?
Commonly used co-ligands include EDDA (ethylenediamine-N,N'-diacetic acid) and Tricine.[1][2] These co-ligands help to stabilize the 99mTc complex and improve the radiochemical purity.
3. What is the recommended incubation time and temperature?
The standard protocol involves heating the reaction mixture at 95-100°C for 15 minutes.[1][2]
4. How can I assess the radiochemical purity of my labeled product?
Radiochemical purity is typically determined using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).[1][2] A radiochemical purity of ≥95% is generally considered acceptable for clinical use.[1][2]
5. What are the common impurities I might see in my final product?
The most common impurities are free pertechnetate (99mTcO4-) and 99mTc-colloids.
6. Is post-labeling purification required?
A key advantage of many 99mTc-HYNIC-iPSMA labeling methods is that they can achieve high radiochemical purity without the need for post-labeling purification, making the process simpler and faster.[1]
Experimental Protocols
Standard 99mTc Labeling Protocol for HYNIC-iPSMA
This protocol is a general guideline. Specific amounts and concentrations may vary based on the kit manufacturer's instructions.
Materials:
-
This compound
-
Sodium Pertechnetate (Na99mTcO4) solution
-
Co-ligand solution (e.g., 20 mg/mL EDDA in 0.1 M NaOH)[2]
-
Buffer solution (e.g., 40 mg/mL Tricine in 0.2 M PBS, pH 6.0)[2]
-
Stannous Chloride (SnCl2) solution (e.g., 1 mg/mL in 0.1 M HCl)[2]
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath set to 100°C
-
Equipment for radiochemical purity testing (TLC or HPLC)
Procedure:
-
In a sterile vial, combine the following reagents in the order listed:
-
Add 1110–2220 MBq of Na99mTcO4 to the vial.[2]
-
Gently mix the contents.
-
Incubate the vial in a heating block or boiling water bath at 100°C for 15 minutes.[2]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity using radio-TLC or HPLC.
Quality Control Protocol using Radio-TLC
Materials:
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Mobile Phase 1: Saline (0.9% NaCl)
-
Mobile Phase 2: Acetone (B3395972)
-
TLC scanner or gamma counter
Procedure:
-
Spot a small drop of the labeled product onto two separate ITLC-SG strips.
-
Develop one strip in the saline mobile phase and the other in the acetone mobile phase.
-
Allow the solvent front to travel near the top of the strips.
-
Dry the strips and measure the distribution of radioactivity using a TLC scanner or by cutting the strips into sections and counting them in a gamma counter.
Interpretation of Results:
-
Saline (Mobile Phase 1): Free 99mTcO4- moves with the solvent front (Rf = 1.0), while 99mTc-HYNIC-iPSMA and 99mTc-colloids remain at the origin (Rf = 0).
-
Acetone (Mobile Phase 2): 99mTc-HYNIC-iPSMA and free 99mTcO4- move with the solvent front (Rf = 1.0), while 99mTc-colloids remain at the origin (Rf = 0).
By combining the results from both systems, you can calculate the percentage of each species.
Visualizations
Caption: Experimental workflow for 99mTc labeling of HYNIC-iPSMA.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
Strategies to reduce kidney uptake of HYNIC-iPSMA TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HYNIC-iPSMA TFA. The following sections address common issues, particularly concerning strategies to mitigate kidney uptake during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high kidney uptake of our this compound conjugate in our animal models. What are the potential causes and solutions?
High kidney uptake is a known challenge with many small-molecule PSMA-targeted radiopharmaceuticals. The primary reason is the physiological expression of PSMA in the proximal tubules of the kidneys, leading to specific uptake. Additionally, small radiolabeled molecules are filtered by the glomerulus and subsequently reabsorbed from the filtrate in the proximal tubules.[1][2] This reabsorption is mediated by endocytic receptors, primarily the megalin/cubilin complex.[1][3][4]
Troubleshooting Strategies:
-
Reduce Effective Molar Activity: Co-injecting an excess of a non-radiolabeled ("cold") PSMA ligand can saturate the PSMA binding sites in the kidneys, thereby reducing the uptake of the radiolabeled therapeutic.[5][6]
-
Structural Modification of the Ligand: Altering the linker, chelator, or pharmacophore of the iPSMA molecule can change its pharmacokinetic properties and reduce renal accumulation.[7][8][9]
-
Competitive Inhibition of Renal Reabsorption: Co-administration of agents that block the megalin/cubilin reabsorption pathway can decrease kidney uptake.[1]
Q2: How does reducing the effective molar activity decrease kidney uptake, and will it affect tumor targeting?
Reducing the effective molar activity by adding a cold ligand, such as PSMA-11, competitively blocks PSMA binding sites.[10] Tissues with lower PSMA expression levels and high blood flow, like the kidneys and salivary glands, are more susceptible to this blocking effect than tumors with high PSMA expression.[5] While a very high amount of cold ligand can eventually reduce tumor uptake, a carefully titrated amount can significantly decrease kidney and salivary gland accumulation without a substantial negative impact on tumor targeting.[5][10]
A study using [¹⁷⁷Lu]-PSMA-617 demonstrated that as the amount of co-administered cold PSMA-11 increased, the uptake in the kidneys and salivary glands was dramatically reduced.[5] The reduction in tumor uptake was marginal in comparison and only became statistically significant at very high concentrations of the cold ligand.[5]
Troubleshooting Guides
Guide 1: Implementing the Cold Ligand Co-Administration Strategy
Issue: Significant off-target radioactivity in the kidneys.
Goal: To reduce renal uptake by competing for PSMA binding sites.
Experimental Protocol: Reducing Effective Molar Activity of [¹⁷⁷Lu]-PSMA-617 with PSMA-11
This protocol is based on a preclinical study in athymic nude mice bearing PC3-PIP (PSMA+) tumor xenografts.[5][10]
-
Radiopharmaceutical Preparation: Prepare [¹⁷⁷Lu]-PSMA-617 at a specific activity of approximately 0.29 mCi/nmole.
-
Cold Ligand Dilution Series: Prepare solutions of "cold" PSMA-11 ligand (e.g., 1 mg/mL in water).
-
Dose Formulation: For each experimental group, mix a constant amount of [¹⁷⁷Lu]-PSMA-617 (e.g., 1.45 µCi, containing ~5 pmoles of PSMA-617) with varying amounts of cold PSMA-11 to achieve the desired total ligand amounts (e.g., 0, 5, 100, 500, 1000, and 2000 pmoles).[5][10] This will yield formulations with progressively decreasing effective molar activities.
-
Animal Administration: Administer the formulated doses to tumor-bearing mice (e.g., n=4 per group).
-
Biodistribution Analysis: At a predetermined time point (e.g., 1 hour post-administration), euthanize the animals, harvest tissues of interest (tumor, kidneys, salivary glands, blood, muscle), and measure the radioactivity using a gamma counter.[5]
-
Data Analysis: Calculate the percent injected dose per gram (%ID/g) for each tissue.
Expected Outcome: A significant dose-dependent reduction in [¹⁷⁷Lu]-PSMA-617 uptake in the kidneys and salivary glands with a less pronounced effect on tumor uptake.
Quantitative Data from a Preclinical Study
The following table summarizes the biodistribution data from a study investigating the effect of co-administering PSMA-11 with [¹⁷⁷Lu]-PSMA-617 in mice at 1 hour post-injection.[5]
| Total pmoles of PSMA-11 Added | Effective Molar Activity (mCi/nmol) | Tumor Uptake (%ID/g ± SD) | Kidney Uptake (%ID/g ± SD) | Salivary Gland Uptake (%ID/g ± SD) |
| 0 | 0.29 | 21.71 ± 6.13 | 123.14 ± 52.52 | 0.48 ± 0.11 |
| 5 | 0.145 | 18.70 ± 2.03 | 132.31 ± 47.40 | 0.45 ± 0.15 |
| 100 | 0.0138 | 26.44 ± 2.90 | 84.29 ± 78.25 | 0.38 ± 0.30 |
| 500 | 0.00287 | 16.21 ± 3.50 | 2.12 ± 1.88 | 0.08 ± 0.03 |
| 1000 | 0.00144 | 13.52 ± 3.68 | 1.16 ± 0.36 | 0.09 ± 0.07 |
| 2000 | 0.000723 | 12.03 ± 1.96 | 0.65 ± 0.23 | 0.05 ± 0.02 |
Data sourced from a study by Kalidindi et al.[5]
Workflow for Cold Ligand Co-Administration Experiment
Caption: Workflow for reducing kidney uptake via cold ligand co-administration.
Guide 2: Understanding the Renal Reabsorption Pathway
Issue: Need to identify alternative targets for reducing kidney uptake beyond PSMA itself.
Biological Pathway: The primary mechanism for the reabsorption of small molecules and peptides from the glomerular filtrate in the kidneys is endocytosis mediated by the megalin and cubilin receptors on the apical membrane of proximal tubule cells.[1][11]
-
Filtration: The this compound conjugate circulates in the blood and is small enough to be filtered by the glomerulus into the tubular fluid.
-
Binding: In the proximal tubule, the conjugate binds to megalin and/or cubilin receptors.[1][3]
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the cell via endosomes.
-
Dissociation & Trapping: Inside the cell, the radiolabeled conjugate dissociates from the receptor in the acidic environment of the endosome. If the radiolabel is "residualizing" (meaning it gets trapped inside the cell after metabolism), this leads to an accumulation of radioactivity and a high radiation dose to the kidneys.[1]
Potential Interventions:
-
Competitive Inhibition: Co-administering molecules that also bind to megalin/cubilin, such as certain amino acids or Gelofusine, can competitively inhibit the reabsorption of the radiolabeled iPSMA.[1]
-
Ligand Modification: Altering the overall charge or structure of the iPSMA conjugate can reduce its affinity for megalin and cubilin, thereby decreasing its reabsorption.[1]
Signaling Pathway for Renal Reabsorption of Radioligands
Caption: Renal reabsorption pathway of radiolabeled iPSMA in proximal tubules.
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal Safety of [177Lu]Lu-PSMA-617 Radioligand Therapy in Patients with Compromised Baseline Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Megalin and cubilin in proximal tubule protein reabsorption: from experimental models to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple strategy to reduce the salivary gland and kidney uptake of PSMA-targeting small molecule radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Future of PSMA-Targeted Radionuclide Therapy: An Overview of Recent Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Megalin, cubilin, and Dab2 drive endocytic flux in kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high background noise in HYNIC-iPSMA SPECT imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during HYNIC-iPSMA SPECT imaging, with a focus on mitigating high background noise.
Frequently Asked Questions (FAQs)
Q1: What is the expected normal biodistribution of 99mTc-HYNIC-iPSMA?
A1: The normal physiological biodistribution of 99mTc-HYNIC-iPSMA includes high uptake in the kidneys, liver, spleen, lacrimal and salivary glands, oral and nasal mucosa, bowels, and urinary bladder. The kidneys typically show the highest uptake[1]. Understanding this normal distribution is crucial to differentiate it from abnormal background noise.
Q2: What is the recommended imaging time after injection of 99mTc-HYNIC-iPSMA?
A2: Imaging is typically performed 2 to 4 hours after the intravenous administration of 99mTc-HYNIC-iPSMA[1]. Some studies have acquired images at 3 hours post-injection[2] or between 3 to 4 hours post-injection[3]. Delayed imaging can sometimes improve the target-to-background ratio[4].
Q3: What is the acceptable radiochemical purity for 99mTc-HYNIC-iPSMA?
A3: The radiochemical purity of the prepared 99mTc-HYNIC-iPSMA should be no less than 95%, as determined by radio-TLC or high-performance liquid chromatography (HPLC)[1][3]. Impurities can lead to altered biodistribution and increased background noise.
Q4: Are there any specific patient preparation guidelines to reduce background uptake?
A4: While there are no strict requirements for fasting, patients should be well-hydrated to promote urinary clearance of the radiotracer[5][6]. Voiding immediately before image acquisition is also recommended to reduce activity in the bladder, which can interfere with the assessment of pelvic lesions[5]. In some cases, furosemide (B1674285) may be administered to enhance diuresis, although this is more commonly associated with PET imaging[5][7].
Troubleshooting High Background Noise
High background noise in 99mTc-HYNIC-iPSMA SPECT imaging can obscure true positive findings and complicate image interpretation. The following guide provides potential causes and corrective actions in a question-and-answer format.
Issue 1: Diffuse High Background Throughout the Image
Q: We are observing diffusely elevated background activity across the entire scan, making it difficult to delineate specific structures. What could be the cause?
A: This issue often points to problems with the radiopharmaceutical itself or the timing of the imaging.
-
Potential Cause 1: Low Radiochemical Purity. If the radiochemical purity is below 95%, the presence of free pertechnetate (B1241340) (99mTcO4-) or other radiolabeled impurities can result in increased blood pool activity and non-specific uptake in tissues, leading to high background noise.
-
Troubleshooting Steps:
-
Verify Radiochemical Purity: Always perform quality control using radio-TLC or HPLC before patient administration to ensure purity is ≥95%[1][3].
-
Review Radiolabeling Protocol: Ensure the radiolabeling procedure was followed precisely, including the correct amounts of all components and incubation parameters.
-
-
-
Potential Cause 2: Incorrect Imaging Time. Imaging too early after injection can result in high background due to significant activity still present in the blood pool and soft tissues.
-
Troubleshooting Steps:
-
Adhere to Recommended Uptake Time: Ensure imaging is performed within the recommended 2-4 hour window post-injection[1].
-
Consider Delayed Imaging: For some patients, extending the uptake time (e.g., to 4 hours or beyond) may improve the tumor-to-background ratio as the tracer clears from non-target tissues[4].
-
-
Below is a workflow for investigating diffuse high background noise.
Issue 2: High Background in Specific Organs
Q: We are observing unusually high uptake in the liver and/or gastrointestinal (GI) tract, which is compromising the evaluation of adjacent areas. What could be the reason?
A: While some uptake in the liver and bowels is normal, excessive accumulation can be problematic.
-
Potential Cause 1: Altered Biodistribution. The biodistribution of 99mTc-HYNIC-iPSMA can vary between patients. Some tracers may exhibit more pronounced hepatobiliary clearance.
-
Troubleshooting Steps:
-
Confirm Normal Biodistribution Patterns: Refer to literature for expected ranges of uptake in these organs[1].
-
Delayed Imaging: Acquiring images at a later time point may allow for further clearance from the liver and GI tract, improving the target-to-background ratio.
-
-
-
Potential Cause 2: Radiopharmaceutical Instability. In vivo instability of the radiotracer can lead to the release of 99mTc, which can then be taken up by the liver and excreted through the biliary system.
-
Troubleshooting Steps:
-
Review Preparation and Storage: Ensure the radiopharmaceutical was prepared and stored according to the manufacturer's instructions to maintain its stability.
-
Check for Impurities: As with diffuse background, ensure high radiochemical purity was achieved.
-
-
The logical relationship for addressing high organ-specific background is outlined below.
Data Presentation
Table 1: 99mTc-HYNIC-iPSMA Radiolabeling and Quality Control Parameters
| Parameter | Recommended Value | Reference |
| HYNIC-iPSMA Amount | 10 µg | [3] |
| EDDA | 0.5 mL (20 mg/mL in 0.1 M NaOH) | [1][3] |
| Tricine | 0.5 mL (40 mg/mL in 0.2 M PBS, pH 6.0) | [1][3] |
| SnCl2 | 25 µL (1 mg/mL in 0.1 M HCl) | [1][3] |
| Na99mTcO4 Activity | 1110–2220 MBq | [1][3] |
| Incubation | 15 min at 95-100°C | [1][3] |
| Final pH | 6.5–7.5 | [1] |
| Radiochemical Purity | ≥ 95% | [1][3] |
Table 2: 99mTc-HYNIC-iPSMA SPECT Imaging Protocol Summary
| Parameter | Typical Value | Reference |
| Injected Activity | 555 to 740 MBq (or 10 MBq/kg) | [1][3] |
| Uptake Time | 2 - 4 hours | [1] |
| Collimator | Low-Energy High-Resolution (LEHR) | - |
| Matrix Size (Whole Body) | 256 x 1024 | [8] |
| Scan Speed (Whole Body) | 10 - 12 cm/min | [4][8] |
| Matrix Size (SPECT) | 128 x 128 | [2][4] |
| Projections | 120 views (10 seconds/view) | [2] |
| Energy Window | 15% centered on 140 keV | [2] |
Experimental Protocols
1. Radiolabeling of 99mTc-HYNIC-iPSMA
This protocol is a synthesis of procedures described in the literature[1][3].
-
To a sterile vial, add the following reagents in order:
-
10 µg of HYNIC-Glu-Urea-A (HYNIC-iPSMA).
-
0.5 mL of EDDA solution (20 mg/mL in 0.1 M NaOH).
-
0.5 mL of Tricine solution (40 mg/mL in 0.2 M PBS, pH 6.0).
-
25 µL of SnCl2 solution (1 mg/mL in 0.1 M HCl).
-
-
Add 1110 to 2220 MBq of Na99mTcO4 to the vial.
-
Incubate the reaction mixture in a block heater at 95-100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity.
2. Quality Control via High-Performance Liquid Chromatography (HPLC)
This is a representative HPLC method for assessing radiochemical purity[4].
-
System: Agilent 1260 HPLC system (or equivalent) with a UV-vis detector (220 nm) and a radioactive flow detector.
-
Column: SunFire C18 column (5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in H2O.
-
Mobile Phase B: CH3CN.
-
Gradient: 10%–20% CH3CN over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Analysis: The peak corresponding to 99mTc-HYNIC-iPSMA should represent ≥95% of the total radioactivity.
3. SPECT/CT Image Acquisition
This protocol is based on common parameters from published studies[2][4][8].
-
Patient Preparation: Ensure the patient is well-hydrated. Have the patient void immediately before imaging.
-
Injection: Administer 555-740 MBq of 99mTc-HYNIC-iPSMA intravenously.
-
Uptake Period: Wait for 2 to 4 hours.
-
Whole-Body Planar Imaging:
-
Acquire anterior and posterior whole-body images.
-
Use a scan speed of 10-12 cm/min.
-
Use a 256 x 1024 matrix.
-
-
SPECT/CT Acquisition:
-
Acquire SPECT data over the thoracic, abdominal, and pelvic regions.
-
Use a 128 x 128 matrix.
-
Acquire 120 projections over 360 degrees.
-
Set the energy window to 140 keV ± 7.5%.
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Image Reconstruction: Reconstruct SPECT data using an iterative method (e.g., OSEM) with corrections for attenuation and scatter.
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 4. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 5. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snmmi.org [snmmi.org]
- 7. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tumor-to-Background Ratio with HYNIC-iPSMA TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HYNIC-iPSMA TFA. Our aim is to help you improve tumor-to-background ratios and achieve reliable, high-quality results in your preclinical and clinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a ligand used for molecular imaging of tumors that express Prostate-Specific Membrane Antigen (PSMA).[1][2] It consists of two key components: iPSMA (a specific inhibitor of PSMA) and HYNIC (6-hydrazinonicotinamide), a chelator used to attach a radioactive isotope.[1][2] When radiolabeled, for example with Technetium-99m (⁹⁹ᵐTc), the resulting compound, [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA, binds with high affinity to PSMA-expressing cancer cells, allowing for their visualization using imaging techniques like SPECT.[3][4] The trifluoroacetic acid (TFA) is a counterion from the purification process.
Q2: Why is a high tumor-to-background ratio important?
A2: A high tumor-to-background ratio is crucial for the clear delineation of tumor tissue from surrounding healthy tissue. It enhances the sensitivity and specificity of tumor detection, which is critical for accurate diagnosis, staging, and monitoring of cancer.[5][6] An outstanding increase in tumor-to-background ratio over time can even allow for tumor localization in cases of early biochemical recurrence.[7]
Q3: What are the common off-target organs for [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA uptake?
A3: High physiological uptake of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA is commonly observed in the salivary glands, kidneys, liver, and spleen.[3][8] This off-target accumulation can sometimes interfere with the detection of metastatic lesions in or near these organs.[3] The tracer is primarily cleared from the body through the renal pathway.[3][5]
Troubleshooting Guide
Low Radiochemical Purity (<95%)
Problem: The radiochemical purity of my [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA preparation is below the acceptable limit of 95%.
| Possible Cause | Recommended Solution |
| Incorrect pH | Ensure the pH of the reaction mixture is between 6.5 and 7.5.[4] Adjust if necessary using a sterile phosphate (B84403) buffer. |
| Suboptimal Incubation Temperature or Time | Incubate the reaction mixture at 95-100°C for 15-20 minutes.[4][9][10] Ensure your heating block or water bath is properly calibrated. |
| Poor Quality of Na⁹⁹ᵐTcO₄ Eluate | Use a fresh eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator. Perform quality control on the eluate to check for impurities. |
| Degradation of Kit Components | Store the this compound and other kit components according to the manufacturer's instructions, typically in a cool, dry, and dark place.[2] |
| Presence of Oxidizing or Reducing Agents | Ensure all glassware and solutions are free from contaminants that could interfere with the radiolabeling reaction. |
High Background Signal or Low Tumor-to-Background Ratio
Problem: My in vivo imaging results show high background signal, resulting in a poor tumor-to-background ratio.
| Possible Cause | Recommended Solution |
| Suboptimal Imaging Time Point | Acquire images at 2-4 hours post-injection.[6][11] This allows for clearance of the tracer from the blood and soft tissues, improving contrast. Delayed imaging may further improve the ratio.[11] |
| Inadequate Hydration of the Subject | Ensure the subject is well-hydrated before and after tracer injection to promote renal clearance of unbound radiopharmaceutical. |
| High Off-Target Accumulation | Be aware of physiological uptake in organs like the kidneys, salivary glands, and liver.[3][8] While inherent to the tracer, optimizing the imaging window can help mitigate this. For preclinical models, consider alternative tracers if background in a specific organ is a persistent issue.[3] |
| Radiochemical Impurities | Low radiochemical purity can lead to altered biodistribution and higher background. Re-evaluate your radiolabeling procedure and perform rigorous quality control.[10][12] |
| Low PSMA Expression in Tumor Model | Confirm the level of PSMA expression in your tumor model (cell line or xenograft) using techniques like immunohistochemistry (IHC) or flow cytometry. Low expression will naturally lead to lower tumor uptake.[13] |
Quantitative Data Summary
The following tables summarize the biodistribution and tumor-to-background ratios of [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA and related compounds from preclinical and clinical studies.
Table 1: Preclinical Biodistribution of ⁹⁹ᵐTc-labeled PSMA Tracers in LNCaP Tumor-Bearing Mice (%ID/g at 1h post-injection)
| Tracer | Tumor | Blood | Kidney | Spleen | Salivary Gland |
| [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA | 18.8 | 0.9 | 21.6 | 12.3 | 1.1 |
| [⁹⁹ᵐTc]Tc-EDDA-KL01127 | 9.48 | 0.51 | 10.9 | 0.23 | 0.14 |
| Data adapted from a study comparing different PSMA-targeted tracers.[3] |
Table 2: Clinical Tumor-to-Background Ratios for [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA
| Lesion Location | Tumor-to-Background Ratio (TBR) |
| Prostate | 35.9 ± 45.2 |
| Bone | 15.4 ± 18.9 |
| Lymph Nodes | 19.1 ± 51.7 |
| Data represents counts per organ normalized to background.[5][14] |
Table 3: Comparative Organ Uptake in Patients (counts/MBq)
| Organ | [⁹⁹ᵐTc]Tc-PSMA-GCK01 | [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA |
| Salivary Glands | 9.48 | 9.11 |
| Kidneys | 8.64 | 10.20 |
| Liver | 7.14 | 5.61 |
| Background | 0.47 | 0.44 |
| Data from a head-to-head comparison study.[8][15] |
Key Experimental Protocols
Radiolabeling of HYNIC-iPSMA with ⁹⁹ᵐTc
This protocol is a generalized procedure based on commonly cited methods.[4][5][16]
Materials:
-
This compound lyophilized kit
-
Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Co-ligands: EDDA (ethylenediamine-N,N'-diacetic acid) and Tricine
-
Stannous chloride (SnCl₂) solution
-
0.2 M Phosphate Buffer (pH 7.0)
-
Heating block or water bath at 95-100°C
-
Sterile vials and syringes
Procedure:
-
Reconstitute the lyophilized HYNIC-iPSMA kit with 1.0 mL of 0.2 M phosphate buffer (pH 7.0).
-
Immediately add the desired activity of Na⁹⁹ᵐTcO₄ (e.g., 555-740 MBq) in 1.0 mL of saline to the vial.[5]
-
Ensure all components, including co-ligands (EDDA, Tricine) and the reducing agent (SnCl₂), are present as per the kit's instructions.[4]
-
Gently swirl the vial to mix the contents.
-
Incubate the vial in a heating block or boiling water bath at 95-100°C for 15-20 minutes.[4][9][10]
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity.
Quality Control using Radio-TLC/HPLC
Quality control is essential to ensure high radiochemical purity (>95%).[4][12]
Radio-TLC Method:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: e.g., Saline or a mixture of acetonitrile (B52724) and water.[10]
-
Procedure: Spot the radiolabeled compound onto the strip and develop it in the mobile phase.
-
Analysis: Use a radio-TLC scanner to determine the retention factors (Rf) of the labeled compound versus impurities like free [⁹⁹ᵐTc]TcO₄⁻ and colloidal [⁹⁹ᵐTc]TcO₂.[10]
Radio-HPLC Method:
-
Column: C18 reverse-phase column (e.g., Luna C18, 250 x 4.6 mm).[3][12]
-
Mobile Phase: A gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[12]
-
Detection: A UV detector in series with a radioactivity detector.
-
Analysis: The retention time of the main peak corresponding to [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA should be compared to known standards of potential impurities (e.g., Na[⁹⁹ᵐTc]TcO₄, [⁹⁹ᵐTc]Tc-Tricine, [⁹⁹ᵐTc]Tc-EDDA).[12]
In Vivo SPECT/CT Imaging Protocol
This is a general protocol for imaging tumor-bearing subjects.
Procedure:
-
Administer the prepared [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA intravenously to the subject (e.g., 669 ± 94 MBq for patients, ~7.4 MBq for mice).[10][16]
-
Ensure the subject is well-hydrated.
-
Wait for an uptake period of 2-4 hours to allow for biological clearance and optimal tumor-to-background contrast.[6][11][16]
-
Position the subject on the imaging bed of the SPECT/CT scanner.
-
Acquire planar whole-body images followed by SPECT/CT scans of the region of interest.
-
Use a low-energy, high-resolution (LEHR) collimator for ⁹⁹ᵐTc imaging.[16]
-
Process and analyze the images, calculating tumor uptake and tumor-to-background ratios by drawing regions of interest (ROIs) over the tumor and a representative background tissue (e.g., muscle).[15][17]
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for low tumor-to-background ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Outstanding increase in tumor-to-background ratio over time allows tumor localization by [89Zr]Zr-PSMA-617 PET/CT in early biochemical recurrence of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. Development and Characterization of 99mTc-scFvD2B as a Potential Radiopharmaceutical for SPECT Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 12. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Theranostic Optimization of PSMA-GCK01 Does Not Compromise the Imaging Characteristics of [99mTc]Tc-PSMA-GCK01 Compared to Dedicated Diagnostic [99mTc]Tc-EDDA/HYNIC-iPSMA in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Theranostic Optimization of PSMA-GCK01 Does Not Compromise the Imaging Characteristics of [99mTc]Tc-PSMA-GCK01 Compared to Dedicated Diagnostic [99mTc]Tc-EDDA/HYNIC-iPSMA in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Quality control procedures for HYNIC-iPSMA TFA radiolabeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for HYNIC-iPSMA TFA radiolabeling, primarily focusing on labeling with Technetium-99m (99mTc).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a ligand used for molecular imaging of tumors that express Prostate-Specific Membrane Antigen (PSMA). It consists of two key components: HYNIC (6-hydrazinonicotinamide), which acts as a chelator to attach a radioactive isotope, and iPSMA (inhibitor of PSMA), a molecule that specifically binds to PSMA.[1] This allows for targeted delivery of radioactivity to prostate cancer cells for imaging purposes.
Q2: What is the recommended radiochemical purity (RCP) for 99mTc-HYNIC-iPSMA?
A2: The generally accepted minimum radiochemical purity for 99mTc-HYNIC-iPSMA is ≥95%.[2][3] Some protocols aim for a purity of >97%.[3]
Q3: What are the common radiochemical impurities in 99mTc-HYNIC-iPSMA preparations?
A3: The two main radiochemical impurities are free pertechnetate (B1241340) (99mTcO₄⁻) and reduced hydrolyzed technetium (99mTcO₂).[4]
Q4: How stable is the prepared 99mTc-HYNIC-iPSMA?
A4: 99mTc-HYNIC-iPSMA has been shown to be stable in saline and human serum for several hours post-preparation, with radiochemical purity remaining above 95%.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the 99mTc-radiolabeling of HYNIC-iPSMA.
Q5: My radiochemical yield is low. What are the potential causes and solutions?
A5: Low radiochemical yield can be caused by several factors. Refer to the troubleshooting decision tree below for a systematic approach to identifying and resolving the issue.
Troubleshooting Flowchart for Low Radiochemical Yield
Caption: Troubleshooting decision tree for low radiochemical yield.
Q6: My radiochemical purity (RCP) test failed. What should I do?
A6: A failed RCP test indicates the presence of excess impurities.
-
High Free 99mTcO₄⁻: This is often due to insufficient reduction of pertechnetate.
-
Cause: Inadequate amount or poor quality of the reducing agent (stannous chloride).
-
Solution: Ensure the stannous chloride solution is freshly prepared and that the correct amount is used. The amount of SnCl₂ can be optimized, with studies showing ranges from 20-80 μg being effective.[5]
-
-
High 99mTcO₂ (Colloid): This suggests that the reduced technetium has precipitated before it could be chelated by HYNIC-iPSMA.
-
Other Impurities: If other unexpected peaks are observed in HPLC, it could indicate degradation of the ligand or interaction with components of the reaction vial. Ensure high-quality reagents and proper storage of the this compound ligand.
Q7: I see unexpected biodistribution in my imaging, such as high thyroid or stomach uptake. What could be the cause?
A7: High uptake in the thyroid and stomach is indicative of the presence of free 99mTcO₄⁻ in the preparation. This suggests either a failed radiolabeling reaction or in-vivo dechelation of the radiopharmaceutical. While a mean radiochemical purity of 92.5% has been reported as sufficient, instances of in-vivo demetallation can still occur.[6] It is crucial to ensure high radiochemical purity before injection and to investigate the stability of the labeled compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the 99mTc-radiolabeling of HYNIC-iPSMA.
Table 1: Recommended Radiolabeling Parameters
| Parameter | Recommended Value | Reference |
| HYNIC-iPSMA Amount | 10 µg | [3] |
| Stannous Chloride (SnCl₂) | 25 µl of 1 mg/ml solution | [3] |
| pH | 6.5 - 7.5 | [2] |
| Incubation Temperature | 95-100°C | [2][3] |
| Incubation Time | 15 minutes | [2][3] |
| 99mTc Activity | 1110 - 2220 MBq | [3] |
Table 2: Quality Control Specifications
| Parameter | Specification | Reference |
| Radiochemical Purity (RCP) | ≥ 95% | [2] |
| Appearance | Aqueous, transparent solution | [2] |
| pH of final product | 6.5 - 7.5 | [2] |
Experimental Protocols
Protocol 1: 99mTc-HYNIC-iPSMA Radiolabeling
This protocol is a general guideline and may need optimization based on specific kit instructions or in-house procedures.
Caption: General workflow for 99mTc-HYNIC-iPSMA radiolabeling.
Protocol 2: Radiochemical Purity (RCP) Determination by Thin-Layer Chromatography (TLC)
TLC is a rapid method to determine the percentage of free pertechnetate and hydrolyzed-reduced technetium.
-
Materials:
-
iTLC-SG chromatographic paper
-
Mobile Phase 1: Methyl Ethyl Ketone (MEK)
-
Mobile Phase 2: Saline (0.9% NaCl)
-
Developing tank
-
Radio-TLC scanner or gamma counter
-
-
Procedure:
-
Spot a small drop of the final radiolabeled product onto two separate iTLC-SG strips.
-
Develop one strip in MEK (Mobile Phase 1). In this system, free 99mTcO₄⁻ will move with the solvent front (Rf ≈ 1.0), while 99mTc-HYNIC-iPSMA and 99mTcO₂ will remain at the origin (Rf ≈ 0.0).
-
Develop the second strip in saline (Mobile Phase 2). In this system, both free 99mTcO₄⁻ and 99mTc-HYNIC-iPSMA will move with the solvent front (Rf ≈ 1.0), while 99mTcO₂ will remain at the origin (Rf ≈ 0.0).
-
After development, cut the strips in half and measure the radioactivity in each half using a gamma counter, or scan the entire strip using a radio-TLC scanner.
-
-
Calculations:
-
% Free 99mTcO₄⁻ = (Counts at solvent front in MEK / Total counts in MEK strip) x 100
-
% 99mTcO₂ = (Counts at origin in Saline / Total counts in Saline strip) x 100
-
% 99mTc-HYNIC-iPSMA = 100% - (% Free 99mTcO₄⁻ + % 99mTcO₂)
-
Protocol 3: Radiochemical Purity (RCP) Determination by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more detailed analysis of the radiochemical species present in the sample.
-
Instrumentation:
-
HPLC system with a radioactivity detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
A typical mobile phase system consists of:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
A gradient elution is commonly used, for example: starting with 95% A and 5% B, ramping to 30% A and 70% B over 25 minutes.[7]
-
-
Procedure:
-
Inject a small volume of the final radiolabeled product into the HPLC system.
-
Run the gradient and monitor the radioactivity signal.
-
-
Expected Retention Times:
-
Calculation:
-
% 99mTc-HYNIC-iPSMA = (Peak area of 99mTc-HYNIC-iPSMA / Total peak area of all radioactive species) x 100
-
References
- 1. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection to imaging time for HYNIC-iPSMA TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HYNIC-iPSMA TFA. The information is designed to address specific issues that may be encountered during experiments involving the radiolabeling and imaging of this prostate-specific membrane antigen (PSMA) inhibitor.
Troubleshooting Guides
This section provides a structured guide to common problems, their potential causes, and recommended solutions when working with ⁹⁹ᵐTc-HYNIC-iPSMA TFA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (<95%) | 1. Suboptimal pH: Incorrect pH of the reaction mixture can hinder the chelation of ⁹⁹ᵐTc. 2. Oxidation of Stannous Chloride: The reducing agent (SnCl₂) may have been oxidized, rendering it ineffective. 3. Incorrect Incubation Temperature/Time: Inadequate heating can lead to incomplete radiolabeling. 4. Poor Quality ⁹⁹ᵐTc-pertechnetate: The eluate from the ⁹⁹Mo/⁹⁹ᵐTc generator may contain impurities. | 1. Verify pH: Ensure the final pH of the reaction mixture is between 6.5 and 7.5.[1] 2. Use Fresh Reducing Agent: Prepare stannous chloride solution fresh or use a recently opened kit. 3. Optimize Incubation: Incubate the reaction mixture at 95°C for 15 minutes in a block heater or boiling water.[1] 4. Check Generator Eluate: Perform quality control on the ⁹⁹ᵐTc-pertechnetate eluate to ensure its purity. |
| High Off-Target Uptake (e.g., Thyroid, Stomach) | 1. Presence of Free Pertechnetate: Incomplete radiolabeling results in free ⁹⁹ᵐTcO₄⁻ which is taken up by the thyroid and stomach. 2. In Vivo Dechelation: The radiolabeled compound may be unstable in vivo, leading to the release of free technetium. | 1. Improve Radiochemical Purity: Follow the troubleshooting steps for low radiochemical purity. Purification of the final product may be necessary if purity remains low. 2. Assess In Vitro Stability: Perform stability studies of the radiolabeled compound in human serum to evaluate its stability over time. |
| Poor Tumor-to-Background Ratio | 1. Suboptimal Imaging Time: Acquiring images too early or too late can result in high background activity or reduced tumor uptake. 2. Low PSMA Expression: The tumor model may have low expression of PSMA. 3. Patient-Specific Factors: Physiological variations can influence the biodistribution and clearance of the radiotracer. | 1. Optimize Imaging Window: The optimal imaging time is typically between 2 to 4 hours post-injection.[1] Some studies have shown good results as early as 75 minutes. Consider serial imaging to determine the best time point for your specific model. 2. Confirm PSMA Expression: Verify PSMA expression in your tumor model using methods like immunohistochemistry or in vitro binding assays. 3. Standardize Procedures: Ensure consistent patient hydration and preparation protocols. |
| Inconsistent Results Between Experiments | 1. Variability in Reagents: Inconsistent quality or concentration of reagents (e.g., this compound, stannous chloride). 2. Procedural Deviations: Minor changes in the experimental protocol can lead to significant variations. 3. Instrument Calibration: Improper calibration of equipment such as gamma counters or SPECT scanners. | 1. Use High-Quality Reagents: Source reagents from a reputable supplier and store them under recommended conditions. 2. Adhere to SOPs: Follow a standardized operating procedure (SOP) for all experiments. 3. Regularly Calibrate Equipment: Ensure all instruments are properly calibrated and maintained according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
1. What is the optimal injection-to-imaging time for ⁹⁹ᵐTc-HYNIC-iPSMA?
The recommended imaging window for ⁹⁹ᵐTc-HYNIC-iPSMA is generally between 2 to 4 hours after intravenous administration.[1] However, some studies have reported successful imaging as early as 75 minutes post-injection. The optimal time can vary depending on the specific research question and the clearance characteristics in the subject.
2. What is the expected biodistribution of ⁹⁹ᵐTc-HYNIC-iPSMA?
Physiological uptake of ⁹⁹ᵐTc-HYNIC-iPSMA is typically observed in the kidneys, liver, spleen, salivary glands, lacrimal glands, oral and nasal mucosa, bowels, and urinary bladder.[1] The kidneys generally show the highest uptake.
3. How can I assess the radiochemical purity of my ⁹⁹ᵐTc-HYNIC-iPSMA preparation?
Radiochemical purity should be determined using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC). A radiochemical purity of not less than 95% is generally required for in vivo use.[1]
4. What are the key components of a ⁹⁹ᵐTc-HYNIC-iPSMA radiolabeling kit?
A typical kit for preparing ⁹⁹ᵐTc-HYNIC-iPSMA contains the HYNIC-iPSMA precursor, a reducing agent (commonly stannous chloride), and co-ligands such as EDDA and Tricine.[1]
5. Can this compound be labeled with other radionuclides?
While ⁹⁹ᵐTc is the most common radionuclide used with HYNIC-iPSMA for SPECT imaging, the HYNIC chelator is versatile. In principle, it can be adapted for labeling with other radiometals, though this would require significant optimization of the labeling conditions.
Experimental Protocols
Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc)
Materials:
-
This compound lyophilized kit
-
Sterile, pyrogen-free ⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄) eluate
-
0.2 M phosphate (B84403) buffer solution (pH 7.0)
-
Sterile water for injection
-
Heating block or water bath set to 95°C
-
Lead-shielded vial
Procedure:
-
Allow the lyophilized this compound kit to reach room temperature.
-
Aseptically add 1.0 mL of 0.2 M phosphate buffer solution (pH 7.0) to the kit vial to reconstitute the contents.
-
Gently swirl the vial until the contents are completely dissolved.
-
In a separate lead-shielded vial, add the desired amount of ⁹⁹ᵐTc-pertechnetate (e.g., 555 to 740 MBq).
-
Transfer the reconstituted kit solution to the vial containing the ⁹⁹ᵐTc-pertechnetate.
-
Incubate the reaction vial in a heating block or boiling water bath at 95°C for 15 minutes.[1]
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity before injection.
Quality Control of ⁹⁹ᵐTc-HYNIC-iPSMA by Radio-TLC
Materials:
-
⁹⁹ᵐTc-HYNIC-iPSMA solution
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Mobile phase: Saline (0.9% NaCl) and Acetone (B3395972)
-
Developing chambers
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small drop (approximately 1-2 µL) of the ⁹⁹ᵐTc-HYNIC-iPSMA solution onto the origin of two ITLC-SG strips.
-
Develop one strip using saline as the mobile phase. In this system, free ⁹⁹ᵐTc-pertechnetate will move with the solvent front (Rf = 1.0), while ⁹⁹ᵐTc-HYNIC-iPSMA and any colloidal impurities will remain at the origin (Rf = 0.0).
-
Develop the second strip using acetone as the mobile phase. In this system, ⁹⁹ᵐTc-HYNIC-iPSMA will move with the solvent front (Rf = 1.0), while free ⁹⁹ᵐTc-pertechnetate and colloidal impurities will remain at the origin (Rf = 0.0).
-
Allow the strips to dry and then measure the distribution of radioactivity using a radio-TLC scanner.
-
Calculate the radiochemical purity as: % Radiochemical Purity = [% radioactivity of ⁹⁹ᵐTc-HYNIC-iPSMA] - [% free ⁹⁹ᵐTcO₄⁻] - [% colloidal impurities]. A purity of ≥95% is desirable.
In Vitro Cell Binding Assay
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cell lines
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
⁹⁹ᵐTc-HYNIC-iPSMA
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Plate the PSMA-positive and PSMA-negative cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Add fresh cell culture medium containing a known concentration of ⁹⁹ᵐTc-HYNIC-iPSMA to each well.
-
For blocking experiments, add a surplus of non-radiolabeled iPSMA to a subset of wells 15-30 minutes prior to adding the radiolabeled compound.
-
Incubate the plates at 37°C for a defined period (e.g., 1 hour).
-
After incubation, remove the medium and wash the cells twice with cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
Collect the cell lysate and measure the radioactivity in a gamma counter.
-
Calculate the percentage of cell-bound radioactivity relative to the total radioactivity added to the well.
In Vivo Biodistribution Study in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., nude mice with LNCaP xenografts)
-
⁹⁹ᵐTc-HYNIC-iPSMA solution
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of ⁹⁹ᵐTc-HYNIC-iPSMA (e.g., 3.7 MBq) intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, and 24 hours) post-injection, euthanize a cohort of mice.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (standard) using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for the preparation and evaluation of ⁹⁹ᵐTc-HYNIC-iPSMA.
Caption: Decision pathway for troubleshooting low radiochemical purity.
References
Reducing off-target binding of HYNIC-iPSMA TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HYNIC-iPSMA TFA. Our goal is to help you mitigate off-target binding and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary off-target binding sites?
A1: HYNIC-iPSMA is a ligand used for molecular imaging of tumors that express Prostate-Specific Membrane Antigen (PSMA).[1][2][3] It consists of the chelator HYNIC (6-hydrazinonicotinamide) and a PSMA inhibitor (iPSMA).[1][2] After radiolabeling, typically with Technetium-99m ([⁹⁹mTc]Tc-HYNIC-iPSMA), it is used for SPECT imaging.[4] While it shows high specificity for PSMA-expressing tumors, off-target binding is commonly observed in the kidneys, salivary glands, and to a lesser extent, the spleen and liver.[4][5]
Q2: What are the primary strategies to reduce off-target binding of radiolabeled HYNIC-iPSMA?
A2: The main strategies to minimize non-specific binding and uptake in non-target organs include:
-
Co-administration of a non-radiolabeled ("cold") PSMA ligand: Injecting an excess of a cold PSMA inhibitor, such as PSMA-11, can significantly reduce the uptake of the radiolabeled tracer in the kidneys and salivary glands without substantially compromising tumor uptake.[6][7][8][9][10] This is achieved by reducing the effective molar activity of the radiopharmaceutical.[6][8]
-
Structural modification of the PSMA-targeting pharmacophore: Research has shown that altering the chemical structure of the ligand can reduce off-target binding. For example, replacing the Glu-urea-Glu pharmacophore with a Lys-urea-Aad pharmacophore has been shown to decrease uptake in the spleen and salivary glands.[5]
-
Modification with albumin binders: Incorporating an albumin-binding moiety can alter the pharmacokinetic profile of the tracer, potentially reducing renal clearance and off-target accumulation.[11][12][13]
Q3: How does the co-administration of a cold ligand affect the biodistribution of the radiolabeled HYNIC-iPSMA?
A3: Co-administration of a cold ligand competitively blocks the binding of the radiolabeled ligand to PSMA expressed in off-target organs like the kidneys and salivary glands. This leads to a significant reduction in the percentage of injected dose per gram (%ID/g) in these tissues. While there might be a marginal decrease in tumor uptake, the overall tumor-to-background ratio is often improved.[6][7][8][9]
Troubleshooting Guide
High Background or Off-Target Binding in Imaging Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Kidney and/or Salivary Gland Uptake | High PSMA expression in these organs. | Co-inject a cold PSMA inhibitor (e.g., PSMA-11) to block non-target sites. Optimize the amount of cold ligand to balance off-target reduction with maintaining sufficient tumor signal. |
| Increased Liver and Spleen Uptake | Potential formation of colloids during radiolabeling. Impaired renal function can also lead to increased hepatobiliary clearance.[11][14] | Ensure proper pH and temperature during the labeling procedure to prevent colloid formation. Perform quality control to check for colloidal impurities.[15] Evaluate renal function of the subject. |
| Diffuse Background Signal | Incomplete radiolabeling resulting in free radiotracer in circulation. Suboptimal imaging parameters. | Perform stringent quality control of the radiolabeled product to ensure high radiochemical purity.[4][15] Optimize SPECT acquisition and reconstruction parameters.[16] |
| "Halo" Artifact Around Kidneys | High radioactivity in the kidneys can create a photopenic "halo" effect, which may obscure adjacent lymph nodes.[6] | Utilize advanced reconstruction algorithms that can mitigate such artifacts. Consider delayed imaging to allow for further clearance from the kidneys. |
| Non-Specific Bone Uptake | Can be caused by fractures, inflammation, or other benign bone conditions that can exhibit PSMA uptake.[2][6] | Correlate imaging findings with anatomical imaging (CT or MRI) to differentiate between metastatic lesions and benign uptake. |
Quantitative Data
Table 1: Effect of Co-administering Cold PSMA-11 on the Biodistribution of [¹⁷⁷Lu]-PSMA-617 in Mice (1-hour post-injection)
| Amount of Cold PSMA-11 Added (pmoles) | Tumor Uptake (%ID/g ± SD) | Kidney Uptake (%ID/g ± SD) | Salivary Gland Uptake (%ID/g ± SD) |
| 0 | 21.71 ± 6.13 | 123.14 ± 52.52 | 0.48 ± 0.11 |
| 5 | 18.7 ± 2.03 | 132.31 ± 47.4 | 0.45 ± 0.15 |
| 100 | 26.44 ± 2.94 | 84.29 ± 78.25 | 0.38 ± 0.3 |
| 500 | 16.21 ± 3.5 | 2.12 ± 1.88 | 0.08 ± 0.03 |
| 1000 | 13.52 ± 3.68 | 1.16 ± 0.36 | 0.09 ± 0.07 |
| 2000 | 12.03 ± 1.96 | 0.64 ± 0.23 | 0.05 ± 0.02 |
Data adapted from a study on [¹⁷⁷Lu]-PSMA-617, which demonstrates a principle applicable to other PSMA-targeted radiopharmaceuticals.[7]
Experimental Protocols
Protocol 1: Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound against a known radioligand.
Caption: Workflow for a competitive binding assay.
Protocol 2: In Vivo Biodistribution Study in a Mouse Model
This protocol outlines the steps for evaluating the distribution of a radiolabeled compound in a living organism.
Caption: Workflow for an in vivo biodistribution study.
Signaling and Binding Pathways
PSMA Ligand Binding and Internalization
The following diagram illustrates the binding of a PSMA-targeted radiopharmaceutical and its subsequent internalization into the cancer cell.
Caption: PSMA ligand binding and internalization pathway.
References
- 1. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Theranostic Optimization of PSMA-GCK01 Does Not Compromise the Imaging Characteristics of [99mTc]Tc-PSMA-GCK01 Compared to Dedicated Diagnostic [99mTc]Tc-EDDA/HYNIC-iPSMA in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 7. Biodistribution Studies [bio-protocol.org]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical biodistribution and dosimetry and human biodistribution comparing 18F-rhPSMA-7 and single isomer 18F-rhPSMA-7.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reverse Liver Spleen Uptake on [68Ga]Ga-PSMA-11 PET/CT | GU Oncology Now [guoncologynow.com]
- 12. osti.gov [osti.gov]
- 13. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 14. Reverse Liver Spleen Uptake on [ 68 Ga]Ga-PSMA-11 PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
Lyophilization and storage optimization for HYNIC-iPSMA TFA kits
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lyophilized HYNIC-iPSMA TFA kits.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, reconstitution, and quality control of this compound kits.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Prolonged Reconstitution Time | 1.1. Highly concentrated formulation leading to a dense lyophilized cake.[1][2] 1.2. Suboptimal lyophilization cycle (e.g., lack of an annealing step).[1] 1.3. Improper reconstitution technique (e.g., gentle swirling only).[1] 1.4. Low diluent temperature.[3] | 1.1. For future batches, consider a less concentrated formulation pre-lyophilization if the final concentration can be achieved by adjusting the reconstitution volume.[1][3] 1.2. If developing a custom lyophilization cycle, incorporate an annealing step to create larger ice crystals and a more porous cake structure.[1][3] 1.3. Use a more forceful swirling or vortexing method if it doesn't impact the product's integrity.[1] 1.4. Warm the reconstitution diluent to the recommended temperature (e.g., 37°C) before use.[3] |
| 2. Low Radiochemical Purity (RCP) | 2.1. Inadequate reduction of 99mTc-pertechnetate. 2.2. Presence of oxidizing agents in the 99mTc eluate. 2.3. Incorrect pH during labeling.[4] 2.4. Insufficient heating (time or temperature).[4][5] 2.5. Degradation of the lyophilized kit components due to improper storage. | 2.1. Ensure the stannous chloride (or other reducing agent) in the kit is not expired and has been stored correctly. 2.2. Use a fresh elution of 99mTc-pertechnetate. 2.3. Verify the pH of the reaction mixture is within the optimal range (typically pH 6-7) after adding all components.[4] 2.4. Ensure the heating block or water bath is at the specified temperature (e.g., 95-100°C) and the incubation time is as per the protocol (e.g., 10-20 minutes).[4][5] 2.5. Always store lyophilized kits at the recommended temperature (e.g., 2-8°C or -18°C) and protect from light and moisture.[6] |
| 3. High Levels of Colloidal Impurities (e.g., [99mTc]TcO2) | 3.1. Hydrolysis of the reducing agent (stannous ions). 3.2. pH of the reaction mixture is too high. | 3.1. Reconstitute the kit immediately after drawing the 99mTc-pertechnetate. Avoid introducing excess air into the vial. 3.2. Ensure the buffering capacity of the reconstitution solution is adequate to maintain the correct pH. |
| 4. Inconsistent Results Between Batches | 4.1. Variability in the lyophilization process. 4.2. Inconsistent quality of 99mTc-pertechnetate. 4.3. Minor deviations in the experimental protocol. | 4.1. If preparing in-house, ensure the lyophilization cycle parameters (freezing rate, primary and secondary drying temperatures and pressures) are consistent. 4.2. Perform regular quality control on the 99mTc generator eluate. 4.3. Strictly adhere to the validated protocol for reconstitution and radiolabeling. |
| 5. Poor In Vitro/In Vivo Performance | 5.1. Low radiochemical purity.[7][8] 5.2. Degradation of the iPSMA ligand. | 5.1. Perform quality control to ensure RCP is >90% before use.[4] High levels of impurities can lead to undesirable biodistribution.[7][8] 5.2. Ensure the lyophilized kits have been stored under the correct conditions and are within their expiry date. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound lyophilized kits?
A1: Lyophilized HYNIC-iPSMA kits should be stored at refrigerated temperatures (2–8 °C) for stability over several months. For long-term storage (e.g., up to a year), storage at −18 °C is recommended.[6] It is crucial to protect the kits from light and moisture.
Q2: What is the recommended procedure for reconstituting the lyophilized kit?
A2: The general procedure involves adding a sterile, pyrogen-free buffer (e.g., phosphate (B84403) buffer, pH 7.0) to the vial containing the lyophilized powder.[5] This is followed by the addition of 99mTc-pertechnetate. The vial is then gently swirled or mixed until the contents are completely dissolved. For specific volumes and concentrations, always refer to the manufacturer's protocol.
Q3: What is the typical radiolabeling efficiency I should expect?
A3: With a properly formulated and stored kit, you should expect a high radiochemical yield, typically greater than 90%.[4] Some formulations report radiochemical yields of over 99% without the need for post-labeling purification.[9]
Q4: How long is the radiolabeled [99mTc]Tc-HYNIC-iPSMA stable after preparation?
A4: The final radiolabeled product is generally stable for several hours. For instance, some studies have shown stability for at least 6 hours post-preparation.[7][8] It is recommended to use the radiolabeled product as soon as possible after quality control verification.
Q5: What quality control methods are recommended to assess the radiochemical purity?
A5: The most common methods for determining radiochemical purity are instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).[7][8] These methods can separate the desired [99mTc]Tc-HYNIC-iPSMA from common impurities such as free pertechnetate (B1241340) ([99mTc]TcO4−) and reduced/hydrolyzed technetium ([99mTc]TcO2).
Q6: I am observing long reconstitution times. What can I do to shorten them?
A6: Several strategies can reduce reconstitution time. In your experimental procedure, you can try warming the diluent to 37°C or using a more vigorous swirling method.[1][3] If you are involved in the formulation and lyophilization process, consider incorporating an annealing step in the lyophilization cycle or reducing the headspace pressure in the vial before stoppering.[1][3] Decreasing the initial protein concentration and adjusting the reconstitution volume to achieve the final desired concentration can also significantly reduce reconstitution time.[1][3]
Experimental Protocols
Protocol 1: Reconstitution and Radiolabeling of a this compound Kit
-
Preparation:
-
Allow the lyophilized this compound kit to reach room temperature before reconstitution.
-
Prepare a sterile 0.2 M phosphate buffer solution with a pH of 7.0.[5]
-
Obtain freshly eluted 99mTc-pertechnetate from a 99Mo/99mTc generator.
-
-
Reconstitution:
-
Aseptically add 1 mL of the 0.2 M phosphate buffer to the sterile vial containing the lyophilized powder.[5]
-
Gently swirl the vial until the powder is completely dissolved.
-
-
Radiolabeling:
-
Immediately add the desired amount of 99mTc-pertechnetate (e.g., 555-740 MBq in 1 mL) to the reconstituted kit.[5]
-
Secure the vial cap and gently mix the contents.
-
-
Incubation:
-
Cooling and Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using HPLC or ITLC to determine the radiochemical purity before use.
-
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
-
Materials:
-
ITLC-SG strips
-
Two mobile phases:
-
System A: 1 M Ammonium Acetate:Methanol (1:1)
-
System B: Saline solution
-
-
-
Procedure:
-
Spot a small drop (approximately 1-2 µL) of the radiolabeled solution about 1 cm from the bottom of two ITLC-SG strips.
-
Place one strip in a chromatography chamber containing System A and the other in a chamber with System B.
-
Allow the solvent front to travel to the top of the strips.
-
Remove the strips and let them dry.
-
Analyze the distribution of radioactivity on the strips using a radio-TLC scanner.
-
-
Interpretation:
-
In System A, [99mTc]Tc-HYNIC-iPSMA and colloidal impurities remain at the origin (Rf = 0.0), while free [99mTc]TcO4− migrates with the solvent front (Rf = 1.0).
-
In System B, [99mTc]Tc-HYNIC-iPSMA and free [99mTc]TcO4− migrate with the solvent front (Rf = 1.0), while colloidal impurities remain at the origin (Rf = 0.0).
-
Calculate the percentage of each component to determine the radiochemical purity. The acceptable limit for [99mTc]Tc-HYNIC-iPSMA is typically >90%.[4]
-
Visualizations
Caption: General Lyophilization Workflow for HYNIC-iPSMA Kits.
Caption: Troubleshooting Low Radiochemical Purity (RCP).
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer [frontiersin.org]
- 8. Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of HYNIC-iPSMA and PSMA-11 for SPECT Imaging in Prostate Cancer
For researchers, scientists, and drug development professionals, the choice of imaging agent is critical in the pursuit of accurate diagnosis and effective treatment of prostate cancer. This guide provides an objective comparison of two prominent PSMA-targeting radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT): ⁹⁹ᵐTc-HYNIC-iPSMA and the PET/CT agent ⁶⁸Ga-PSMA-11, which serves as a benchmark. This comparison is supported by experimental data on their performance, radiolabeling protocols, and clinical utility.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a key biomarker for prostate cancer, being significantly overexpressed on the surface of prostate cancer cells. This has led to the development of PSMA-targeted radioligands for both diagnosis and therapy. While ⁶⁸Ga-PSMA-11 PET/CT is a well-established imaging modality, the accessibility and cost-effectiveness of SPECT imaging have driven the development of technetium-99m (⁹⁹ᵐTc)-labeled PSMA ligands like HYNIC-iPSMA.
Performance and Clinical Data at a Glance
A comparative analysis of ⁹⁹ᵐTc-HYNIC-iPSMA and ⁶⁸Ga-PSMA-11 reveals distinct characteristics in their diagnostic performance. While PET/CT with ⁶⁸Ga-PSMA-11 is generally considered to have higher sensitivity, ⁹⁹ᵐTc-HYNIC-iPSMA SPECT/CT has demonstrated comparable results in specific clinical scenarios, particularly in patients with higher Prostate-Specific Antigen (PSA) levels.
| Parameter | ⁹⁹ᵐTc-HYNIC-iPSMA (SPECT/CT) | ⁶⁸Ga-PSMA-11 (PET/CT) | Source(s) |
| Overall Lesion Detection Rate | 77.5% - 81.5% | 65.1% - 75% | [1][2][3][4] |
| Detection Rate at PSA >2 ng/mL | 83.3% - 90.2% | 84% - 97% (at various higher PSA levels) | [1][3][5][6] |
| Detection Rate at PSA 0-2 ng/mL | 16.6% - 48.6% | 38% (at <0.5 ng/mL) | [1][5][6] |
| Positive Predictive Value | Not explicitly stated in provided abstracts | 84% - 92% | [3][6] |
| Change in Patient Management | 40.7% - 42.5% | 56.8% | [2][4][7] |
Biodistribution of Radiotracers
The biodistribution of both tracers is similar, with high uptake in organs that physiologically express PSMA.
| Organ/Tissue | ⁹⁹ᵐTc-HYNIC-iPSMA (SPECT/CT) | ⁶⁸Ga-PSMA-11 (PET/CT) | Source(s) |
| High Uptake | Kidneys, Parotid Gland, Submandibular Gland, Urinary Bladder | Kidneys, Bladder, Parotid Gland | [8][9][10][11] |
| Low Uptake | Liver, Spleen, Bowel | Spleen | [8][9][11] |
| Negligible Uptake | Brain | Not specified in provided abstracts | [9][11] |
Experimental Protocols
Radiolabeling of ⁹⁹ᵐTc-HYNIC-iPSMA
The preparation of ⁹⁹ᵐTc-HYNIC-iPSMA involves a kit-based formulation. The lyophilized kit containing HYNIC-iPSMA is reconstituted with a sterile solution of sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) from a ⁹⁹ᵐMo/⁹⁹ᵐTc generator.
Manual Radiolabeling Protocol:
-
A lyophilized kit containing HYNIC-Glu-Urea-A, EDDA, and Tricine is used.
-
The kit is reconstituted with 1110 to 2220 MBq of Na⁹⁹ᵐTcO₄.
-
A solution of SnCl₂ is added as a reducing agent.
-
The mixture is heated at 95-100°C for 10-15 minutes.
-
The final product is a transparent, aqueous solution with a pH of 6.5-7.5.
-
Radiochemical purity is determined by radio-TLC or HPLC, with a requirement of not less than 95%.[12][13][14]
Radiolabeling of ⁶⁸Ga-PSMA-11
The radiolabeling of PSMA-11 with Gallium-68 is often performed using an automated synthesis module.
Automated Radiolabeling Protocol:
-
⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
The ⁶⁸Ga eluate is purified and concentrated using a cation-exchange cartridge.
-
The purified ⁶⁸Ga is then reacted with the PSMA-11 precursor in a buffer solution (e.g., sodium acetate (B1210297) or HEPES) at an elevated temperature (e.g., 97°C) for a specific duration (e.g., 8 minutes).
-
The reaction mixture is then purified using a solid-phase extraction (SPE) cartridge to remove unreacted ⁶⁸Ga and other impurities.
-
The final ⁶⁸Ga-PSMA-11 product is eluted from the SPE cartridge, formulated in a physiologically compatible solution, and sterilized by filtration.
-
Quality control measures include assessing radiochemical purity by radio-HPLC or radio-TLC.[15][16][17][18]
Visualizing the Experimental Workflow
References
- 1. urologytimes.com [urologytimes.com]
- 2. Prostate cancer detection with [99mTc]Tc-HYNIC-iPSMA SPECT: The Australian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. radiologybusiness.com [radiologybusiness.com]
- 4. Diagnostic Performance and Clinical Impact of 68Ga-PSMA-11 PET/CT Imaging in Early Relapsed Prostate Cancer After Radical Therapy: A Prospective Multicenter Study (IAEA-PSMA Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy [frontiersin.org]
- 6. Assessment of 68Ga-PSMA-11 PET Accuracy in Localizing Recurrent Prostate Cancer: A Prospective Single-Arm Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theranostic Potential of the iPSMA-Bombesin Radioligand in Patients with Metastatic Prostate Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of PSMA-Targeted Radiotracers: HYNIC-iPSMA vs. 68Ga-PSMA
A guide for researchers and drug development professionals in the comparative analysis of HYNIC-iPSMA and 68Ga-PSMA for PET and SPECT imaging in prostate cancer.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for molecular imaging and therapy in prostate cancer. Its significant overexpression on prostate cancer cells allows for highly specific targeting by radiolabeled ligands. Among the most established and utilized of these are Gallium-68 (68Ga) labeled tracers, particularly 68Ga-PSMA-11, which have become a clinical standard for Positron Emission Tomography (PET) imaging. However, the logistical constraints of 68Ga, such as reliance on a 68Ge/68Ga generator with limited daily doses, have spurred the development of alternative tracers.[1]
One such alternative is HYNIC-iPSMA, a PSMA-targeting ligand that can be labeled with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT), an imaging modality that is more widely available and cost-effective than PET.[1][2] This guide provides a detailed comparison of these two classes of radiotracers, focusing on their chemistry, preclinical performance, and clinical imaging characteristics, supported by experimental data and protocols.
Radiochemistry and Stability
The choice of chelator and radionuclide significantly impacts the radiolabeling process, stability, and in vivo behavior of the tracer. 68Ga-PSMA-11 utilizes the HBED-CC chelator, which forms a highly stable complex with 68Ga.[3] HYNIC-based tracers, designed for 99mTc, offer the flexibility of kit-based formulations, simplifying the radiolabeling process.[1]
| Parameter | 68Ga-PSMA-11 | 99mTc-EDDA/HYNIC-iPSMA | Reference |
| Radionuclide | Gallium-68 (68Ga) | Technetium-99m (99mTc) | [1] |
| Imaging Modality | PET/CT | SPECT/CT | [1] |
| Chelator | HBED-CC | HYNIC (co-ligand EDDA) | [1][3] |
| Radiochemical Purity | >99% | >98% | [1][3] |
| Stability in Saline | >98% up to 4 hours | High stability reported | [1][3] |
| Stability in Serum | >95% up to 1 hour | High stability reported | [1][3] |
| Lipophilicity (LogP) | -3.80 ± 0.15 | Hydrophilic | [3][4] |
| Serum Protein Binding | <17% | High (e.g., ~94% for 99mTc-PSMA I&S) | [3][5] |
Mechanism of Action: PSMA Internalization
Upon binding to the extracellular domain of the PSMA protein on a prostate cancer cell, both 68Ga-PSMA and HYNIC-iPSMA complexes are internalized.[6][7] This process occurs through clathrin-mediated endocytosis.[7][8] Once inside the cell, the radiotracer-PSMA complex is trafficked through endosomes. Some PSMA is recycled back to the cell surface, while the radioligand is ultimately transported to lysosomes for degradation.[6] This internalization mechanism is crucial as it leads to the accumulation and retention of the radionuclide within the tumor cells, resulting in high-contrast images and providing a basis for targeted radionuclide therapy.[7]
References
- 1. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in PSMA theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating HYNIC-iPSMA TFA Imaging Findings with Histopathology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and staging of prostate cancer are critical for determining appropriate treatment strategies and improving patient outcomes. Prostate-specific membrane antigen (PSMA)-targeted imaging has emerged as a highly sensitive method for this purpose. This guide provides a comprehensive comparison of the performance of 99mTc-HYNIC-iPSMA SPECT/CT, a widely accessible radiopharmaceutical imaging technique, with histopathology, the gold standard for cancer diagnosis. Furthermore, it compares its diagnostic accuracy with alternative imaging modalities like 68Ga-PSMA PET/CT and multiparametric MRI (mpMRI), supported by experimental data.
Performance of 99mTc-HYNIC-iPSMA SPECT/CT Validated by Histopathology
Histopathological examination of surgically removed tissues remains the definitive method for confirming the presence and extent of cancer. Several studies have evaluated the diagnostic accuracy of 99mTc-HYNIC-iPSMA SPECT/CT by correlating its findings with histopathology results, particularly in the context of lymph node metastases, a crucial prognostic factor.
A retrospective study involving 31 patients with newly diagnosed prostate cancer who underwent 99mTc-HYNIC-iPSMA SPECT/CT provides insight into its reliability. In a subset of seven patients who subsequently underwent pelvic lymph node dissection, the imaging findings were entirely consistent with the histopathological results, with no metastatic lymph nodes detected in either modality[1]. This suggests a high negative predictive value in this small cohort.
Quantitative Analysis of Diagnostic Accuracy
To provide a clearer picture of 99mTc-HYNIC-iPSMA SPECT/CT's performance, the following table summarizes key diagnostic accuracy metrics from a study that performed a head-to-head comparison with histopathology in a larger patient group.
| Performance Metric | 99mTc-HYNIC-iPSMA SPECT/CT | Alternative: 68Ga-PSMA PET/CT | Alternative: mpMRI |
| Sensitivity | 97.7% (Primary Tumor)[2] | 90.9% (Primary Tumor)[2] | 90.9% (Primary Tumor)[2] |
| Specificity | 75.0% (Primary Tumor)[2] | 75.0% (Primary Tumor)[2] | 75.0% (Primary Tumor)[2] |
| Positive Predictive Value (PPV) | Not Reported | 66.7% (Lymph Nodes)[3] | 59.1% (Lymph Nodes)[3] |
| Negative Predictive Value (NPV) | Not Reported | 84.3% (Lymph Nodes)[3] | 78.7% (Lymph Nodes)[3] |
Comparison with Alternative Imaging Modalities
While histopathology is the gold standard, in clinical practice, non-invasive imaging techniques are crucial for initial staging and management. Here, we compare 99mTc-HYNIC-iPSMA SPECT/CT with two key alternatives: 68Ga-PSMA PET/CT and multiparametric MRI (mpMRI).
99mTc-HYNIC-iPSMA SPECT/CT vs. 68Ga-PSMA PET/CT
68Ga-PSMA PET/CT is a well-established and highly sensitive imaging modality for prostate cancer. Multiple studies have conducted head-to-head comparisons with 99mTc-HYNIC-iPSMA SPECT/CT.
One prospective study found that while 68Ga-PSMA PET/CT detected a significantly higher mean number of lesions overall, there was no significant difference in the detection of lymph node and bone metastases between the two methods[2]. Both modalities demonstrated comparable diagnostic accuracy for detecting retroperitoneal and pelvic lymph nodes[4][5][6]. A strong correlation has been observed between the uptake values (SUVmax for PET and TBR for SPECT) in the prostate, bone, and lymph nodes, supporting the comparable performance of both tracers in these areas[5][6][7].
99mTc-HYNIC-iPSMA SPECT/CT vs. multiparametric MRI (mpMRI)
Multiparametric MRI is considered the standard for local staging of prostate cancer. A retrospective study comparing 99mTc-PSMA SPECT/CT with mpMRI for the detection of primary prostate cancer found no significant difference in their detection capabilities[2]. Both imaging techniques demonstrated identical specificities of 75.0%, while 99mTc-PSMA SPECT/CT showed a slightly higher sensitivity of 97.7% compared to 90.9% for mpMRI[2]. Interestingly, the combination of both modalities was found to improve diagnostic efficacy compared to either technique alone[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the typical experimental protocols for 99mTc-HYNIC-iPSMA SPECT/CT imaging and the subsequent histopathological validation.
99mTc-HYNIC-iPSMA SPECT/CT Imaging Protocol
Patient Preparation and Radiotracer Administration:
-
Patients are typically required to be well-hydrated.
-
An intravenous injection of approximately 740 MBq (20 mCi) of 99mTc-HYNIC-iPSMA is administered[1].
Imaging Acquisition:
-
Imaging is performed 3 to 4 hours after the injection[1].
-
Planar whole-body images are acquired using a SPECT/CT scanner equipped with a low-energy, all-purpose collimator[1].
-
The acquisition parameters for the whole-body scan are typically a table speed of 10 cm/min, a 256 x 256 matrix, and a 140 keV energy window[8].
-
SPECT imaging of specific regions (e.g., pelvis, abdomen) is then performed with parameters such as 30 seconds per frame for a total of 60 frames in a 128 x 128 matrix[8].
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization, typically at 120 kV and 90 mAs[8].
Histopathological Validation Protocol
Specimen Handling and Processing:
-
Following surgical resection (e.g., radical prostatectomy with pelvic lymph node dissection), the specimens are fixed in formalin.
-
Lymph nodes are dissected from the surrounding adipose tissue. Nodes smaller than 1.0 cm are bisected, while larger nodes are sliced at 2 mm intervals[9].
-
The size, color, consistency, and any visible abnormalities of the cut surfaces are recorded[9].
Microscopic Examination:
-
The tissue slices are processed and embedded in paraffin (B1166041) wax.
-
Sections of 3-4 µm thickness are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E)[9][10].
-
For cases with a high clinical suspicion of malignancy but negative initial sections, at least three levels of the tissue block are sectioned and examined[9].
-
A diagnosis of adenocarcinoma is based on specific histological features, including glandular architecture, cellular morphology, and invasion into surrounding tissues[10]. Immunohistochemistry for markers like high molecular weight cytokeratins can be used to aid in the differentiation of benign from malignant glands[10].
Correlation with Imaging:
-
The location of metastatic deposits within the resected lymph nodes, as identified by the pathologist, is correlated with the location of radiotracer uptake on the 99mTc-HYNIC-iPSMA SPECT/CT images. This allows for a direct comparison of the imaging findings with the ground truth of histopathology.
Visualizing the Workflow and Validation Logic
To better illustrate the processes described, the following diagrams, created using the DOT language, depict the experimental workflow and the logical relationship of validating imaging findings.
References
- 1. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Histological comparison between predictive value of preoperative 3-T multiparametric MRI and 68 Ga-PSMA PET/CT scan for pathological outcomes at radical prostatectomy and pelvic lymph node dissection for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcpath.org [rcpath.org]
- 10. Histopathology of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 99mTc-Labeled PSMA Tracers for Prostate Cancer Imaging
Guide for Researchers and Drug Development Professionals
The advent of radiolabeled inhibitors of prostate-specific membrane antigen (PSMA) has revolutionized the imaging landscape for prostate cancer. While PET tracers, particularly those labeled with Gallium-68 (⁶⁸Ga), are well-established, Technetium-99m (⁹⁹mTc)-labeled counterparts offer significant logistical and economic advantages. The widespread availability of ⁹⁹mTc from ⁹⁹Mo/⁹⁹mTc generators makes it a more accessible radionuclide, especially in regions without extensive cyclotron and PET infrastructure.[1][2] This guide provides a comprehensive head-to-head comparison of various ⁹⁹mTc-labeled PSMA tracers, focusing on their physicochemical properties, preclinical performance, and clinical utility, supported by experimental data.
Data Presentation: Comparative Performance of 99mTc-PSMA Tracers
The performance of a radiotracer is determined by a combination of factors including its binding affinity, stability, pharmacokinetics, and tumor-to-background contrast. The following tables summarize key quantitative data from preclinical and clinical studies of prominent and emerging ⁹⁹mTc-PSMA tracers.
Table 1: Physicochemical and In Vitro Properties of 99mTc-PSMA Tracers
| Tracer | Radiochemical Purity (RCP) | PSMA Affinity (IC₅₀/Kᵢ, nM) | Lipophilicity (logD₇.₄) | Plasma Protein Binding | Reference |
| [⁹⁹ᵐTc]Tc-PSMA-I&S | >99% | 12.3 ± 2.1 (IC₅₀) | -2.3 | 94.4% | [3][4] |
| [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA | >95% | 3.11 (Kᵢ) | N/A | N/A | [5] |
| [⁹⁹ᵐTc]Tc-N4-PSMA-12 | >95% | 10.4 ± 0.6 (IC₅₀) | -3.35 ± 0.05 | 55.1 ± 2.5% | [3] |
| [⁹⁹ᵐTc]Tc-EDDA-KL01127 | >95% | 11.6 (Kᵢ) | N/A | N/A | [5] |
| [⁹⁹ᵐTc]Tc-16 (Isonitrile) | >98.5% | 0.2 (K𝘥) | N/A | N/A | [6] |
N/A: Data not available in the cited sources.
Table 2: Preclinical Biodistribution Data in LNCaP Tumor-Bearing Mice (%ID/g)
| Tracer | Time p.i. | Tumor | Kidneys | Spleen | Liver | Salivary Glands | Tumor/Blood Ratio | Tumor/Muscle Ratio | Reference |
| [⁹⁹ᵐTc]Tc-PSMA-I&S | 6h | 11.0 ± 2.0 | 4.8 ± 1.0 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 14.3 | 112.5 | [3] |
| [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA | 1h | 10.3 ± 2.8 | 45.3 ± 20.5 | 5.8 ± 1.5 | 2.5 ± 0.7 | 1.8 ± 0.5 | 2.9 | 12.5 | [5] |
| [⁹⁹ᵐTc]Tc-N4-PSMA-12 | 6h | 11.2 ± 1.8 | 2.5 ± 0.3 | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.2 ± 0.0 | 70.8 | 258.1 | [3] |
| [⁹⁹ᵐTc]Tc-EDDA-KL01127 | 1h | 9.5 ± 3.4 | 15.0 ± 14.7 | 0.3 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 | 10.4 | 48.6 | [5] |
| [⁹⁹ᵐTc]Tc-16 (Isonitrile) | 4h | 2.8 ± 0.3 | 7.9 ± 1.5 | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.3 ± 0.1 | 7.1 | 28.3 | [6] |
p.i.: post-injection. Data are presented as mean ± SD where available.
Table 3: Clinical Performance and Lesion Detection Rates
| Tracer | Patient Cohort | Overall Detection Rate | Detection Rate (PSA 0.2-2 ng/mL) | Key Findings | Reference |
| [⁹⁹ᵐTc]Tc-PSMA-I&S | Primary Staging & Restaging | 82.9% (Restaging) | 58% | High tumor-to-background ratio, but also high blood pool activity.[4] | [4] |
| [⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA | Biochemical Recurrence | 80.3% | 48.6% | Comparable findings to ⁶⁸Ga-PSMA-11 in detecting lymph node and bone metastases.[7][8][9] | [7][9] |
| [⁹⁹ᵐTc]Tc-PSMA-T4 | Low PSA (<10 ng/mL) | 80% (12/15 patients) | N/A | Detected 28 of 29 lesions seen on ⁶⁸Ga-PSMA PET/CT in a small cohort.[10] | [10] |
Experimental Protocols
Detailed and standardized methodologies are critical for the objective evaluation of radiotracers. Below are synthesized protocols for key experiments cited in the comparative analysis.
Radiolabeling and Quality Control
This protocol outlines the general procedure for labeling PSMA precursors with ⁹⁹mTc.
-
Preparation: A lyophilized kit containing the PSMA ligand (e.g., HYNIC-iPSMA, PSMA-I&S), a reducing agent (e.g., stannous chloride), and co-ligands (e.g., EDDA, Tricine) is used.
-
Labeling: Freshly eluted sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) solution (up to 740 MBq) is added to the vial.
-
Incubation: The mixture is incubated at a specified temperature (e.g., 100°C) for a defined period (e.g., 10-20 minutes).
-
Quality Control (QC): Radiochemical purity (RCP) is determined using instant thin-layer chromatography (ITLC) on silica (B1680970) gel strips. A common mobile phase is butan-2-one (MEK), where free pertechnetate moves with the solvent front while the labeled compound and colloids remain at the origin. A second mobile phase (e.g., saline) can be used to separate colloidal impurities. An RCP of >95% is typically required for clinical use.[3][4][11]
In Vitro PSMA Binding Affinity Assay
This assay determines the affinity of the tracer for the PSMA receptor on prostate cancer cells.
-
Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media and seeded in multi-well plates.[3]
-
Competition Assay: Cells are incubated with a known concentration of a high-affinity radioiodinated reference compound (e.g., [¹²⁵I]IBA-KuE).[3]
-
Incubation with Competitor: Increasing concentrations of the non-radioactive ("cold") version of the ⁹⁹mTc-PSMA tracer (or its precursor) are added to displace the reference radioligand.
-
Measurement: After incubation and washing to remove unbound ligand, the radioactivity in the wells is measured using a gamma counter.
-
Analysis: The data are analyzed using non-linear regression to calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the tracer required to displace 50% of the reference ligand. This value reflects the binding affinity.
Ex Vivo Biodistribution in Tumor-Bearing Mice
This experiment evaluates the uptake and clearance of the radiotracer in various organs and the tumor.
-
Animal Model: Male immunodeficient mice (e.g., CB17-SCID or NRG mice) are subcutaneously inoculated with PSMA-positive LNCaP cells to induce tumor xenografts.[3][5]
-
Tracer Injection: Once tumors reach a suitable size, the ⁹⁹mTc-labeled PSMA tracer (e.g., 1-5 MBq) is injected intravenously via the tail vein.
-
Euthanasia and Dissection: At predefined time points post-injection (e.g., 1, 4, 6 hours), mice are euthanized. Blood, tumor, and major organs (kidneys, liver, spleen, muscle, bone, etc.) are collected, weighed, and their radioactivity is measured in a gamma counter alongside standards of the injected dose.[3][5]
-
Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated by dividing the %ID/g of the tumor by that of a non-target tissue (e.g., muscle or blood).
Visualizing Workflows and Comparisons
Diagrams created using Graphviz help to visualize the complex relationships in tracer development and evaluation.
Caption: Experimental workflow for the development and evaluation of 99mTc-PSMA tracers.
Caption: Logical framework for the head-to-head comparison of PSMA tracers.
Caption: Simplified pathway of 99mTc-PSMA tracer binding and signal generation.
Conclusion
The development of ⁹⁹mTc-labeled PSMA tracers represents a significant step towards making PSMA-targeted imaging more accessible globally.
-
[⁹⁹ᵐTc]Tc-EDDA/HYNIC-iPSMA has shown clinical performance comparable to ⁶⁸Ga-PSMA-11, particularly for detecting nodal and bone metastases, making it a viable alternative.[7][8]
-
[⁹⁹ᵐTc]Tc-PSMA-I&S demonstrates high tumor-to-background ratios in later imaging but is characterized by higher plasma protein binding, which may delay clearance.[3][4]
-
Novel tracers like [⁹⁹ᵐTc]Tc-N4-PSMA-12 show considerable promise in preclinical studies, exhibiting favorable pharmacokinetics with lower plasma protein binding and significantly improved tumor-to-blood ratios compared to [⁹⁹ᵐTc]Tc-PSMA-I&S.[3] Similarly, Lys-urea-Aad derived tracers like [⁹⁹ᵐTc]Tc-EDDA-KL01127 show reduced uptake in off-target organs like the spleen and salivary glands while maintaining good tumor uptake.[5]
The choice of tracer for clinical or research purposes will depend on a balance of factors including diagnostic accuracy at low PSA levels, clearance characteristics, and the logistical aspects of production. The continued development of new ⁹⁹mTc-PSMA agents with optimized pharmacokinetics is crucial for enhancing diagnostic performance and expanding the reach of PSMA-targeted molecular imaging.
References
- 1. An Analysis of the Diagnostic Performance of Tc-99m PSMA SSPECT/CT in Biochemically Recurrent Prostate Cancer Compared with Ga-68 PSMA PET/CT: A Single-center, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preclinical evaluation of novel 99mTc-labeled PSMA ligands for radioguided surgery of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic value of [99mTc]Tc-PSMA-I&S-SPECT/CT for the primary staging and restaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatec… [ouci.dntb.gov.ua]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Frontiers | [99ᵐTc]Tc-PSMA-I&S SPECT/CT quantitative parameters for risk stratification and metastasis prediction in primary prostate cancer: a retrospective study [frontiersin.org]
Navigating Prostate Cancer Imaging: A Comparative Guide to PSMA Tracer Uptake and PSA Correlation
For researchers, scientists, and drug development professionals, understanding the landscape of prostate-specific membrane antigen (PSMA)-targeted imaging is crucial for advancing prostate cancer diagnostics and therapies. This guide provides a comparative analysis of HYNIC-iPSMA TFA and other key PSMA-targeted radiotracers, focusing on the correlation of their uptake with Prostate-Specific Antigen (PSA) levels, a key biomarker in prostate cancer management.
This document delves into the experimental data and methodologies behind the clinical use of these imaging agents, offering a clear comparison to aid in research and development.
Performance Data: Correlating Tracer Uptake with PSA Levels
The detection rate of PSMA-targeted radiotracers is significantly influenced by PSA levels. Generally, higher PSA levels are associated with a higher likelihood of detecting cancerous lesions. Below is a summary of detection rates for various PSMA tracers at different PSA thresholds.
| Radiotracer | PSA Level (ng/mL) | Detection Rate (%) |
| 99mTc-HYNIC-PSMA | >0.2 to 2 | 48.6%[1][2] |
| >2 to 5 | 85.1%[1][2] | |
| >5 to 10 | 92.1%[1][2] | |
| >10 | 96.3%[1][2] | |
| 68Ga-PSMA-11 | < 0.5 | 38%[3] |
| 0.5 to <1.0 | 57%[3] | |
| 1.0 to <2.0 | 84%[3] | |
| 2.0 to <5.0 | 86%[3] | |
| ≥ 5.0 | 97%[3] | |
| 18F-DCFPyL | < 0.5 | 48.2%[4] |
| 0.5 to <1.0 | 74.3%[4] | |
| 1.0 to <2.0 | 84%[4] | |
| 2.0 to <5.0 | 96.7%[4] | |
| ≥ 5.0 | 91.8%[4] | |
| 18F-PSMA-1007 | < 0.2 | 60%[3] |
| 0.6 to <1.2 | 70-65%[3] | |
| >1.2 | 80%[3] |
Studies have shown a positive correlation between the maximum standardized uptake value (SUVmax) and PSA levels for various tracers. For instance, in patients with biochemically recurrent prostate cancer, the detection rate and SUVmax of 99mTc-HYNIC-PSMA SPECT/CT were positively correlated with PSA levels.[1][2] Similarly, for 68Ga-PSMA-11, patients with PSA levels ≥10.0 ng/ml showed significantly higher tracer uptake than those with lower PSA levels.[5][6] However, some studies have reported no significant correlation between SUVmax and PSA levels, suggesting that other factors like Gleason score also play a crucial role in tracer accumulation.[7]
Experimental Protocols: A Look at the Methodologies
The following sections outline typical experimental protocols for imaging with PSMA-targeted radiotracers. These protocols are generalized and may be adapted based on institutional guidelines and specific clinical scenarios.
Patient Preparation and Radiotracer Administration
Prior to the scan, patients are typically required to be well-hydrated. Fasting for about 4 hours is also a common requirement.[8] The radiotracer is administered intravenously. The dosage for 99mTc-HYNIC-PSMA is approximately 705 ± 70 MBq.[1] For 18F-DCFPyL, the injected dose is scaled by body mass index, ranging from 233 to 374 MBq.[8]
Imaging Acquisition
Imaging is performed after an uptake period, which allows the radiotracer to distribute and accumulate in target tissues. For 99mTc-HYNIC-PSMA, planar whole-body scans and subsequent SPECT/CT of the thoracic and abdominal regions are acquired 3-4 hours after injection.[9] For 18F-DCFPyL PET/CT, patients are scanned from the top of the skull to the middle thigh approximately 120 minutes after injection.[8] A low-dose, non-contrast CT scan is typically performed for attenuation correction and anatomical localization.[8]
Visualizing the Workflow and Relationships
To better understand the processes involved in correlating PSMA tracer uptake with clinical data, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships.
Caption: Experimental workflow for PSMA imaging and PSA correlation.
Caption: Logical relationship of PSMA imaging and clinical parameters.
Conclusion
The correlation between PSMA-targeted radiotracer uptake and PSA levels is a cornerstone of modern prostate cancer imaging. While a positive association is generally observed, the strength of this correlation can vary between different tracers and patient populations. This guide provides a snapshot of the current understanding, highlighting the importance of standardized protocols and continued research to refine the diagnostic and prognostic power of these imaging agents. The provided data and workflows aim to support the scientific community in the ongoing development of more precise and effective tools for the management of prostate cancer.
References
- 1. Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Predictors of 18F-DCFPyL PET/CT Positivity in Patients with Biochemical Recurrence of Prostate Cancer After Local Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68Ga-PSMA-11 PET/CT in primary staging of prostate cancer: PSA and Gleason score predict the intensity of tracer accumulation in the primary tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ^sup 68^Ga-PSMA-11 PET/CT in primary staging of prostate cancer: PSA and Gleason score predict the intensity of tracer accumulation in the primary tumour - ProQuest [proquest.com]
- 7. Correlation Between S. PSA Levels and SUV max on 68Ga PSMA PET/CT in Prostate Cancer Patients | IAR Journal of Anaesthesiology and Critical Care [iarconsortium.org]
- 8. Frontiers | 18F-DCFPyL PET/CT in Newly Diagnosed Prostate Cancer: Diagnostic Value of Intraprostatic PSMA Uptake in Risk Classification of Prostate Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of HYNIC-iPSMA TFA SPECT and MRI in Prostate Cancer Assessment
In the landscape of prostate cancer diagnostics, both molecular and anatomical imaging play crucial roles in identifying and staging the disease. This guide provides a detailed comparison between Single Photon Emission Computed Tomography (SPECT) using the radiotracer Technetium-99m labeled HYNIC-iPSMA (a Prostate-Specific Membrane Antigen inhibitor) and Multiparametric Magnetic Resonance Imaging (mpMRI). This objective analysis is intended for researchers, scientists, and drug development professionals to highlight the methodologies and performance of these two key imaging modalities.
Experimental Protocols
Detailed methodologies for both HYNIC-iPSMA SPECT/CT and mpMRI are critical for the accurate staging and diagnosis of prostate cancer. The following protocols are based on established clinical practices and findings from recent studies.
99mTc-HYNIC-iPSMA SPECT/CT Protocol
The preparation and imaging protocol for 99mTc-HYNIC-iPSMA involves several key steps to ensure quality and accuracy.
Radiotracer Preparation: The synthesis of 99mTc-HYNIC-iPSMA is a straightforward process, making it suitable for routine clinical use.[1] A kit-based preparation is common, where a vial containing HYNIC-iPSMA, a coligand such as EDDA (ethylenediamine-N,N'-diacetic acid) and Tricine, and a reducing agent like stannous chloride is reconstituted with a solution of Sodium Pertechnetate (Na99mTcO4).[1][2] The mixture is then heated, and the final product's radiochemical purity is assessed using methods like high-performance liquid chromatography (HPLC).[2]
Patient Preparation and Injection: Patients are typically not required to fast before the procedure. An intravenous injection of 99mTc-HYNIC-iPSMA is administered, with a typical dose ranging from 555 to 800 MBq (15 to 21.6 mCi).[1][3]
Image Acquisition: Imaging is generally performed 2 to 4 hours after the injection.[1][3] The protocol includes:
-
Planar Whole-Body Imaging: Acquired in supine position with a scan speed of around 10 cm/min.[2]
-
SPECT/CT: This hybrid imaging technique provides both functional (SPECT) and anatomical (CT) information. SPECT acquisition parameters may include a 128x128 matrix, with 30-60 frames at approximately 30 seconds per frame.[2] The CT component is typically performed with settings around 120 kV and 90 mAs.[2]
Multiparametric MRI (mpMRI) Protocol
Multiparametric MRI is the standard of care for the local staging of prostate cancer.[4][5] A standard prostate mpMRI protocol combines anatomical and functional sequences to provide a comprehensive evaluation of the prostate gland.[4]
Equipment:
-
A 3.0 Tesla (3T) magnet is preferred as it offers a higher signal-to-noise ratio compared to 1.5T systems, resulting in better image quality.[6][7]
-
An endorectal coil, in combination with a surface coil, can further improve spatial resolution, which is particularly useful for detecting minimal extraprostatic extension.[7]
Core Sequences:
-
T2-Weighted Imaging (T2W): This is the cornerstone for local staging, providing detailed anatomical images of the prostate and surrounding structures.[4][8] It is crucial for assessing the tumor's relationship with the prostatic capsule and seminal vesicles.
-
Diffusion-Weighted Imaging (DWI): DWI measures the random motion of water molecules. In cancerous tissue, which is more cellular, water diffusion is restricted. This is quantified using the Apparent Diffusion Coefficient (ADC), where lower ADC values are indicative of malignancy.[7][9]
-
Dynamic Contrast-Enhanced (DCE) Imaging: This sequence involves the rapid acquisition of T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent.[7] It provides information about tissue vascularity and permeability, as cancerous tissues often exhibit early and intense enhancement with rapid washout.[7]
-
T1-Weighted Imaging (T1W): Primarily used to detect hemorrhage within the prostate, which can occur after a biopsy and can mimic cancer on T2W images.[6][8]
Image interpretation is standardized using the Prostate Imaging Reporting and Data System (PI-RADS) version 2.1, which provides a structured approach to evaluating and reporting the likelihood of clinically significant prostate cancer.[6][8]
Data Presentation
The diagnostic performance of 99mTc-PSMA SPECT/CT and mpMRI has been evaluated in several studies. The following table summarizes the quantitative data from a head-to-head comparison for the detection of primary prostate cancer.
| Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the Curve (AUC) |
| 99mTc-PSMA SPECT/CT | 97.7% | 75.0% | 93.5% | 90.0% | 0.974 |
| mpMRI | 90.9% | 75.0% | 93.0% | 69.2% | 0.951 |
| Combined SPECT/CT + mpMRI | - | - | - | - | 0.982 |
Data sourced from a study involving 56 patients, where 44 were diagnosed with prostate cancer and 12 with benign disease.[10][11]
The data indicates that while both modalities have high sensitivity, 99mTc-PSMA SPECT/CT showed a slightly higher sensitivity in detecting primary prostate cancer lesions compared to mpMRI.[10][11] Both imaging techniques demonstrated the same specificity.[10][11] Notably, the combination of both modalities yielded the highest diagnostic accuracy as indicated by the AUC value.[10][11] Other research has also suggested that Tc-PSMA SPECT/CT can surpass mpMRI in sensitivity, specificity, accuracy, and precision for primary staging.[12] However, it is also important to note that for detecting any grade of prostate cancer, some studies have found MRI to be more accurate than PSMA-based imaging.[13]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship of the comparison between HYNIC-iPSMA SPECT and MRI.
Caption: Experimental workflow for the cross-validation of SPECT and MRI data.
Caption: Logical relationship of the comparison between SPECT and MRI.
References
- 1. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The efficacy of 99mTc-HYNIC-PSMA SPECT/CT in detecting primary lesions and metastasis in newly diagnosed prostate cancer [frontiersin.org]
- 3. Prostate cancer detection with [99mTc]Tc-HYNIC-iPSMA SPECT: The Australian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiparametric MRI - Local Staging of Prostate Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective analysis of [ 99m Tc]Tc-HYNIC-PSMA single photon emission computed tomography CT in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard Operating Procedure for Multiparametric Magnetic Resonance Imaging in the Diagnosis, Staging and Management of Prostate Cancer - American Urological Association [auanet.org]
- 7. auajournals.org [auajournals.org]
- 8. Staging of Prostate Cancer: Role of Multiparametric Magnetic Resonance Imaging in Different Risk Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Improving diagnostic efficacy of primary prostate cancer with combined 99mTc-PSMA SPECT/CT and multiparametric-MRI and quantitative parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicineinnovates.com [medicineinnovates.com]
- 13. diagnosticimaging.com [diagnosticimaging.com]
In Vitro Binding Competition Assays: A Comparative Guide for HYNIC-iPSMA TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro binding characteristics of HYNIC-iPSMA, a ligand used for molecular imaging of tumors, particularly in prostate cancer.[1][2] The data presented is derived from in vitro binding competition assays, which are crucial for determining the affinity and specificity of a ligand for its target receptor, in this case, the prostate-specific membrane antigen (PSMA).
Comparative Binding Affinity of PSMA-Targeted Ligands
The binding affinity of a ligand to its receptor is a critical parameter in drug development and molecular imaging. It is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
The following table summarizes the in vitro binding affinities of HYNIC-iPSMA and other PSMA-targeted ligands from competitive binding assays. These assays typically utilize a known radioligand and measure the ability of the test compound (e.g., HYNIC-iPSMA) to displace it from the PSMA receptor on cancer cells, such as the LNCaP human prostate carcinoma cell line.
| Compound | Ki (nM) | IC50 (nM) | Cell Line | Competitive Radioligand | Reference |
| HYNIC-iPSMA | 3.11 | - | LNCaP | [18F]DCFPyL | [3] |
| HTK03180 | 11.6 | - | LNCaP | [18F]DCFPyL | [3] |
| KL01099 | 8.96 | - | LNCaP | [18F]DCFPyL | [3] |
| KL01127 | 10.8 | - | LNCaP | [18F]DCFPyL | [3] |
| PSMA-T3 | - | 70-80 | LNCaP cell membranes | [131I]I-MIP1095 | [4] |
| PSMA-T4 | - | 70-80 | LNCaP cell membranes | [131I]I-MIP1095 | [4] |
| PSMA-11 | - | >100 | LNCaP cell membranes | [131I]I-MIP1095 | [4] |
| PSMA-D4 | - | 28.7 ± 5.2 | LNCaP cell membranes | [177Lu]Lu-PSMA-617 | [5] |
| PSMA-I&T | - | 61.1 ± 7.8 | LNCaP cell membranes | [177Lu]Lu-PSMA-617 | [5] |
Table 1: In vitro PSMA Binding Affinities of HYNIC-iPSMA and Competitor Ligands.
Principle of In Vitro Binding Competition Assay
In vitro binding competition assays are based on the principle of competitive binding between a labeled ligand (radioligand) and an unlabeled test compound for a specific receptor. By measuring the displacement of the radioligand by increasing concentrations of the test compound, the binding affinity of the test compound can be determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Dosimetry Deep Dive: HYNIC-iPSMA TFA versus Other Leading Radiotracers
For Immediate Release
A comprehensive analysis of published dosimetry data for HYNIC-iPSMA TFA and other prominent prostate-specific membrane antigen (PSMA)-targeted radiotracers reveals key differences in absorbed organ doses, providing critical insights for researchers and drug development professionals in the field of nuclear medicine. This guide synthesizes available data to offer an objective comparison of these agents, focusing on their performance in preclinical and clinical settings.
Comparative Dosimetry Data
The following table summarizes the absorbed dose estimates for various organs and tumors for 99mTc-HYNIC-iPSMA, as well as other widely used PSMA-targeted radiotracers, including those labeled with Lutetium-177 and Fluorine-18. Data has been compiled from multiple studies to provide a comparative overview.
| Organ/Tumor | 99mTc-HYNIC-iPSMA (mGy/MBq) | ¹⁷⁷Lu-PSMA-617 (Gy/GBq) | ¹⁷⁷Lu-PSMA-I&T (Gy/GBq) | ¹⁸F-DCFPyL (mGy/MBq) |
| Kidneys | 0.0287[1][2] | 0.54 - 4.04[3][4] | 4.70[3] | 0.0945[5] |
| Salivary Glands | 0.0128[1] | 0.63 - 5.85[3][6] | 2.62 - 4.35[3] | 0.0387 (Submandibular)[5] |
| Bone Marrow | Not Reported | 0.07 - 0.24[3][7] | 0.19[3] | 0.01[5] |
| Liver | 0.00376[1] | 0.10 - 1.11[3][4] | 0.56[3] | 0.0380[5] |
| Spleen | 0.00668[1] | Not Widely Reported | Not Widely Reported | Not Widely Reported |
| Lacrimal Glands | Not Reported | 2.1 - 11.03[3][6] | 19.23[3] | High Uptake, Dose Varies[8] |
| Urinary Bladder Wall | 0.0353[1] | Not a primary dose-limiting organ | Not a primary dose-limiting organ | 0.0864[5] |
| Tumor | High Uptake (T/B ratio: 9.42)[1] | 9.6 - 31.0[9][10] | 19.98 - 27.78[10] | High Uptake (SUVmax >100)[5] |
| Effective Dose | 0.00372 mSv/MBq [1][2] | Not applicable for therapy | Not applicable for therapy | 0.0165 - 0.017 mSv/MBq [5][8] |
Note: Dosimetry values can vary significantly between studies due to differences in patient populations, imaging protocols, and calculation methods. The data presented here is for comparative purposes and should be interpreted in the context of the original publications.
Experimental Protocols: A Methodological Overview
The dosimetry data presented above are derived from studies employing rigorous experimental protocols. While specific parameters may vary, a generalized workflow for clinical dosimetry studies of PSMA radiotracers is as follows:
Patient Selection: Patients with a confirmed diagnosis of prostate cancer are enrolled. Key inclusion criteria often include evidence of metastatic disease and high PSMA expression on a baseline PET/CT scan.
Radiotracer Administration: A specified activity of the radiotracer (e.g., 740 MBq for 99mTc-HYNIC-PSMA) is administered intravenously to the patient.
Sequential Imaging: Patients undergo a series of whole-body planar scintigraphy or SPECT/CT scans at multiple time points post-injection. For diagnostic agents like 99mTc-HYNIC-PSMA and ¹⁸F-DCFPyL, imaging is typically performed at earlier time points (e.g., 0.5, 1, 2, 4, and 8 hours post-injection)[1]. For therapeutic agents like ¹⁷⁷Lu-PSMA-617, imaging is conducted at later time points (e.g., 4, 24, 48, 96, and 168 hours post-injection) to accurately characterize the radiotracer's pharmacokinetics and clearance[9][11].
Image Analysis and Dosimetry Calculation:
-
Region of Interest (ROI) Definition: Regions of interest are drawn around source organs (e.g., kidneys, salivary glands, liver) and visible tumor lesions on the acquired images.
-
Time-Activity Curve Generation: The radioactive counts within each ROI are quantified at each time point and corrected for radioactive decay to generate time-activity curves.
-
Residence Time Calculation: The area under the time-activity curve is calculated to determine the total number of disintegrations in each source organ, also known as the residence time.
-
Absorbed Dose Calculation: The absorbed doses to target organs are calculated using specialized software, such as OLINDA/EXM or IDAC-Dose, which employs the MIRD (Medical Internal Radiation Dose) formalism. This involves multiplying the residence time by S-values, which represent the mean absorbed dose to a target region per unit of cumulated activity in a source region.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a clinical dosimetry study of a novel radiotracer.
Caption: Generalized workflow of a clinical dosimetry study.
Signaling Pathways
While dosimetry studies primarily focus on the macroscopic distribution and radiation absorption of radiotracers, the initial binding event for all these compounds is the interaction with the prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein with enzymatic activity, though its downstream signaling pathways in the context of radiotracer binding are not the central focus of dosimetry. The critical aspect for imaging and therapy is the high-level expression of PSMA on prostate cancer cells, which allows for specific targeting and internalization of the radiopharmaceutical, leading to localized radiation delivery.
This comparative guide provides a snapshot of the current dosimetry landscape for PSMA-targeted radiotracers. As new agents are developed and more clinical data becomes available, these comparisons will be crucial for optimizing patient selection, treatment planning, and ultimately, improving outcomes in the management of prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Radiation dosimetry of 99mTc-HYNIC-PSMA and imaging in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosimetry of [177Lu]Lu-PSMA-Targeted Radiopharmaceutical Therapies in Patients with Prostate Cancer: A Comparative Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of different methods for post-therapeutic dosimetry in [177Lu]Lu-PSMA-617 radioligand therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Towards Routine Clinical Use of Dosimetry in [177Lu]Lu-PSMA Prostate Cancer Radionuclide Therapy: Current Efforts and Future Perspectives [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Combined model-based and patient-specific dosimetry for 18F-DCFPyL, a PSMA-targeted PET agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
Navigating the Landscape of Prostate Cancer Imaging: A Comparative Guide to HYNIC-iPSMA TFA
For researchers, scientists, and drug development professionals, the precise detection and staging of prostate cancer are paramount for effective treatment strategies. Prostate-Specific Membrane Antigen (PSMA) has emerged as a key biomarker, leading to the development of various PSMA-targeted radiopharmaceuticals for imaging. This guide provides an objective comparison of the diagnostic accuracy of HYNIC-iPSMA TFA imaging with other leading alternatives, supported by experimental data and detailed methodologies.
This compound, a technetium-99m (99mTc) labeled PSMA inhibitor, offers a valuable SPECT/CT imaging alternative, particularly in regions where PET/CT availability is limited. Its diagnostic performance, however, must be critically assessed against established PET tracers such as Gallium-68 (68Ga)-PSMA-11 and Fluorine-18 (18F)-DCFPyL.
Comparative Diagnostic Accuracy
The diagnostic efficacy of a radiotracer is determined by its ability to accurately identify cancerous lesions. Key metrics include sensitivity, specificity, and detection rates, often stratified by Prostate-Specific Antigen (PSA) levels and anatomical regions.
Head-to-Head Performance
A prospective study directly comparing 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT in patients with biochemical recurrence of prostate cancer concluded that the two methods were comparable.[1][2] The study found a strong correlation in uptake values between the two tracers in the prostate, bone, and lymph nodes.[1][2][3][4] Notably, the uptake values in affected lymph nodes were very similar for both radiopharmaceuticals.[1][2][3][4]
Another study compared 99mTc-iPSMA SPECT/CT with 18F-PSMA-1007 PET/CT for the primary diagnosis of prostate cancer.[5] While 18F-PSMA-1007 PET/CT detected a higher total number of lesions (257 vs. 229), 99mTc-iPSMA SPECT/CT demonstrated high lesion detection rates across various sites.[5] Importantly, the study concluded that the slightly lower lesion detection rate of 99mTc-iPSMA SPECT/CT did not impact clinical staging or initial treatment intention.[5]
| Imaging Agent | Comparison Agent | Patient Population | Key Findings |
| 99mTc-EDDA/HYNIC-iPSMA SPECT/CT | 68Ga-PSMA-11 PET/CT | Biochemical Recurrence | Comparable performance in detecting prostate, bone, and lymph node lesions. Strong correlation in uptake values.[1][2] |
| 99mTc-iPSMA SPECT/CT | 18F-PSMA-1007 PET/CT | Primary Diagnosis (Intermediate to High-Risk) | 18F-PSMA-1007 detected more lesions overall, but 99mTc-iPSMA showed high detection rates with no impact on clinical staging.[5] |
Detection Rates of 99mTc-HYNIC-iPSMA
The detection rate of PSMA-targeted imaging is often correlated with the patient's PSA levels. Interim results from the global NOBLE registry for [99mTc]Tc-HYNIC-iPSMA SPECT imaging demonstrated the following detection rates stratified by PSA levels[6][7]:
| PSA Level (ng/mL) | Detection Rate (%) |
| 0 - 2 | 16.6 |
| >2 - 10 | 83.3 |
| >10 | 89.2 |
Overall, at least one PSMA-positive lesion was detected in 77.5% of patients in this study.[6][7] An Australian study involving 27 patients reported a similar overall detection rate of 81.5%.[8][9]
Lesion Detection by Anatomical Site with 99mTc-iPSMA SPECT/CT
In a study comparing 99mTc-iPSMA SPECT/CT to 18F-PSMA-1007 PET/CT, the lesion detection rates for 99mTc-iPSMA were as follows[5]:
| Anatomical Site | Detection Rate (%) | Number of Lesions Detected by 99mTc-iPSMA / Total Lesions on 18F-PSMA-1007 |
| Prostate | 100 | 18 / 18 |
| Seminal Vesicles | 100 | 12 / 12 |
| Visceral | 100 | 8 / 8 |
| Locoregional Lymph Nodes | 90 | 56 / 62 |
| Non-Locoregional Lymph Nodes | 85 | 57 / 67 |
| Bone | 86 | 78 / 90 |
Performance of Comparator Agents
For context, the diagnostic performance of commonly used PET agents is summarized below.
18F-DCFPyL PET/CT
A meta-analysis reported the pooled sensitivity and specificity of 18F-DCFPyL PET for suspected prostate cancer to be 0.92 (95% CI, 0.85–0.96) and 0.59 (95% CI, 0.08–0.96), respectively.[10] In a study focused on detecting bone metastases, 18F-DCFPyL PET/CT demonstrated a sensitivity of 100% and a specificity of 97%.[11]
68Ga-PSMA-11 PET/CT
The same meta-analysis showed that 68Ga-PSMA PET/CT had a pooled sensitivity of 0.96 (95% CI, 0.88–0.99) and a specificity of 0.71 (95% CI, 0.57–0.82) for suspected prostate cancer.[10]
| Imaging Agent | Sensitivity | Specificity | Patient Population |
| 18F-DCFPyL PET/CT | 92% | 59% | Suspected Prostate Cancer[10] |
| 18F-DCFPyL PET/CT | 100% | 97% | Bone Metastasis Detection[11] |
| 68Ga-PSMA-11 PET/CT | 96% | 71% | Suspected Prostate Cancer[10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing diagnostic accuracy studies. Below are summaries of the experimental protocols from key cited studies.
99mTc-EDDA/HYNIC-iPSMA SPECT/CT vs. 68Ga-PSMA-11 PET/CT
-
Study Design: A prospective study involving 23 patients with metastatic prostate cancer who underwent both imaging procedures.[2]
-
Radiopharmaceutical Administration: Intravenous administration of 99mTc-EDDA/HYNIC-iPSMA followed by SPECT/CT. Subsequently, patients received 68Ga-PSMA-11 followed by PET/CT.[2]
-
Imaging Acquisition:
-
SPECT/CT: Imaging performed 2 to 4 hours after intravenous administration of 555 to 740 MBq (15 to 20 mCi) of the tracer.[6]
-
PET/CT: Specific acquisition parameters for the 68Ga-PSMA-11 PET/CT were not detailed in the abstract but would typically involve imaging approximately 60 minutes post-injection.
-
-
Image Analysis: Images were interpreted by consensus among nuclear medicine physicians.[1] Lesion uptake was assessed qualitatively and semi-quantitatively, with correlation to CT images.[1] Lesions were categorized by location (bone, lymph nodes, prostate).[1]
99mTc-iPSMA SPECT/CT vs. 18F-PSMA-1007 PET/CT
-
Study Design: A prospective controlled study of 18 patients with histologically confirmed unfavorable intermediate-, high-, and very high-risk prostate cancer.[5]
-
Radiopharmaceutical Administration: Patients underwent both 18F-PSMA-PET/CT and 99mTc-iPSMA SPECT/CT.[5]
-
Imaging Acquisition: The specific timing and dosage for each tracer were not detailed in the abstract but would follow standard clinical protocols.
-
Image Analysis: Lesions were categorized by location (prostate, seminal vesicles, lymph nodes, bone, and visceral metastases).[5] A volumetric analysis was also performed.[5]
Visualizing the Workflow
To better understand the process of assessing diagnostic accuracy, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for a diagnostic accuracy study.
Signaling Pathway of PSMA-Targeted Imaging
The underlying principle of PSMA-targeted imaging involves the binding of a radiolabeled ligand to the PSMA protein, which is overexpressed on prostate cancer cells.
Caption: PSMA-targeted radiopharmaceutical signaling pathway.
Conclusion
99mTc-HYNIC-iPSMA TFA imaging presents a robust and reliable option for the diagnosis and staging of prostate cancer, demonstrating comparable performance to 68Ga-PSMA-11 PET/CT in the context of biochemical recurrence.[1][2] While PET tracers like 18F-PSMA-1007 may detect a slightly higher number of lesions, 99mTc-HYNIC-iPSMA provides high detection rates across various anatomical sites without significantly impacting clinical decision-making.[5] The choice of imaging agent may therefore depend on factors such as availability, cost, and the specific clinical question being addressed. For researchers and drug development professionals, understanding the nuanced differences in diagnostic accuracy and the underlying experimental protocols is essential for advancing prostate cancer diagnostics and therapeutics.
References
- 1. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head to head comparison performance of 99mTc-EDDA/HYNIC-iPSMA SPECT/CT and 68Ga-PSMA-11 PET/CT a prospective study in biochemical recurrence prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Performance of 99mTc-iPSMA SPECT/CT in the Initial Staging of Patients with Unfavorable Intermediate-, High-, and Very High-Risk Prostate Cancer: A Comparative Analysis with 18F-PSMA-1007 PET/CT [mdpi.com]
- 6. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urologytimes.com [urologytimes.com]
- 8. Prostate cancer detection with [99mTc]Tc-HYNIC-iPSMA SPECT: The Australian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 10. Diagnostic performance of 18F‑DCFPyL PET vs. 68Ga‑PSMA PET/CT in patients with suspected prostate cancer: A systemic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of PSMA-based 18F-DCFPyL PET/CT and Tc-99m MDP bone scan in detection of bone metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for HYNIC-iPSMA TFA
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of HYNIC-iPSMA TFA, a crucial ligand in molecular imaging research. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. The trifluoroacetic acid component is a strong, corrosive acid.
Table 1: Hazard Summary for Trifluoroacetic Acid (TFA)
| Hazard Classification | Description |
| Acute Toxicity, Inhalation | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1][2] |
| Aquatic Hazard, Chronic | Harmful to aquatic life with long-lasting effects.[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste collection, segregation, labeling, and transfer.
1. Waste Collection:
-
Designate a specific, properly labeled, and chemically compatible waste container for this compound waste.
-
The container should be made of a material that will not react with or be degraded by the acidic waste.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[4][5]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Specifically, keep it separate from incompatible materials such as bases, oxidizing agents, and reducing agents to prevent violent reactions.[1][4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5][6]
-
The label must include:
-
The full chemical name: "this compound (Trifluoroacetic Acid Salt)"
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
The accumulation start date (the date the first drop of waste was added to the container).[6]
-
The name of the principal investigator or laboratory contact.
-
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5]
-
The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.[6][7]
-
Keep the waste container closed at all times, except when adding waste.[4][5]
5. Disposal:
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [3][4][8]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship. Always consult your institution's specific chemical hygiene and hazardous waste management plans for detailed guidance.
References
Essential Safety and Operational Guidance for Handling HYNIC-iPSMA TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like HYNIC-iPSMA TFA. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the hazardous properties of its trifluoroacetic acid (TFA) component and established protocols for handling corrosive chemicals. Trifluoroacetic acid is a strong corrosive acid that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure risk. The following table summarizes the required PPE, drawing from safety protocols for corrosive substances.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient.[5][6] Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[1][2] A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashing, such as during solution preparation or transfer of larger volumes.[6][7][8] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are generally adequate for incidental contact.[5] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene are recommended.[9] Always inspect gloves for tears or pinholes before use and change them immediately if contaminated. Double gloving is a recommended practice.[10] |
| Body | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a chemical-resistant material should be worn and fully fastened.[11] For procedures with a higher splash risk, a rubber or PVC apron provides an additional layer of protection.[6][8] |
| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood to control vapors.[9][12][13] If a fume hood is not available or if there is a potential for significant inhalation exposure, a respirator with an appropriate acid gas cartridge may be necessary.[6][7] |
| Feet | Closed-Toe Shoes | Open-toed shoes are strictly prohibited in the laboratory.[5] Shoes should be made of a non-porous material to prevent absorption of spills. |
Operational Plan and Handling Procedures
A systematic approach to handling this compound will ensure both the safety of personnel and the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound, especially the powder form and concentrated solutions, must be performed within a properly functioning chemical fume hood.[9][12][13]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][14] Have a spill kit specifically for corrosive materials available. This should include a neutralizing agent like sodium carbonate.[8][15]
2. Handling and Experimental Protocol:
-
Dilution: When preparing solutions, always add the acid (or the compound containing it) to the solvent, never the other way around, to avoid a violent exothermic reaction and splashing.[9][10][12]
-
Transport: When moving this compound, especially in liquid form, use secondary containment, such as a bottle carrier, to prevent spills in case the primary container breaks.[8][13]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and metals.[2][13][16] Containers should be tightly sealed and clearly labeled.[13][16] It is advisable to store corrosive materials on lower shelves, below eye level.[5][8][11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be collected in a designated, properly labeled hazardous waste container.[10][13]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the hazard (e.g., "Corrosive").
-
Disposal Procedure: Do not dispose of this compound down the drain.[2][13] The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][15]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. shop.neofroxx.com [shop.neofroxx.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. sc.edu [sc.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. amherst.edu [amherst.edu]
- 11. questron.ca [questron.ca]
- 12. eng.uwo.ca [eng.uwo.ca]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. chemsafe.ie [chemsafe.ie]
- 15. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 16. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
